Ms-PEG4-MS
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O9S2/c1-20(11,12)18-9-7-16-5-3-15-4-6-17-8-10-19-21(2,13)14/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMDADHKHXRPPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to MS(PEG)4: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS(PEG)4, or Methyl-PEG4-NHS Ester, is a discrete polyethylene (B3416737) glycol (PEG) derivative that has emerged as a valuable tool in bioconjugation and drug delivery. Its defined molecular weight and hydrophilic spacer arm offer precise control over the modification of proteins, peptides, and other biomolecules. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common applications of MS(PEG)4, including detailed experimental protocols and key data presented for easy reference.
Chemical Structure and Identification
MS(PEG)4 is a heterobifunctional crosslinker characterized by a methoxy-terminated polyethylene glycol chain of four ethylene (B1197577) glycol units, and an N-hydroxysuccinimide (NHS) ester at the other end. The NHS ester provides reactivity towards primary amines, while the PEG chain enhances solubility and can reduce the immunogenicity of the conjugated molecule.
Synonyms:
-
Methyl-(PEG)4-NHS Ester
-
N-Succinimidyl 4,7,10,13-Tetraoxatetradecanoate
-
4,7,10,13-Tetraoxatetradecanoic Acid N-Succinimidyl Ester
| Identifier | Value |
| CAS Number | 622405-78-1 |
| Molecular Formula | C₁₄H₂₃NO₈ |
| Molecular Weight | 333.33 g/mol |
Physicochemical Properties
The physicochemical properties of MS(PEG)4 are crucial for its application in various experimental settings. The PEG component imparts hydrophilicity, influencing its solubility and behavior in aqueous environments.
| Property | Value/Information |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and many organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF)[1][2]. |
| Purity | Typically ≥95% |
| Stability | The NHS ester is moisture-sensitive and prone to hydrolysis, especially in aqueous solutions at higher pH. It should be stored desiccated at -20°C[3][4]. Stock solutions in anhydrous solvents can be stored for short periods at low temperatures[3]. |
| Spacer Arm Length | The 4-unit PEG chain provides a spacer arm of a defined length, which can be advantageous in minimizing steric hindrance in bioconjugation reactions. |
Reactivity and Mechanism of Action
The primary utility of MS(PEG)4 lies in the reactivity of its NHS ester group towards primary amines (-NH₂), such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. The reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond, releasing N-hydroxysuccinimide as a byproduct. This process is most efficient at a pH range of 7-9.[5]
Applications
The unique properties of MS(PEG)4 make it a versatile reagent in various research and development areas:
-
Protein and Peptide PEGylation: The covalent attachment of PEG chains (PEGylation) to proteins and peptides can enhance their therapeutic properties.[6] This includes increasing their hydrodynamic size to prolong circulatory half-life by reducing renal clearance, masking them from the host's immune system to decrease immunogenicity, and improving their solubility and stability.[6][7][8]
-
Drug Delivery: MS(PEG)4 can be used to modify drug carriers, such as nanoparticles and liposomes, to improve their pharmacokinetic profiles. The hydrophilic PEG layer can reduce non-specific protein binding, leading to longer circulation times and potentially enhanced targeting.
-
Surface Modification: The amine-reactive nature of MS(PEG)4 allows for the modification of surfaces containing primary amines, such as assay plates or nanoparticles, to create a hydrophilic and biocompatible coating.
Experimental Protocols
General Considerations for Handling MS(PEG)4
-
Moisture Sensitivity: The NHS ester is highly susceptible to hydrolysis. Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[3][4]
-
Reagent Preparation: Prepare solutions of MS(PEG)4 immediately before use. Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[6] Dissolve the reagent in a dry, water-miscible organic solvent like anhydrous DMSO or DMF.[6]
-
Buffer Selection: Use amine-free buffers for the conjugation reaction, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.[3][4]
Protocol 1: PEGylation of a Protein
This protocol provides a general guideline for the covalent attachment of MS(PEG)4 to a protein. Optimization may be required for specific proteins and desired degrees of PEGylation.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
MS(PEG)4
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., dialysis, size-exclusion chromatography, or desalting column)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 2-10 mg/mL) in an amine-free buffer.[6] If the buffer contains primary amines, perform a buffer exchange.
-
MS(PEG)4 Solution Preparation: Immediately before use, dissolve the required amount of MS(PEG)4 in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).[6]
-
PEGylation Reaction:
-
Add a calculated molar excess of the MS(PEG)4 stock solution to the protein solution. A starting point is often a 10- to 50-fold molar excess of the reagent to the protein.[3]
-
The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing.[9]
-
-
Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted MS(PEG)4.[6] Incubate for an additional 15-30 minutes.[6]
-
Purification: Remove excess MS(PEG)4 and the NHS byproduct from the PEGylated protein using a suitable purification method such as dialysis, size-exclusion chromatography, or a desalting column.
-
Characterization: Analyze the extent of PEGylation using techniques like SDS-PAGE (which will show an increase in molecular weight), MALDI-TOF mass spectrometry, or HPLC.
Biocompatibility and Cytotoxicity
Polyethylene glycol is generally considered biocompatible and has been approved by the FDA for various biomedical applications.[10] However, the cytotoxicity of PEG derivatives can be dependent on their molecular weight and the cell line being studied.[11][12] Studies have shown that lower molecular weight PEGs may exhibit some cytotoxicity at high concentrations.[13] It is important to note that repeated administration of PEGylated molecules can sometimes elicit an immune response, leading to the production of anti-PEG antibodies, which may affect the clearance and efficacy of the conjugate in vivo.[10] Therefore, for any in vivo application, the biocompatibility and potential immunogenicity of the specific MS(PEG)4 conjugate should be carefully evaluated.
References
- 1. PEG-4 - Ataman Kimya [atamanchemicals.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. Thermo Scientific™ MS(PEG)4 Methyl-PEG-NHS-Ester Reagent | Fisher Scientific [fishersci.ca]
- 6. benchchem.com [benchchem.com]
- 7. Thermo Scientific™ MS(PEG)4 Methyl-PEG-NHS-Ester Reagent-北京杰辉博高生物技术有限公司 [xyycbio.com]
- 8. MS(PEG)4 Methyl-PEG-NHS-Ester Reagent | LabX.com [labx.com]
- 9. broadpharm.com [broadpharm.com]
- 10. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation [mdpi.com]
- 11. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00861A [pubs.rsc.org]
- 12. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the Mechanism of Action of NHS-Ester PEGylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action behind N-hydroxysuccinimide (NHS)-ester PEGylation, a cornerstone bioconjugation technique for enhancing the therapeutic properties of proteins, peptides, and other biomolecules. This document details the core chemical principles, critical reaction parameters, detailed experimental protocols, and characterization strategies.
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The fundamental reaction between an NHS-ester activated polyethylene (B3416737) glycol (PEG) and a primary amine (—NH₂) on a biomolecule is a nucleophilic acyl substitution.[1][2] This reaction primarily targets the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins.[3][4] The process is highly efficient and results in the formation of a stable, irreversible amide bond.[1][2]
The reaction proceeds in two main steps under mild aqueous conditions:[1]
-
Nucleophilic Attack: The unprotonated primary amine (R-NH₂) acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This leads to the formation of an unstable tetrahedral intermediate.[1][2]
-
Amide Bond Formation and NHS Release: The tetrahedral intermediate rapidly collapses. This results in the formation of a stable amide bond, covalently linking the PEG molecule to the amine-containing molecule, and the release of N-hydroxysuccinimide (NHS) as a leaving group.[1][2]
A critical competing reaction is the hydrolysis of the NHS ester in the aqueous buffer, which converts the reactive ester into an unreactive carboxylic acid.[2][5] The efficiency of the PEGylation reaction is therefore a balance between the desired aminolysis and the undesired hydrolysis.[1][5]
Figure 1: NHS-Ester PEGylation Reaction Mechanism
Key Parameters Influencing the Reaction
The success and efficiency of NHS-ester PEGylation are critically dependent on several experimental parameters. Optimization of these factors is essential to maximize the conjugation yield while preserving the biological activity of the target molecule.
Data Presentation: Reaction Condition Optimization
The following tables summarize key quantitative data for optimizing PEGylation reactions.
Table 1: Effect of pH on NHS-Ester Stability and Amine Reactivity
| pH | NHS-Ester Half-life (at 25°C) | Primary Amine State | Reaction Efficiency |
| < 7.2 | 4-5 hours[6][7] | Predominantly protonated (-NH₃⁺), non-nucleophilic[1] | Low, due to insufficient reactive amines.[1] |
| 7.2 - 8.5 | ~10 minutes to 1 hour[6][8] | Increasing concentration of deprotonated (-NH₂) | Optimal range for a balance between amine reactivity and NHS-ester stability.[1][2] An optimal pH of 8.3-8.5 is often recommended.[1] |
| > 8.5 | < 10 minutes[6][9] | Predominantly deprotonated (-NH₂) | Decreases significantly due to rapid hydrolysis of the NHS-ester.[1] |
Table 2: Typical Reaction Parameters for Protein PEGylation
| Parameter | Typical Range | Considerations |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1[1][10] | A higher excess may be needed for dilute protein solutions.[1] The optimal ratio should be determined empirically to achieve the desired degree of PEGylation.[11] |
| Protein Concentration | 1 - 10 mg/mL[3][6] | Higher concentrations generally lead to more efficient PEGylation.[3] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C)[2][3] | Lower temperatures can minimize protein degradation and slow the rate of NHS-ester hydrolysis.[2][3] |
| Reaction Time | 30 minutes to 4 hours[3] | Longer reaction times may be necessary at lower temperatures.[3] For sensitive proteins, overnight incubation at 4°C can be employed.[1] |
| Buffer Composition | Phosphate, Bicarbonate, or Borate buffers[12][13] | Amine-free buffers are essential to prevent competition with the target molecule.[1][14] Tris or glycine (B1666218) buffers can be used to quench the reaction.[1] |
| Organic Solvent | < 10% (v/v)[1][6] | If the PEG reagent is dissolved in DMSO or DMF, its final concentration should be minimized to maintain protein stability.[1][6] |
Experimental Protocols
This section provides a generalized, detailed methodology for the PEGylation of a protein using an NHS-ester activated PEG.
Materials and Reagents
-
Protein of interest
-
m-PEG-NHS ester (or other desired PEG-NHS reagent)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)[1]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[6]
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)[3]
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)[3][11]
-
Analytical instruments (e.g., SDS-PAGE, HPLC)[4]
Step-by-Step Protocol
-
Protein Preparation:
-
PEG-NHS Ester Solution Preparation:
-
Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[14][15]
-
Immediately before use, dissolve the calculated amount of PEG-NHS ester in a minimal volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[3][14] Do not store the reconstituted reagent.[14][16]
-
-
PEGylation Reaction:
-
Add the desired molar excess (e.g., 20-fold) of the dissolved PEG-NHS ester solution to the stirring protein solution.[1][14]
-
Ensure the final concentration of the organic solvent in the reaction mixture is below 10% (v/v).[1][6]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours on ice.[1][14] For sensitive proteins, the reaction can be performed overnight at 4°C.[1]
-
-
Quenching the Reaction:
-
Purification of the PEGylated Protein:
-
Characterization of the Conjugate:
-
Analyze the purified PEGylated protein to determine the degree of PEGylation and purity.
-
SDS-PAGE: PEGylated proteins will show a higher apparent molecular weight compared to the unmodified protein.[4]
-
HPLC (SEC or RP-HPLC): Separate and quantify the components of the reaction mixture.[4]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the exact mass of the conjugate and confirm the number of attached PEG chains.[13][17]
-
Figure 2: General Experimental Workflow for NHS-Ester PEGylation
Optimization and Troubleshooting
Achieving the desired degree of PEGylation while maintaining protein function often requires optimization. The following flowchart provides a logical guide for this process.
Figure 3: Decision Flowchart for Optimizing PEGylation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. glenresearch.com [glenresearch.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. benchchem.com [benchchem.com]
The Precision Advantage: A Technical Guide to Discrete-Length PEGylation Reagents
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone of modern drug development, transforming the therapeutic potential of proteins, peptides, and small molecules. While traditional PEGylation has historically relied on polydisperse PEG mixtures, the advent of discrete-length PEG (dPEG®) reagents represents a paradigm shift towards precision and homogeneity in bioconjugation. This technical guide provides an in-depth exploration of discrete-length PEGylation, offering a comprehensive overview of the core concepts, experimental protocols, and comparative data essential for researchers in the field.
Introduction: From Polydispersity to Precision
Traditional PEG reagents are synthesized through polymerization, resulting in a heterogeneous mixture of PEG chains with a distribution of molecular weights.[1][2] This polydispersity introduces significant challenges in the manufacturing and characterization of PEGylated drugs, leading to batch-to-batch variability and complex analytical profiles.[3][4]
Discrete PEGylation reagents, in contrast, are single molecular weight compounds with a precisely defined number of ethylene (B1197577) glycol units.[1][5] This monodispersity eliminates the inherent heterogeneity of polydisperse PEGs, offering unparalleled control over the structure and properties of the final bioconjugate.[3][6]
The core advantages of using discrete-length PEGylation reagents include:
-
Homogeneity and Reproducibility: Discrete PEGs yield a single, well-defined conjugate, simplifying purification and analysis while ensuring high batch-to-batch consistency.[7]
-
Optimized Pharmacokinetics: The ability to precisely control the PEG chain length allows for the fine-tuning of a drug's pharmacokinetic profile, including its circulatory half-life and biodistribution.[3][7]
-
Reduced Immunogenicity: The uniform nature of discrete PEGs may help to mitigate the immune response that can sometimes be elicited by polydisperse PEG mixtures.[7]
-
Improved Solubility and Stability: Like their polydisperse counterparts, discrete PEGs enhance the water solubility of hydrophobic molecules and can protect them from enzymatic degradation.[7][8]
The Chemistry of Discrete PEGylation
Discrete PEG reagents are available with a variety of functional groups to enable covalent attachment to specific amino acid residues or other functional moieties on a target molecule. The choice of conjugation chemistry is dictated by the available functional groups on the biomolecule.
Amine-Reactive PEGylation
Primary amines, found on the N-terminus and the side chain of lysine (B10760008) residues, are abundant on the surface of most proteins and are a common target for PEGylation.[7][9] N-hydroxysuccinimide (NHS) esters are highly reactive towards amine groups, forming stable amide bonds.[7][10]
Thiol-Reactive PEGylation
The thiol group of cysteine residues provides a highly specific target for PEGylation, as free cysteines are relatively rare in proteins.[7] Maleimide-functionalized PEGs react specifically with thiols to form stable thioether bonds.[7][10]
Experimental Protocols
The following sections provide detailed methodologies for the two most common PEGylation strategies using discrete-length PEG reagents, as well as protocols for the purification and characterization of the resulting conjugates.
Protocol 1: Amine-Reactive PEGylation using dPEG®-NHS Ester
This protocol describes the conjugation of a dPEG®-NHS ester to primary amines on a protein.
Materials:
-
Protein of interest
-
dPEG®-NHS ester reagent
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.0-8.5[10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
Methodology:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[10]
-
dPEG® Reagent Preparation: Immediately before use, dissolve the dPEG®-NHS ester in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved dPEG®-NHS ester to the protein solution.[10] The optimal molar ratio should be determined empirically for each specific protein.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 30-60 minutes or on ice for 2 hours.[10]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM to consume any unreacted dPEG®-NHS ester. Incubate for an additional 15-30 minutes.[7]
-
Purification: Purify the PEGylated protein from unreacted PEG and byproducts using Size Exclusion Chromatography (SEC) as described in Protocol 3.
Protocol 2: Thiol-Reactive PEGylation using dPEG®-Maleimide
This protocol is for the site-specific conjugation of a maleimide-functionalized dPEG® linker to a free cysteine residue.
Materials:
-
Protein with a free cysteine residue
-
dPEG®-Maleimide reagent
-
Reaction Buffer: Phosphate buffer with EDTA (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0)[7]
-
Anhydrous DMSO or DMF
Methodology:
-
Protein Preparation: If necessary, reduce any disulfide bonds to generate free thiols and subsequently remove the reducing agent. Prepare the protein solution at 1-10 mg/mL in the reaction buffer. Avoid thiol-containing reagents like DTT in the final reaction buffer.[7]
-
dPEG® Reagent Preparation: Immediately before use, dissolve the dPEG®-Maleimide in anhydrous DMSO.[7]
-
Conjugation Reaction: Add a 2- to 10-fold molar excess of the dPEG®-Maleimide reagent to the protein solution.[7]
-
Incubation: Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight.[7]
-
Purification: The resulting PEGylated protein can be purified to remove unreacted PEG and protein using SEC as described in Protocol 3.[10]
Protocol 3: Purification by Size Exclusion Chromatography (SEC)
SEC is a common method for separating PEGylated proteins from unreacted PEG and protein based on their hydrodynamic volume.
Materials:
-
SEC column appropriate for the molecular weight of the PEGylated protein
-
HPLC system
-
Mobile Phase/Equilibration Buffer (e.g., PBS, pH 7.4)[7]
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[7]
-
Sample Injection: Inject the quenched reaction mixture from the PEGylation step onto the column.[7]
-
Elution: Run the separation isocratically with the mobile phase.[7] The PEGylated protein, having a larger hydrodynamic volume, will elute earlier than the unreacted protein and the smaller, unreacted PEG reagent.
-
Fraction Collection: Collect fractions corresponding to the eluting peaks, monitoring absorbance at 280 nm for the protein.[7]
Protocol 4: Characterization of PEGylated Proteins
A combination of analytical techniques is used to confirm the success of PEGylation and to characterize the final product.
A. SDS-PAGE:
-
Technique: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their apparent molecular weight.
-
Method: Run samples of the unreacted protein, the reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel. The PEGylated protein will show a significant increase in apparent molecular weight compared to the unreacted protein.
B. HPLC-Based Methods:
-
Technique: High-performance liquid chromatography (HPLC), particularly SEC and reversed-phase (RP-HPLC), can be used to assess purity and heterogeneity.[11]
-
Method:
-
SEC: Can be used to determine the extent of aggregation and to separate species with different degrees of PEGylation.
-
RP-HPLC: Can often separate positional isomers of mono-PEGylated proteins.[4]
-
C. Mass Spectrometry (MS):
-
Technique: Mass spectrometry provides a precise molecular weight of the conjugate, confirming the degree of PEGylation.[12]
-
Method: Analyze the purified PEGylated protein using techniques such as MALDI-TOF or ESI-MS.[12] For a discrete PEG conjugate, a single major peak corresponding to the mass of the protein plus the mass of the attached dPEG® linker(s) is expected.[7]
D. Dynamic Light Scattering (DLS):
-
Technique: DLS measures the hydrodynamic diameter of the molecule in solution.[7]
-
Method: Prepare the sample at a suitable concentration in a filtered buffer. The PEGylated protein will have a larger hydrodynamic radius than the un-PEGylated protein.[7]
Quantitative Data and Comparisons
The use of discrete-length PEGylation reagents allows for a more controlled and predictable outcome compared to polydisperse PEGs. The following tables summarize key quantitative parameters for PEGylation reactions and a conceptual comparison of the resulting conjugates.
Table 1: Recommended Reaction Conditions for PEGylation [7][10]
| Parameter | Amine-Reactive (NHS Ester) | Thiol-Reactive (Maleimide) |
| Protein Concentration | 1 - 10 mg/mL | 1 - 10 mg/mL |
| Molar Excess of PEG | 5 to 20-fold | 2 to 10-fold |
| Reaction pH | 7.0 - 8.5 | 6.5 - 7.5 |
| Reaction Temperature | 4°C or Room Temperature | 4°C or Room Temperature |
| Reaction Time | 30 - 120 minutes | 1 - 24 hours |
Table 2: Comparison of Discrete vs. Polydisperse PEG Conjugates [3][4][7]
| Property | Discrete PEG Conjugate | Polydisperse PEG Conjugate |
| Composition | Single, homogeneous species | Heterogeneous mixture of species |
| Molecular Weight | Precisely defined | Average molecular weight with a distribution |
| Characterization | Simplified (e.g., sharp peaks in MS) | Complex (e.g., broad peaks in chromatography, complex MS spectra) |
| Reproducibility | High batch-to-batch consistency | Variable batch-to-batch consistency |
| Pharmacokinetics | Tunable and predictable | Less predictable, average behavior of the mixture |
| Immunogenicity | Potentially lower | Can elicit anti-PEG antibodies |
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) provide clear visual representations of experimental workflows and conceptual pathways.
General Workflow for Protein PEGylation
Caption: General workflow for protein PEGylation.
Conceptual Pathway of a PEGylated Antibody-Drug Conjugate (ADC)
Caption: Conceptual pathway of a PEGylated ADC.
Conclusion
The transition from polydisperse to discrete-length PEGylation reagents marks a significant advancement in the field of bioconjugation and drug delivery. The ability to create homogeneous, well-defined PEGylated therapeutics offers unprecedented control over their physicochemical and pharmacokinetic properties. This precision not only simplifies the development and manufacturing processes but also holds the promise of creating safer and more effective medicines. As research continues to unravel the nuanced relationships between PEG structure and biological function, discrete PEGs will undoubtedly play an increasingly critical role in the design of next-generation biotherapeutics.
References
- 1. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
The Strategic Role of PEG Spacers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bioconjugation, the covalent linking of two or more molecules where at least one is a biomolecule, is a foundational technology in modern therapeutics and diagnostics.[1] Central to the success of these complex biological constructs is the choice of the linker used to connect the constituent parts. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) spacers have become indispensable tools. This technical guide provides a comprehensive examination of the critical role of PEG spacers in bioconjugation, detailing their fundamental properties, quantifiable impact on bioconjugate performance, and the experimental methodologies for their application.
Core Principles of PEG Spacers in Bioconjugation
Polyethylene glycol is a biocompatible, non-toxic, and non-immunogenic polyether compound composed of repeating ethylene (B1197577) oxide units.[2][3] When employed as spacers in bioconjugation, PEG linkers offer a multitude of strategic advantages, primarily stemming from their unique physicochemical properties.[1]
Key Properties of PEG Spacers:
-
Hydrophilicity: The repeating ether units of the PEG chain are highly hydrophilic, which is crucial for increasing the water solubility of conjugated molecules, a common challenge with hydrophobic drugs.[2][4]
-
Biocompatibility: PEG is generally considered non-toxic and non-immunogenic, making it well-suited for in vivo applications.[2][3]
-
Flexibility: The PEG chain is highly flexible, which can help to preserve the native conformation and function of the conjugated biomolecules by minimizing steric hindrance.[2][5]
-
Pharmacokinetic Modification: The hydrodynamic radius of a molecule is increased upon PEGylation, which can reduce renal clearance and thereby extend its circulation half-life.[2][6]
These properties translate into significant benefits for bioconjugates, particularly in the realm of therapeutic proteins and antibody-drug conjugates (ADCs).
Key Advantages of Employing PEG Spacers:
-
Improved Solubility and Stability: PEG spacers significantly enhance the aqueous solubility of hydrophobic molecules, preventing aggregation and precipitation during formulation and administration.[2][]
-
Reduced Immunogenicity: The flexible and hydrophilic nature of the PEG chain can mask immunogenic epitopes on the surface of a bioconjugate, a "stealth" effect that reduces recognition by the immune system and minimizes the risk of an adverse immune response.[][8]
-
Enhanced Pharmacokinetics: By increasing the hydrodynamic volume, PEGylation can decrease renal clearance, leading to a longer circulation half-life and sustained drug exposure.[2][6] However, it is noteworthy that shorter PEG linkers have sometimes been observed to increase clearance rates compared to their non-PEGylated counterparts.
-
Tunable Properties: PEG spacers are available in various lengths and architectures (linear or branched), allowing for the fine-tuning of a bioconjugate's properties to achieve the desired therapeutic effect.
-
Increased Drug-to-Antibody Ratio (DAR): In the context of ADCs, hydrophilic PEG linkers can facilitate the attachment of a higher number of drug molecules per antibody without inducing aggregation, potentially leading to enhanced potency.[2][9]
Quantitative Impact of PEG Spacer Length
The length of the PEG spacer is a critical design parameter that can be modulated to optimize the performance of a bioconjugate.[10] The selection of PEG length has a direct and measurable impact on the conjugate's physicochemical properties, biological activity, and pharmacokinetic profile.
Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Efficacy and Pharmacokinetics [11]
| PEG Linker Length (Number of PEG units) | Tumor Growth Inhibition (%) | Plasma Exposure (AUC) | Tumor to Plasma Exposure Ratio |
| 0 (Non-PEGylated) | 11% | Baseline | Baseline |
| 2 | 35-45% | Increased vs. Non-PEGylated | Lower |
| 4 | 35-45% | Increased vs. Non-PEGylated | Lower |
| 8 | 75-85% | Significantly Increased | Higher |
Table 2: Influence of PEG Spacer Length on Binding Affinity [10][12]
| Spacer Type | Spacer Length | Dissociation Constant (Kd) in nM | Observation |
| Short mini-PEG | PEG2 | Lower Kd (Higher Affinity) | For certain receptor-ligand interactions, a shorter, more constrained linker may be beneficial. |
| Longer PEG | PEG8 | Higher Kd (Lower Affinity) | Longer chains can sometimes lead to decreased activity due to steric hindrance. |
Table 3: Impact of PEG Spacers on Solubility and Drug-to-Antibody Ratio (DAR) [13]
| Linker Type | PEG Spacer Length | Average DAR | Key Benefit |
| Hydrophobic Linker | None | < 4 | Prone to aggregation at higher DARs |
| Hydrophilic Linker | PEG₈ | 8 | Enhanced solubility, enabling high DAR |
| Pendant PEG Linker | 2 x PEG₁₂ | High | Improved stability and slower clearance rates |
| Linear PEG Linker | PEG₂₄ | High | Less stable compared to pendant PEG configuration |
Key Experimental Protocols in PEGylation
The successful conjugation of a PEG spacer to a biomolecule is dependent on robust and well-defined chemical reactions. The choice of conjugation chemistry is dictated by the available functional groups on the target molecule.
Protocol 1: Amine-Reactive PEGylation via NHS Ester
This is one of the most prevalent methods for conjugating PEG to proteins, targeting the primary amines found in lysine (B10760008) residues and the N-terminus.[1]
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
Methodology:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.[8]
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF.[8]
-
Conjugation Reaction: Add the PEG-NHS ester solution to the protein solution at a 5- to 20-fold molar excess. The final reaction volume should contain less than 10% organic solvent.[14]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[1]
-
Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS-ester PEG. Incubate for an additional 15-30 minutes.[14]
-
Purification: Remove unreacted PEG and by-products, and isolate the PEGylated protein using a suitable chromatography method like SEC or IEX.[1][14]
-
Characterization: Analyze the resulting conjugate using techniques such as SDS-PAGE to observe the increase in molecular weight and MALDI-TOF mass spectrometry to confirm the degree of PEGylation.[1]
Protocol 2: Thiol-Reactive PEGylation via Maleimide
This protocol is for the site-specific conjugation of a PEG-maleimide to free sulfhydryl groups (cysteines) on a protein.
Materials:
-
Protein solution (in a thiol-free buffer, e.g., PBS with EDTA, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP or DTT), if necessary
-
PEG-Maleimide
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
-
Purification system (e.g., SEC)
Methodology:
-
Protein Preparation: Dissolve the protein in a thiol-free buffer. If necessary, reduce disulfide bonds by adding a reducing agent like TCEP and then remove the reducing agent prior to adding the PEG-maleimide.[1]
-
PEG Reagent Preparation: Dissolve the PEG-Maleimide in the reaction buffer immediately before use.[1]
-
Conjugation Reaction: Add the PEG-Maleimide solution to the protein/peptide solution at an optimized molar excess (e.g., 1.5:1 to 5:1).[1]
-
Incubation: Let the reaction proceed for 1-2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.[1]
-
Purification: Purify the resulting bioconjugate using an SEC column to remove the unreacted linker and any aggregated protein.[11]
-
Characterization: Characterize the purified conjugate using methods such as HPLC, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.
Visualizing Key Pathways and Workflows
The inclusion of PEG spacers can influence how a bioconjugate interacts with its biological target and the subsequent cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.
Conclusion
PEG spacers are a powerful and indispensable tool in the field of bioconjugation.[1] Their strategic application allows for the rational design of biotherapeutics with enhanced solubility, stability, and pharmacokinetic profiles. The ability to tune the length and architecture of the PEG spacer provides a mechanism to precisely control the properties of the final conjugate, thereby optimizing its therapeutic potential. A thorough understanding of the principles of PEGylation, the quantitative effects of spacer length, and the relevant experimental protocols is crucial for the successful development of novel and effective bioconjugates that can translate promising scientific concepts into clinical realities.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. precisepeg.com [precisepeg.com]
- 5. purepeg.com [purepeg.com]
- 6. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. labinsights.nl [labinsights.nl]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Technical Guide to Amine-Reactive PEGylation
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation
PEGylation is a bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, most commonly a therapeutic protein, peptide, or antibody fragment.[1] This modification is a cornerstone of biopharmaceutical development, designed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2] The attachment of the hydrophilic and biocompatible PEG polymer increases the hydrodynamic size of the molecule, which imparts several significant pharmacological advantages.[3]
Key benefits of PEGylation include:
-
Extended Circulating Half-Life: The increased size of the PEGylated molecule reduces its rate of clearance by the kidneys.[3]
-
Enhanced Stability: PEG chains can protect the parent molecule from proteolytic degradation.[3]
-
Reduced Immunogenicity: The polymer can mask surface epitopes, preventing recognition by the immune system.[3]
-
Improved Solubility: PEGylation can increase the solubility of hydrophobic proteins and peptides.[3]
Amine-reactive PEGylation is the most common approach due to the abundance of primary amine groups (the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) on the surface of most proteins.[3][4] This guide provides an in-depth overview of the core principles, reagents, experimental protocols, and characterization techniques central to amine-reactive PEGylation.
Core Principles and Reaction Mechanism
The foundation of amine-reactive PEGylation lies in the nucleophilic acyl substitution reaction between an activated PEG reagent and a primary amine on a protein.[4] The most widely used class of amine-reactive reagents are N-hydroxysuccinimide (NHS) esters.[4][5]
The reaction mechanism proceeds as follows:
-
The unprotonated primary amine on a protein acts as a nucleophile.
-
It attacks the carbonyl carbon of the PEG-NHS ester.
-
This forms a transient tetrahedral intermediate.
-
The intermediate collapses, forming a highly stable, covalent amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[6][7]
This reaction is highly efficient and results in a stable linkage under physiological conditions.
References
Unlocking Therapeutic Potential: A Technical Guide to Discovering Novel Applications for PEGylated Peptides
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) to peptides, a process known as PEGylation, has emerged as a transformative strategy in drug development. This modification offers a solution to the inherent limitations of many therapeutic peptides, such as short in vivo half-lives and potential immunogenicity. By enhancing their pharmacokinetic and pharmacodynamic profiles, PEGylation opens up new avenues for their application across a spectrum of diseases. This in-depth technical guide provides a comprehensive overview of the core principles of PEGylated peptide development, from fundamental chemistry to novel therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
The Impact of PEGylation on Peptide Performance: A Quantitative Overview
PEGylation significantly alters the physicochemical properties of peptides, leading to measurable improvements in their therapeutic performance. The increased hydrodynamic size imparted by the PEG moiety reduces renal clearance and shields the peptide from proteolytic degradation, thereby extending its circulation half-life. This enhancement in stability allows for less frequent dosing regimens, improving patient compliance. Furthermore, the hydrophilic PEG chains can mask immunogenic epitopes on the peptide, reducing the likelihood of an anti-drug antibody response.[1]
The following tables summarize key quantitative data from various studies, highlighting the significant improvements observed in the pharmacokinetic profiles and in vivo efficacy of PEGylated peptides compared to their non-PEGylated counterparts across several therapeutic areas.
| Table 1: Pharmacokinetic Profile Enhancement of PEGylated Peptides | |||
| Peptide/Protein | PEG Size (kDa) | Parameter | Fold Increase vs. Non-PEGylated |
| Interferon α-2a | 40 (branched) | Absorption Half-life | ~22x[2] |
| Interferon α-2b | 20 (linear) | Serum Half-life | 10x[2] |
| Uricase | Di-PEGylated | In vivo Half-life (rats) | ~11.4x[2] |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 20 | Elimination Half-life (mice) | 25x[3][4] |
| Dimerized TCTP-binding peptide 2 (dTBP2) | 10 | Plasma Half-life (mice) | ~2.5x[5][6] |
| Exenatide (B527673) analogue (PB-106) | 20 | Plasma t1/2 | ~10x[7] |
| Lymphoma-binding peptide | 40 | Blood clearance t1/2 | - (t1/2 = 5.4 h)[8] |
| Lymphoma-binding peptide | 150 | Blood clearance t1/2 | - (t1/2 = 17.7 h)[8] |
| Table 2: Enhanced In Vivo Efficacy of PEGylated Peptides | |||
| Therapeutic Area | Peptide/Model | PEG Size (kDa) | Observed Efficacy Improvement |
| Oncology | Lymphoma-binding peptide / Raji lymphoma-bearing mice | 150 | 4.0-fold higher tumor uptake of specific peptide vs. control at 24h.[9] |
| Gold Nanoparticles (GNPs) with RGD peptide / Murine mammary carcinoma | 1 | 10-12% of injected dose accumulated in the tumor.[10] | |
| Metabolic Disorders | PEGylated exenatide (PB-119) / Type 2 Diabetes patients | Not Specified | Significant reduction in HbA1c (-0.72% to -1.18% vs. placebo).[6] |
| PEGylated exenatide analogue (PB-106) / Diabetic mice | 20 | Superior glucoregulatory activity compared to exenatide.[7] | |
| Inflammatory Diseases | PEGylated Human Adrenomedullin / DSS-induced colitis model | 60 | Significant reduction in total inflammation score with a single administration.[11] |
| PEGylated dTBP2 / Ovalbumin-induced airway inflammation model | 10 | 10-15% greater reduction in IL-8 secretion in vitro; significant reduction in inflammatory cell migration and cytokine levels in vivo.[5][6] | |
| HuR-inhibiting peptide (HIP) / Psoriasis model mice | Not Specified | Significant alleviation of psoriasis symptoms and downregulation of IL-23 and VEGF.[12] | |
| Neurological Disorders | D-enantiomeric peptide (D3) / AD transgenic mice | Not Specified | Significant cognitive improvement and reduction of plaque-related inflammation.[13] |
| Peptide inhibitor of alpha-synuclein (B15492655) (PDpep1.3) / Rat model of Parkinson's disease | Not Specified | Rescued dopaminergic neurons from degeneration and restored dopamine (B1211576) levels.[7][14] |
Core Methodologies: Experimental Protocols for PEGylated Peptide Development
The successful development of a PEGylated peptide therapeutic requires rigorous experimental procedures for synthesis, purification, and characterization. This section provides detailed methodologies for key experiments.
Protocol 1: Site-Specific N-Terminal PEGylation
This protocol describes the selective PEGylation of a peptide at its N-terminus using an aldehyde-activated PEG.[13][15]
Materials:
-
Peptide with a free N-terminus
-
Methoxy PEG propionaldehyde (B47417) (mPEG-ALD)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 5.0-6.0
-
Quenching Solution: 1 M Tris-HCl, pH 7.4
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Analytical Instruments: Mass Spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-ALD in the reaction buffer to achieve a 5- to 20-fold molar excess over the peptide.
-
Reaction Initiation: Add the dissolved mPEG-ALD solution to the peptide solution.
-
Reductive Amination: Add sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours. Monitor the reaction progress by RP-HPLC.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Purify the PEGylated peptide from the reaction mixture using RP-HPLC.
Protocol 2: Purification of PEGylated Peptides by RP-HPLC
This protocol outlines a general method for the purification of PEGylated peptides using reversed-phase HPLC.[3][9][16]
Materials and Equipment:
-
HPLC System with a UV detector
-
Reversed-phase column (e.g., C4 or C18, 300 Å pore size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Crude PEGylation reaction mixture
Procedure:
-
Sample Preparation: Dissolve the crude PEGylation reaction mixture in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) and filter through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.
-
Injection and Gradient Elution: Inject the prepared sample and apply a linear gradient of increasing Mobile Phase B to elute the components. A typical gradient might be from 5% to 65% B over 30 minutes.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the desired PEGylated peptide peak.
-
Analysis of Fractions: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the PEGylated peptide.
Protocol 3: Characterization by Mass Spectrometry
This protocol details the characterization of PEGylated peptides using mass spectrometry to determine molecular weight and identify PEGylation sites.[15][17]
Procedure:
-
Sample Preparation: Perform buffer exchange of the purified PEGylated peptide into a volatile buffer like 10-100 mM ammonium (B1175870) bicarbonate using a spin filter.
-
Intact Mass Analysis (ESI-MS):
-
Infuse the sample into an electrospray ionization mass spectrometer.
-
Acquire data in positive ion mode.
-
Use deconvolution software to determine the neutral mass of the intact PEGylated peptide.
-
-
Peptide Mapping for Site Identification (LC-MS/MS):
-
Digest the PEGylated peptide with a protease (e.g., trypsin) at 37°C for 4-16 hours.
-
Separate the resulting peptide fragments using LC-MS/MS.
-
Analyze the MS/MS data to identify peptide fragments containing the PEG moiety, thereby pinpointing the site of attachment.
-
Protocol 4: In Vitro Cell-Based Activity Assay
This protocol describes a general method to assess the in vitro biological activity of a PEGylated peptide, for instance, its ability to inhibit cytokine secretion.[18][12]
Materials:
-
Relevant cell line (e.g., Raw264.7 macrophages for inflammatory studies)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., lipopolysaccharide - LPS)
-
PEGylated peptide and non-PEGylated control
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Peptide Treatment: Pre-incubate the cells with varying concentrations of the PEGylated peptide and non-PEGylated control for 1 hour.
-
Stimulation: Add the stimulating agent (e.g., LPS) to the wells to induce cytokine production and incubate for a specified time (e.g., 18 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each peptide concentration compared to the stimulated control.
Visualizing the Path Forward: Workflows and Signaling Pathways
Visual representations are invaluable tools for understanding complex biological processes and experimental procedures. The following diagrams, generated using the DOT language, illustrate a general experimental workflow for developing PEGylated peptides and a key signaling pathway targeted by a novel PEGylated peptide.
Caption: A generalized workflow for the development and evaluation of PEGylated peptides.
A promising area for novel PEGylated peptide applications is the modulation of inflammatory signaling pathways. For example, a PEGylated HuR-inhibiting peptide (HIP) has shown efficacy in a psoriasis model by downregulating key inflammatory mediators.[12] Human antigen R (HuR) is an RNA-binding protein that stabilizes the mRNA of many pro-inflammatory cytokines.[1][9][17] By inhibiting HuR, a PEGylated peptide can disrupt this inflammatory cascade.
Caption: Inhibition of the HuR signaling pathway by a PEGylated peptide to reduce inflammation.
Conclusion
PEGylation represents a powerful and versatile platform for enhancing the therapeutic properties of peptides. The ability to significantly improve pharmacokinetic profiles and in vivo efficacy has broadened the potential applications of peptide-based drugs into diverse and challenging therapeutic areas. As research continues to uncover novel peptide drug candidates, the strategic application of PEGylation, guided by robust experimental methodologies and a deep understanding of the underlying biological pathways, will be crucial in translating these discoveries into clinically successful therapeutics. This guide provides a foundational framework for researchers and drug developers to explore and harness the full potential of PEGylated peptides in addressing unmet medical needs.
References
- 1. Inflammation: Cytokines and RNA-based Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hu Antigen R (HuR) Protein Structure, Function and Regulation in Hepatobiliary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signals and genes induced by angiogenic growth factors in comparison to inflammatory cytokines in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. spin.atomicobject.com [spin.atomicobject.com]
- 6. Graphviz [graphviz.org]
- 7. sciencealert.com [sciencealert.com]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Control of Cytokine mRNA Expression by RNA-binding Proteins and microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human antigen R as a therapeutic target in pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. A Survey of Peptides with Effective Therapeutic Potential in Alzheimer’s Disease Rodent Models or in Human Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide Therapeutic for Parkinson’s Disease | Research & Innovation [research.utoronto.ca]
- 14. Activation of HuR downstream of p38 MAPK promotes cardiomyocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Myocardial knockdown of mRNA-stabilizing protein HuR attenuates post-MI inflammatory response and left ventricular dysfunction in IL-10-null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The induced RNA‐binding protein, HuR, targets 3′‐UTR region of IL‐6 mRNA and enhances its stabilization in periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptides for Therapy and Diagnosis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Double-Edged Sword of PEGylation: An In-depth Technical Guide to Understanding and Mitigating the Immunogenicity of PEGylated Proteins
For Researchers, Scientists, and Drug Development Professionals
Polyethylene glycol (PEG)ylation is a widely adopted strategy in the biopharmaceutical industry to enhance the therapeutic value of protein drugs. By attaching PEG chains to a protein, its hydrodynamic size is increased, leading to a longer circulation half-life, improved stability, and often, a reduction in the protein's inherent immunogenicity. However, the immune system can recognize the PEG moiety itself as a foreign substance, leading to the development of anti-PEG antibodies. This guide provides a comprehensive exploration of the immunogenicity of PEGylated proteins, offering detailed experimental protocols, quantitative data, and visual representations of the underlying immunological pathways to aid in the development of safer and more effective PEGylated therapeutics.
Mechanisms of Immunogenicity of PEGylated Proteins
The immune response to PEGylated proteins is a complex process that can be initiated through two main pathways: T-cell dependent and T-cell independent B-cell activation. The consequence of this immune response is often the generation of anti-PEG antibodies, which can have significant clinical implications.
The Humoral Immune Response: Anti-PEG Antibodies
The development of anti-drug antibodies (ADAs) against PEGylated proteins can be directed at the protein itself, the PEG polymer, or the linker region. Of particular concern is the induction of antibodies specific to the PEG moiety. These anti-PEG antibodies can be pre-existing in a significant portion of the human population due to previous exposure to PEG in cosmetics, food, and pharmaceuticals.[1][2] Treatment with a PEGylated therapeutic can also induce a de novo anti-PEG antibody response.[3]
These antibodies, primarily of the IgM and IgG isotypes, can lead to a phenomenon known as Accelerated Blood Clearance (ABC) .[1][3][4] The binding of anti-PEG antibodies to the PEGylated protein forms immune complexes that are rapidly cleared from circulation by the mononuclear phagocyte system, significantly reducing the drug's half-life and therapeutic efficacy.[3] In some cases, these immune complexes can also trigger hypersensitivity reactions.[4]
T-Cell Dependent and Independent B-Cell Activation
The immune response to PEGylated proteins can be initiated through two primary mechanisms:
-
T-Cell Dependent (TD) Response: In this pathway, the PEGylated protein is taken up by antigen-presenting cells (APCs), such as dendritic cells. The protein component is processed and presented on MHC class II molecules to CD4+ T-helper cells. These activated T-cells then provide help to B-cells that have recognized the PEG moiety, leading to B-cell proliferation, differentiation into plasma cells, and the production of high-affinity anti-PEG IgG antibodies. This process involves germinal center reactions and the generation of memory B-cells.
-
T-Cell Independent (TI) Response: The repetitive structure of the PEG polymer can directly cross-link B-cell receptors (BCRs) on specific B-cell populations, such as marginal zone B-cells. This can lead to B-cell activation and the production of low-affinity anti-PEG IgM antibodies without the involvement of T-helper cells. This pathway is often associated with the initial, rapid production of IgM upon first exposure to a PEGylated therapeutic.[3][5]
Factors Influencing the Immunogenicity of PEGylated Proteins
A multitude of factors related to the PEG polymer, the conjugated protein, and the patient can influence the immunogenic potential of a PEGylated therapeutic. A thorough understanding of these factors is critical for the rational design of less immunogenic biotherapeutics.[6][7]
| Factor Category | Influencing Factor | Impact on Immunogenicity |
| PEG Characteristics | Molecular Weight | Higher molecular weight PEGs (>20 kDa) can be more immunogenic, although they provide better shielding of protein epitopes.[5][8] |
| Structure (Linear vs. Branched) | Branched PEGs may offer enhanced immune shielding compared to linear PEGs, but their increased complexity can sometimes lead to a more pronounced immune response.[9][10] | |
| Terminal Functional Groups | The terminal group of the PEG chain can influence immunogenicity. For instance, some studies suggest that certain hydrophobic end groups may increase the immune response. | |
| PEG Density | A higher density of PEG chains on the protein surface generally leads to better masking of epitopes and reduced immunogenicity. | |
| Protein Carrier | Intrinsic Immunogenicity | A more immunogenic protein carrier is more likely to elicit a strong immune response that can also target the PEG moiety.[6] |
| Site of PEGylation | Site-specific PEGylation at non-immunogenic regions of the protein is generally preferred over random PEGylation, which can potentially create new epitopes. | |
| Treatment Regimen | Dose and Frequency | Higher doses and more frequent administration can increase the likelihood of an immune response.[7] |
| Route of Administration | Subcutaneous administration may be more immunogenic than intravenous administration due to the higher concentration of APCs in the skin.[7] | |
| Patient-Related Factors | Pre-existing Anti-PEG Antibodies | The presence of pre-existing antibodies can lead to rapid clearance of the PEGylated drug upon the first dose.[1][2] |
| Genetic Predisposition (HLA type) | A patient's genetic background, particularly their HLA haplotype, can influence their immune response to protein therapeutics. |
Experimental Assessment of Immunogenicity
A robust assessment of the immunogenicity of a PEGylated protein is a critical component of its preclinical and clinical development. This typically involves a multi-tiered approach, including in vitro assays to detect and characterize anti-PEG antibodies and in vivo studies to evaluate the overall immune response in a biological system.
Detailed Experimental Protocols
This protocol describes a direct binding ELISA for the detection of anti-PEG antibodies in serum or plasma samples.
Materials:
-
High-binding 96-well microtiter plates
-
PEGylated protein (or a PEG-conjugated carrier protein like BSA) for coating
-
Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Serum or plasma samples (test samples, positive and negative controls)
-
HRP-conjugated secondary antibody specific for the species and isotype of interest (e.g., anti-human IgG-HRP, anti-human IgM-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the PEGylated protein to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Sample Incubation: Dilute serum/plasma samples (typically 1:50 to 1:100) in Blocking Buffer. Add 100 µL of diluted samples, positive controls, and negative controls to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2, increasing the number of washes to 5.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity constants.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
PEGylated protein (ligand)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Serum or plasma samples containing anti-PEG antibodies (analyte)
-
Regeneration solution (e.g., glycine-HCl, pH 2.0)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of EDC and NHS.
-
Inject the PEGylated protein (diluted in a low ionic strength buffer, e.g., 10 mM acetate, pH 4.5) over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Inject a series of dilutions of the serum/plasma sample over the sensor surface at a constant flow rate.
-
Monitor the association of the anti-PEG antibodies to the immobilized PEGylated protein in real-time.
-
-
Dissociation:
-
Replace the analyte solution with running buffer and monitor the dissociation of the antibody-ligand complex.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound analyte from the sensor surface, preparing it for the next injection cycle.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Quantitative Data on the Immunogenicity of PEGylated Proteins
The incidence of anti-PEG antibodies and the impact of PEGylation on the immunogenicity of various therapeutic proteins have been reported in numerous preclinical and clinical studies. The following tables summarize some of this quantitative data.
Table 1: Incidence of Pre-existing and Treatment-Induced Anti-PEG Antibodies
| PEGylated Drug | Therapeutic Area | Incidence of Pre-existing Anti-PEG Antibodies | Incidence of Treatment-Induced Anti-PEG Antibodies | Reference |
| Pegloticase | Gout | ~40% | High incidence in non-responders | [1] |
| Pegaspargase | Acute Lymphoblastic Leukemia | Variable | Associated with loss of enzyme activity | [5] |
| Peginterferon alfa-2a | Hepatitis C | ~5-10% | Low incidence | [11] |
| Certolizumab pegol | Rheumatoid Arthritis, Crohn's Disease | Not consistently reported | Can occur and may impact efficacy | |
| COVID-19 mRNA Vaccines (PEGylated lipid nanoparticles) | Infectious Disease | Up to 72% (in healthy individuals prior to vaccine rollout) | IgG levels significantly elevated post-vaccination | [5] |
Table 2: Impact of PEG Molecular Weight on the Immunogenicity of a Model Protein (Bovine Serum Albumin - BSA)
| PEG Molecular Weight (kDa) | Anti-PEG IgM Response (in vivo) | Reference |
| 2 | Low | [5] |
| 5 | Moderate | [5] |
| 20 | High | [5] |
| 30 | Significantly Strong | [5] |
Conclusion and Future Perspectives
The immunogenicity of PEGylated proteins is a critical consideration in the development of biotherapeutics. While PEGylation can effectively reduce the immunogenicity of the protein component, the PEG moiety itself can elicit an immune response, leading to the formation of anti-PEG antibodies with potentially significant clinical consequences. A thorough understanding of the mechanisms of PEG immunogenicity, the factors that influence it, and the methods for its assessment is essential for the design of safer and more effective PEGylated drugs.
Future strategies to mitigate the immunogenicity of PEGylated proteins may include the development of alternative, less immunogenic polymers, the use of novel PEGylation chemistries that allow for more precise control over the site of attachment, and the co-administration of immunomodulatory agents. As our understanding of the complex interplay between PEGylated therapeutics and the immune system continues to grow, so too will our ability to harness the full potential of this powerful drug delivery platform.
References
- 1. Anti-PEG antibodies in the clinic: current issues and beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Treatment-induced and Pre-existing Anti-peg Antibodies: Prevalence, Clinical Implications, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 5. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Concepts of Bioconjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation is a cornerstone of modern biotechnology and pharmaceutical sciences, enabling the covalent linkage of two or more molecules, where at least one is a biomolecule such as a protein, antibody, oligonucleotide, or carbohydrate.[1][2][3] This powerful chemical strategy creates novel molecular entities that combine the distinct properties of their components, leading to advancements in a wide array of scientific disciplines.[2] Applications are diverse and impactful, ranging from the development of highly targeted antibody-drug conjugates (ADCs) for cancer therapy to the creation of sensitive diagnostic probes and novel biomaterials.[2][3]
At its core, bioconjugation involves the precise formation of a stable covalent bond between specific functional groups on the constituent molecules.[2] A typical bioconjugate is comprised of three key components: the biomolecule, which often provides specificity (e.g., an antibody targeting a specific cell type); a payload, which imparts the desired function (e.g., a cytotoxic drug or a fluorescent dye); and a linker that connects the two.[2] The success of any bioconjugation strategy is contingent upon the careful selection of reactive partners, the nature of the crosslinker, and the optimization of reaction conditions to ensure a stable and functional final product.[2]
This guide provides an in-depth exploration of the fundamental principles of bioconjugation chemistry, offering a comparative analysis of common techniques, detailed experimental protocols, and visual representations of key workflows to empower researchers in their scientific endeavors.
Core Bioconjugation Chemistries: A Comparative Overview
The selection of a bioconjugation strategy is dictated by several factors, including the available functional groups on the biomolecule, the desired stability of the resulting linkage, and the need to preserve the biological activity of the biomolecule. The following tables provide a quantitative comparison of some of the most prevalent bioconjugation chemistries.
Table 1: Comparison of Common Amine-Reactive and Sulfhydryl-Reactive Chemistries
| Feature | NHS Ester Chemistry | Maleimide (B117702) Chemistry |
| Target Functional Group | Primary amines (-NH₂) on lysine (B10760008) residues and N-terminus[4][5] | Sulfhydryl groups (-SH) on cysteine residues[4][5] |
| Resulting Bond | Amide bond[5] | Thioether bond[5] |
| Optimal pH Range | 7.2 - 8.5[6] | 6.5 - 7.5[6][7] |
| Reaction Kinetics | Relatively fast (30-60 minutes at room temperature)[7] | Very fast (minutes to a few hours at room temperature)[7] |
| Bond Stability | Highly stable and effectively irreversible under physiological conditions[5] | Generally stable, but can be subject to retro-Michael reaction, especially in the presence of other thiols[5] |
| Specificity | Can react with multiple lysine residues, leading to a heterogeneous mixture of conjugates[7] | Highly selective for thiols within the optimal pH range[7] |
| Common Side Reactions | Hydrolysis of the NHS ester is the primary competing reaction, especially at higher pH[5] | Reaction with amines can occur at pH > 7.5; hydrolysis of the maleimide ring at pH > 7.5[4][5] |
Table 2: Comparison of Bioorthogonal "Click Chemistry" Reactions
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Target Functional Groups | Terminal Alkynes (-C≡CH) and Azides (-N₃)[7] | Strained Alkynes (e.g., DBCO) and Azides (-N₃)[7] |
| Resulting Bond | 1,2,3-Triazole[7] | 1,2,3-Triazole[7] |
| Reaction Kinetics | Very fast, often complete in 30-60 minutes at room temperature[7] | Fast, with some reactions completing in under an hour; rate is dependent on the strained alkyne used[3][7] |
| Catalyst Required | Copper(I)[7] | None (driven by ring strain)[3] |
| Biocompatibility | Copper catalyst can be toxic to living cells, though mitigating ligands exist[7] | Highly bioorthogonal and suitable for in vivo applications due to the absence of a toxic catalyst |
| pH Sensitivity | Generally insensitive to pH (typically performed in a range of 4-11)[7] | Broad pH tolerance, stable in aqueous environments |
| Second-Order Rate Constant (k₂) with Benzyl Azide | Not directly comparable due to catalysis | DBCO: ~0.6 - 1.0 M⁻¹s⁻¹; BCN: ~0.06 - 0.1 M⁻¹s⁻¹[3] |
Visualizing Bioconjugation Workflows
The following diagrams, created using the Graphviz DOT language, illustrate the logical flow of common bioconjugation experiments.
Experimental Protocols
This section provides detailed, step-by-step protocols for several widely used bioconjugation techniques.
Protocol 1: Amine-Reactive Labeling using NHS Esters
This protocol describes the labeling of a protein's primary amines with an NHS ester-functionalized molecule.
Materials:
-
Protein of interest
-
NHS ester-functionalized label (e.g., fluorescent dye, biotin)
-
Anhydrous DMSO or DMF[8]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0) (optional)
-
Desalting column or dialysis cassette for purification[8]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
Perform the Labeling Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (typically 5- to 20-fold) over the protein.[8]
-
While gently vortexing, add the calculated volume of the NHS ester stock solution to the protein solution.[8]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent label.[8]
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Characterize the Conjugate:
-
Determine the Degree of Labeling (DOL) spectrophotometrically by measuring the absorbance of the purified conjugate at the maximum absorbance wavelengths of the protein (typically 280 nm) and the label.[8]
-
Protocol 2: Sulfhydryl-Reactive Labeling using Maleimides
This protocol outlines the conjugation of a maleimide-activated molecule to a thiol-containing protein.
Materials:
-
Thiol-containing protein (or protein with disulfide bonds to be reduced)
-
Maleimide-activated molecule
-
Degassed, thiol-free reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5)[2][9]
-
(Optional) Reducing agent, e.g., Tris(2-carboxyethyl)phosphine (TCEP)[9]
-
Anhydrous DMSO or DMF[9]
-
(Optional) Quenching reagent (e.g., cysteine, β-mercaptoethanol)[9]
-
Purification system (e.g., size-exclusion chromatography, dialysis)[2]
Procedure:
-
Prepare the Thiol-Containing Protein:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[2]
-
If disulfide bond reduction is necessary, add a 10-100 fold molar excess of TCEP to the protein solution.[2]
-
Incubate the mixture for 20-60 minutes at room temperature.[9] TCEP generally does not need to be removed before proceeding.[9]
-
-
Prepare the Maleimide Stock Solution:
-
Immediately before use, dissolve the maleimide-activated molecule in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[9]
-
-
Initiate the Conjugation Reaction:
-
While gently stirring the protein solution, add the maleimide stock solution to achieve the desired maleimide:protein molar ratio (a 10-20 fold molar excess is a good starting point).[9]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if applicable.[2]
-
-
Quench the Reaction (Optional):
-
Add a quenching reagent to a final concentration of ~10 mM to react with any unreacted maleimide. Incubate for 15 minutes.[4]
-
-
Purify the Protein Conjugate:
-
Purify the resulting conjugate using a suitable method like size-exclusion chromatography to remove excess, unreacted maleimide and other small molecules.[2]
-
-
Characterize the Conjugate:
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for CuAAC bioconjugation.
Materials:
-
Alkyne-functionalized biomolecule
-
Azide-functionalized molecule (e.g., Azide-PEG linker)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)[10]
-
Sodium ascorbate (B8700270) stock solution (e.g., 1 M in water, freshly prepared)[10]
-
Copper-chelating ligand stock solution (e.g., THPTA, 200 mM in water)[10]
-
Reaction buffer (e.g., PBS)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the alkyne-biomolecule and the azide-functionalized molecule in the chosen reaction buffer.
-
Prepare a fresh stock solution of sodium ascorbate immediately before use.[10]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-biomolecule (1 eq.) and the azide-functionalized molecule (1.1-1.5 eq.).[10]
-
Prepare a premix of CuSO₄ and the THPTA ligand in a 1:2 to 1:5 molar ratio.[7][11] Allow it to stand for a few minutes.
-
Add the CuSO₄/ligand premix to the reaction mixture to a final copper concentration of 50-250 µM.[10]
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of approximately 5 mM.[11]
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.[10]
-
-
Purification:
-
Purify the conjugate using a suitable method such as size-exclusion chromatography to remove the copper catalyst, excess reagents, and byproducts.
-
-
Characterization:
-
Confirm successful conjugation using techniques such as mass spectrometry to verify the mass of the conjugate and SDS-PAGE to observe the shift in molecular weight.
-
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a typical SPAAC reaction, for example, labeling an azide-modified protein with a DBCO-containing reagent.
Materials:
-
Azide-modified protein
-
Cyclooctyne-containing reagent (e.g., DBCO-NHS ester)
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF) for dissolving the cyclooctyne (B158145) reagent[3]
-
Reaction buffer (e.g., PBS, pH 7.4)[3]
-
Purification system (e.g., size-exclusion chromatography)[3]
Procedure:
-
Preparation of Reagents:
-
Ensure the azide-modified protein is purified and dissolved in an amine-free buffer at a concentration of 1-10 mg/mL.[3]
-
Prepare a stock solution of the DBCO reagent in anhydrous DMSO or DMF.
-
-
Reaction Setup:
-
To the azide-modified protein solution, add the desired molar excess of the DBCO reagent stock solution. A 10-20 fold molar excess is a common starting point.[3]
-
The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should ideally be kept below 10% (v/v) to avoid protein denaturation.[3]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C.[3] The reaction can be gently mixed during incubation.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted cyclooctyne reagent using size-exclusion chromatography or another suitable purification method.[3]
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using appropriate analytical techniques such as SDS-PAGE to visualize the increase in molecular weight and UV-Vis spectroscopy to quantify the degree of labeling if applicable.[3]
-
Conclusion
The field of bioconjugation chemistry offers a powerful and versatile toolkit for researchers, scientists, and drug development professionals. The choice of conjugation strategy is a critical decision that profoundly impacts the characteristics of the final product. While traditional methods like NHS ester and maleimide chemistries remain valuable for their robustness and specific applications, the advent of bioorthogonal click chemistries, particularly SPAAC, has opened new frontiers for creating highly specific and stable bioconjugates, even within living systems. By carefully considering the comparative data, adhering to detailed experimental protocols, and employing a comprehensive analytical workflow, researchers can harness the full potential of bioconjugation to advance their research and develop innovative therapeutics and diagnostics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. aboligo.com [aboligo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Protein Labeling with MS(PEG)4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MS(PEG)4 (Methyl-polyethylene glycol-4) linkers for protein labeling. The protocols detailed herein are designed to facilitate the covalent modification of proteins for a variety of applications, including improving therapeutic properties, enabling targeted drug delivery, and facilitating diagnostic assays.
The term "MS(PEG)4" refers to a methyl-terminated polyethylene (B3416737) glycol linker with four repeating ethylene (B1197577) glycol units. The specific protocol for protein labeling is dictated by the reactive functional group attached to the PEG linker. This document covers the most common functionalities: N-hydroxysuccinimide (NHS) esters for targeting primary amines and maleimides for targeting free thiols.
Core Principles of MS(PEG)4 in Protein Labeling
PEGylation, the process of attaching PEG chains to molecules, is a well-established method to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. The MS(PEG)4 linker offers several advantages:
-
Improved Solubility and Stability: The hydrophilic nature of the PEG chain can increase the solubility of proteins and reduce aggregation.[1][2][3]
-
Enhanced Bioavailability: PEGylation can increase the hydrodynamic size of a protein, leading to reduced renal clearance and a longer circulation half-life.[3][4]
-
Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the protein surface, potentially reducing the immune response.[1][3][4]
-
Precise Spacer Length: The discrete length of the PEG4 linker provides a defined spacer arm between the protein and a conjugated molecule.[5]
Quantitative Data Summary
The efficiency and outcome of protein labeling with MS(PEG)4 reagents are influenced by several factors. The following tables summarize key quantitative parameters for the two primary labeling chemistries.
Table 1: Quantitative Parameters for Amine Labeling with MS(PEG)4-NHS Ester
| Parameter | Recommended Value/Range | Rationale |
| Molar Excess of NHS Ester | 10- to 50-fold molar excess over the protein[6] | A common starting point is a 20-fold molar excess.[7] The optimal ratio should be determined empirically for each specific protein.[6] |
| Protein Concentration | 1 - 10 mg/mL[7][8] | Higher protein concentrations can improve labeling efficiency.[7] |
| Reaction pH | 7.2 - 8.5[7] | The reaction between the NHS ester and primary amines is optimal in this pH range. At lower pH, the amine is protonated and less reactive, while at higher pH, hydrolysis of the NHS ester is a significant competing reaction.[7] |
| Reaction Time | 30 - 60 minutes at room temperature or 2 hours at 4°C[6] | |
| Buffer Composition | Amine-free buffers (e.g., PBS, borate, or carbonate buffer)[7] | Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester.[7] |
Table 2: Quantitative Parameters for Thiol Labeling with MS(PEG)4-Maleimide
| Parameter | Recommended Value/Range | Rationale |
| Molar Excess of Maleimide (B117702) | 10- to 20-fold molar excess over the protein[9] | A sufficient excess helps to drive the reaction to completion.[10] |
| Protein Concentration | 1 - 10 mg/mL[11] | |
| Reaction pH | 7.0 - 7.5[11] | The maleimide group is selective for thiols at this pH range.[9] |
| Reaction Time | 1 - 2 hours at room temperature or overnight at 4°C[6][9] | |
| Buffer Composition | Thiol-free buffers (e.g., PBS, Tris, HEPES)[11] | Buffers containing thiol reagents will compete with the protein's cysteine residues. |
| Reducing Agent (Optional) | ~10-fold molar excess of TCEP[9] | To reduce disulfide bonds and make cysteine residues available for labeling.[9] |
Experimental Protocols
Protocol 1: Labeling of Primary Amines with MS(PEG)4-NHS Ester
This protocol details the labeling of primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus) on a protein using an MS(PEG)4-NHS ester.
Materials:
-
Protein of interest
-
MS(PEG)4-NHS Ester[12]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[8]
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer with 150 mM NaCl, pH 7.2-8.0[8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[2]
-
Desalting column or dialysis cassette for purification[8]
Procedure:
-
Protein Preparation:
-
MS(PEG)4-NHS Ester Stock Solution Preparation:
-
Allow the vial of MS(PEG)4-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[8]
-
Immediately before use, dissolve the MS(PEG)4-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[8] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[8]
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 20-fold) of the MS(PEG)4-NHS ester stock solution to the protein solution while gently stirring.[7]
-
Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture does not exceed 10% to maintain protein solubility.[6]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[6]
-
-
Quenching the Reaction (Optional):
-
Purification of the Conjugate:
-
Remove excess, unreacted MS(PEG)4-NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[8]
-
-
Characterization:
Protocol 2: Labeling of Thiols with MS(PEG)4-Maleimide
This protocol describes the labeling of free thiol groups (e.g., from cysteine residues) on a protein using an MS(PEG)4-maleimide.
Materials:
-
Protein of interest with at least one free cysteine residue
-
MS(PEG)4-Maleimide
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[11]
-
Reaction Buffer: Degassed phosphate-buffered saline (PBS), pH 7.0-7.5[11]
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction[11]
-
Desalting column or size-exclusion chromatography column for purification[11]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed Reaction Buffer at a concentration of 1-10 mg/mL.[11] The buffer should be degassed to prevent oxidation of thiols.[11]
-
(Optional) If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for approximately 30 minutes at room temperature.[9]
-
-
MS(PEG)4-Maleimide Stock Solution Preparation:
-
Allow the vial of MS(PEG)4-maleimide to warm to room temperature.
-
Dissolve the MS(PEG)4-maleimide in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL immediately before use.[11]
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Remove unreacted MS(PEG)4-maleimide and other small molecules by size-exclusion chromatography (e.g., a desalting column).[11]
-
If separation of the labeled protein from the unlabeled protein is necessary, techniques like hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX) may be required.[10]
-
-
Characterization:
Alternative MS(PEG)4 Chemistries
Other MS(PEG)4 derivatives exist that require additional activation steps before they can be used for protein labeling.
-
MS(PEG)4-methyl ester: This reagent requires a two-step process. First, the methyl ester is hydrolyzed to a carboxylic acid.[1] Second, the carboxylic acid is activated with EDC and NHS to form a reactive NHS ester, which can then be conjugated to primary amines as described in Protocol 1.[1][2]
-
MS(PEG)4-t-butyl ester: Similar to the methyl ester, the t-butyl ester protecting group must first be removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the free carboxylic acid.[4] This acid is then activated with EDC/NHS for reaction with amines.[4]
-
MS(PEG)4-Mesyl (Ms): The methanesulfonyl (mesyl) group is an excellent leaving group for nucleophilic substitution reactions, such as with amines.[13] This provides another route for conjugating the PEG linker to proteins.[]
These alternative linkers offer flexibility in multi-step synthesis and bioconjugation strategies, such as in the development of Antibody-Drug Conjugates (ADCs) and PROTACs.[5][13]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Presence of competing nucleophiles in the buffer (e.g., Tris, glycine).[7] | Ensure all buffers are free of primary amines for NHS ester reactions or thiols for maleimide reactions.[7] |
| Insufficient molar excess of the labeling reagent. | Increase the concentration of the MS(PEG)4 reagent.[15] | |
| Inactive (hydrolyzed) NHS ester reagent. | Prepare the stock solution in anhydrous DMSO immediately before use.[8] | |
| Protein Aggregation | High degree of labeling. | Reduce the molar excess of the MS(PEG)4 reagent in the reaction.[8] |
| Inappropriate buffer conditions for the protein. | Ensure the buffer conditions are optimal for the stability of your specific protein.[8] | |
| High concentration of organic solvent from the stock solution. | Keep the final concentration of DMSO or DMF below 10%.[6] | |
| Poor Recovery After Purification | Non-specific binding to the chromatography resin. | Optimize the purification protocol, for example, by changing the resin or buffer composition.[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. researchgate.net [researchgate.net]
- 11. Мечение малеимидами белков и других тиолированных биомолекул [ru.lumiprobe.com]
- 12. MS(PEG)4 Methyl-PEG-NHS-Ester Reagent 100 mg | Contact Us | Thermo Scientific™ [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for MS(PEG)4 in Mass Spectrometry Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing methyl-PEG4-N-hydroxysuccinimidyl ester (MS(PEG)4) in mass spectrometry-based proteomics workflows. MS(PEG)4 is a monofunctional, amine-reactive PEGylation reagent that adds a discrete and hydrophilic 4-unit polyethylene (B3416737) glycol chain to proteins and peptides. This modification can enhance solubility, reduce aggregation, and serve as a mass tag for quantitative analysis.
Introduction to MS(PEG)4 and its Applications
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely used strategy in bioconjugation to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[1] MS(PEG)4, with its methoxy-capped, discrete chain of four ethylene (B1197577) glycol units, offers a precise and hydrophilic modification.[2] Its N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines, such as the N-terminus and the lysine (B10760008) side chains of proteins, to form stable amide bonds.[3][4]
In mass spectrometry, MS(PEG)4 is utilized for:
-
Improving Sample Properties: Enhancing the solubility and stability of proteins and peptides, which can be beneficial for sample handling and analysis.[1][5]
-
Protein Crosslinking Studies: As a monofunctional reagent, it can be used to label accessible primary amines on a protein surface. When used in conjunction with bifunctional crosslinkers, it can help map protein interaction interfaces.
-
Quantitative Proteomics: The fixed mass addition of MS(PEG)4 allows for the relative or absolute quantification of proteins and peptides in complex mixtures.
-
Drug Delivery System (DDS) Characterization: Mass spectrometry is a key technique for characterizing PEGylated drug products to ensure efficacy, safety, and consistency.[3][6]
Quantitative Data Summary
The addition of MS(PEG)4 to a protein or peptide results in a specific mass shift. This predictable change in mass is fundamental for the identification and quantification of modified species in a mass spectrometry experiment.
| Parameter | Value | Reference |
| Reagent Name | Methyl-PEG4-NHS-Ester | [2] |
| Molecular Formula (added group) | C₁₁H₂₁NO₆ | [7] |
| Monoisotopic Mass of Added Group | 247.1369 Da | Calculated |
| Average Mass of Added Group | 247.28 Da | Calculated |
Note: The mass of the added group is calculated after the reaction with a primary amine and the release of the NHS group.
Experimental Protocols
Protocol 1: Protein PEGylation with MS(PEG)4
This protocol outlines a general procedure for labeling a purified protein with MS(PEG)4. Optimal conditions, such as the molar excess of the reagent and incubation time, may need to be determined empirically for each specific protein.[3]
Materials:
-
Purified protein of interest
-
MS(PEG)4 (e.g., Thermo Scientific Pierce MS(PEG)4)[2]
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris, Glycine).[3]
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette (e.g., 10K MWCO) for cleanup[8]
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.[3]
-
Reagent Preparation: Immediately before use, dissolve the MS(PEG)4 in anhydrous DMSO to prepare a 10-25 mM stock solution.[3]
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the MS(PEG)4 stock solution to the protein solution. Mix gently and immediately.[3]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[3]
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.[3]
-
Removal of Excess Reagent: Remove unreacted MS(PEG)4 and quenching reagent by buffer exchange into a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate for subsequent digestion) using a desalting column or dialysis.[8]
Protocol 2: In-Solution Digestion of PEGylated Protein for Peptide Mapping
This protocol is for the enzymatic digestion of the MS(PEG)4-modified protein to generate peptides for mass spectrometry analysis, enabling the identification of modification sites.[7]
Materials:
-
PEGylated protein sample from Protocol 1
-
Denaturation Buffer: 8 M Urea (B33335) in 50 mM Ammonium Bicarbonate
-
Reducing Agent: 100 mM Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Alkylating Agent: 100 mM Iodoacetamide (IAM)
-
Trypsin, sequencing grade
-
0.1% Formic acid in water
-
C18 spin columns for desalting
Procedure:
-
Denaturation: Take approximately 50 µg of the PEGylated protein. Adjust the volume to 20 µL with water if needed. Add 100 µL of 8 M urea.[7]
-
Reduction: Add 10 µL of 100 mM TCEP. Incubate for 30 minutes at 37°C.[7]
-
Alkylation: Add 10 µL of 100 mM IAM. Incubate for 30 minutes in the dark at room temperature.[7]
-
Dilution and Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[7]
-
Quench Digestion: Add formic acid to a final concentration of 0.1% to stop the digestion.[7]
-
Desalting: Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.[7]
-
Sample Preparation for LC-MS/MS: Dry the desalted peptides in a vacuum centrifuge and reconstitute in 0.1% formic acid in water for LC-MS/MS analysis.[7]
Protocol 3: Mass Spectrometry Analysis
A. Intact Protein Analysis (LC-ESI-MS):
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[9]
-
Mass Analyzer: Operate the mass spectrometer in a high-resolution mode (e.g., Orbitrap or TOF) to accurately measure the mass of the intact protein and its modified forms.[6]
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge state mass of the protein species. The number of PEG modifications can be determined from the mass difference between the modified and unmodified protein.[1]
-
B. Peptide Mapping Analysis (LC-ESI-MS/MS):
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: ESI in positive ion mode.[9]
-
Data Acquisition: Use a data-dependent acquisition (DDA) method to acquire MS/MS spectra of the most abundant precursor ions.
-
Data Analysis: Search the MS/MS data against a protein sequence database using a search engine (e.g., Mascot, Sequest, MaxQuant). Include the mass of the MS(PEG)4 modification (247.1369 Da) as a variable modification on lysine (K) and the protein N-terminus.[3]
-
Visualizations
Caption: Experimental workflow for MS(PEG)4 labeling and mass spectrometry analysis.
Caption: Conceptual JAK-STAT signaling pathway and the application of MS(PEG)4.
Caption: Logical workflow for mass spectrometry data analysis of MS(PEG)4 modified samples.
References
- 1. benchchem.com [benchchem.com]
- 2. MS(PEG)4 Methyl-PEG-NHS-Ester Reagent 100 mg | Buy Online | Thermo Scientific™ [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Design of Peptide PEGylation
Audience: Researchers, scientists, and drug development professionals.
Introduction to Peptide PEGylation
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a peptide, is a premier strategy in drug development to enhance the therapeutic properties of peptide-based drugs.[1] This bioconjugation technique can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile. Key benefits include an extended circulatory half-life due to increased hydrodynamic volume which reduces renal clearance, enhanced stability against proteolytic degradation, improved solubility, and reduced immunogenicity and antigenicity by masking epitopes.[2][3][4] The success of a PEGylation project hinges on a well-designed experimental plan, from selecting the appropriate PEG reagent and reaction strategy to purifying and thoroughly characterizing the final conjugate.[3]
Experimental Design: Choosing a PEGylation Strategy
The selection of a PEGylation strategy is critical as it directly impacts the homogeneity, purity, and biological activity of the final product. The choice depends on the peptide's amino acid sequence, the location of reactive functional groups, and whether the N-terminus or other specific sites are crucial for its biological function.[1][5]
There are two primary approaches:
-
Site-Specific PEGylation: This method offers precise control over the conjugation site, resulting in a homogeneous product with predictable properties.[6] It is preferred when a specific region of the peptide must remain unmodified to preserve biological activity.[7] Common targets include the N-terminal α-amino group or a specific cysteine residue introduced via site-directed mutagenesis.[8][9]
-
Random PEGylation: This strategy targets multiple reactive residues of the same type, most commonly the ε-amino groups of lysines.[1] This often results in a heterogeneous mixture of positional isomers and multi-PEGylated species.[10] While less complex to perform, it requires more extensive characterization and may lead to a greater loss of biological activity if lysine (B10760008) residues are located in the active site.[5]
Below is a decision-making flowchart for selecting an appropriate PEGylation strategy.
The diagram below illustrates the common sites for peptide PEGylation.
Optimization of Reaction Conditions
Optimizing reaction conditions is crucial for maximizing the yield of the desired PEGylated product while minimizing byproducts.[11] A Design of Experiments (DOE) approach can be highly effective for systematically investigating the interaction of multiple parameters.[11]
| Parameter | Typical Range/Value | Rationale & Considerations |
| PEG:Peptide Molar Ratio | 5:1 to 20:1 | A higher ratio drives the reaction to completion but increases the risk of multi-PEGylation and complicates purification. Start with a lower ratio (e.g., 5:1) and increase as needed.[1][8][12] |
| Reaction pH | 5.0 - 9.0 | pH is critical for selectivity. N-terminal PEGylation with mPEG-aldehyde is favored at a lower pH (5.0-7.0) where the α-amino group is more reactive than lysine ε-amino groups. Lysine modification with NHS esters is optimal at pH 7.0-9.0. Thiol-maleimide reactions work best at pH 6.5-7.5.[8][12][13] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (e.g., 4°C or on ice) are often used to maintain peptide stability and control the reaction rate.[8][13] |
| Reaction Time | 30 minutes to several hours | Reaction progress should be monitored over time using a suitable analytical method like RP-HPLC to determine the optimal endpoint.[1][8][13] |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction efficiency but may also promote aggregation. The optimal concentration is peptide-dependent.[1][8] |
| Buffer Composition | Phosphate, HEPES, Bicarbonate | The buffer must be free of competing nucleophiles. Avoid buffers containing primary amines like Tris or glycine (B1666218) when using amine-reactive PEGs (e.g., NHS esters).[13] |
Experimental Workflow and Protocols
A typical experimental workflow for peptide PEGylation involves the reaction, purification, and comprehensive characterization of the conjugate.
Protocol 1: N-terminal Selective PEGylation using mPEG-Propionaldehyde
This protocol targets the N-terminal α-amino group via reductive amination.[1]
Materials:
-
Peptide with a free N-terminus
-
Methoxy PEG propionaldehyde (B47417) (mPEG-ALD)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reaction Buffer: 0.1 M Phosphate Buffer or HEPES, pH 5.0-6.5
-
Quenching Solution: 1 M Tris-HCl, pH 7.4
-
Purification System (e.g., RP-HPLC, IEX)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-ALD in the reaction buffer to achieve the desired molar excess (e.g., 5- to 20-fold) over the peptide.
-
Reaction Initiation: Add the dissolved mPEG-ALD solution to the peptide solution.
-
Reductive Amination: Add sodium cyanoborohydride to the reaction mixture to a final concentration of ~20 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature (25°C) for 2-4 hours. Monitor the reaction progress by RP-HPLC.[1]
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Proceed immediately to purification (see Protocol 3).
Protocol 2: Lysine PEGylation using mPEG-NHS Ester
This protocol targets primary amines on lysine residues and the N-terminus.
Materials:
-
Peptide containing lysine residues
-
Methoxy PEG NHS ester (mPEG-NHS)
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.5-8.5 (must be amine-free)
-
Purification System (e.g., RP-HPLC, IEX)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the amine-free reaction buffer to a final concentration of 2-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous solvent (e.g., DMSO, DMF) and add it to the reaction buffer to achieve a 5- to 20-fold molar excess.[1] The final concentration of the organic solvent should not exceed 10%.[1]
-
Reaction Initiation: Add the PEG solution to the peptide solution and mix gently.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[13] Monitor progress by RP-HPLC.
-
Purification: Proceed immediately to purification (see Protocol 3). The reaction is typically self-quenching via hydrolysis of the NHS ester, but adding Tris can be used to ensure all reactive PEG is consumed.
Protocol 3: Purification of PEGylated Peptides
Purification is essential to remove unreacted peptide, excess PEG, and byproducts, which is a primary challenge in the process.[10] A combination of chromatographic techniques is often required.[10]
| Technique | Principle | Application in PEGylation |
| Ion Exchange Chromatography (IEX) | Separation based on net charge. | The method of choice for separating mono-, multi-, and un-PEGylated species. PEG chains shield the protein's charge, altering its elution profile. It is also excellent for separating positional isomers.[8][] |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size). | Effective at removing unreacted peptide and smaller molecules from the much larger PEGylated conjugate. It is less effective at separating species with similar sizes (e.g., positional isomers or removing PEG dimers from the product).[8][10][15] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Widely used for analytical monitoring of the reaction progress and for purification of smaller peptides. PEGylation increases hydrophilicity, leading to earlier elution times compared to the native peptide.[][16] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions. | Can be a useful supplementary method to IEX, but its effectiveness is variable as PEG itself can be hydrophobic.[][15] |
General IEX Purification Protocol:
-
Equilibrate a cation-exchange column (e.g., SP-Sepharose) with a low-salt buffer (Buffer A).
-
Load the quenched reaction mixture onto the column.
-
Wash the column with Buffer A to remove unreacted PEG.
-
Elute the bound species using a linear gradient of a high-salt buffer (Buffer B). Typically, unreacted peptide elutes first, followed by mono-PEGylated, and then multi-PEGylated species.
-
Collect fractions and analyze them by RP-HPLC and mass spectrometry to identify and pool the pure product.[8]
Protocol 4: Characterization of the PEGylated Peptide
Thorough characterization is required to confirm the identity, purity, and structural integrity of the PEGylated peptide.[6][17]
| Technique | Purpose | Key Information Obtained |
| RP-HPLC / SEC-HPLC | Purity Assessment & Quantification | Determines the percentage of the main product and quantifies impurities like unreacted peptide, excess PEG, and aggregates.[6] |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Molecular Weight Confirmation | Confirms the covalent attachment of the PEG moiety and determines the degree of PEGylation (mono-, di-, etc.) by comparing the observed mass to the theoretical mass.[16][18][19] |
| Tandem MS (MS/MS) | PEGylation Site Identification | After enzymatic digestion (e.g., with trypsin), MS/MS analysis of peptide fragments can pinpoint the exact amino acid residue(s) where the PEG chain is attached.[18][19] |
Protocol 5: In Vitro Stability Assays
These assays are crucial for evaluating whether PEGylation has conferred the desired improvement in stability.[2]
A. Plasma/Serum Stability Assay:
-
Prepare a solution of the PEGylated peptide in fresh human or rat plasma/serum at a defined concentration.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots.
-
Stop enzymatic degradation by adding a quenching solution (e.g., acetonitrile (B52724) or 10% TCA) and centrifuging to precipitate plasma proteins.
-
Analyze the supernatant by RP-HPLC to quantify the percentage of remaining intact peptide over time.[2]
B. Protease Stability Assay:
-
Prepare a solution of the PEGylated peptide in a reaction buffer suitable for the chosen protease (e.g., trypsin, chymotrypsin).
-
Add the protease stock solution to initiate the reaction (a typical enzyme:substrate ratio is 1:20 to 1:100 w/w).[2]
-
Incubate the reaction at 37°C.
-
At various time points, withdraw aliquots and stop the reaction by adding a quenching solution (e.g., 10% TCA or a specific protease inhibitor).
-
Analyze the samples by RP-HPLC to determine the percentage of remaining intact peptide.[2]
Protocol 6: Biological Activity Assays
It is essential to confirm that the PEGylated peptide retains its biological function, as the PEG chain can sometimes cause steric hindrance.[20][21]
A. Cell-Based Proliferation/Signaling Assay (Example: G-CSF)
-
Assay Setup: Seed a 96-well plate with a factor-dependent cell line (e.g., NFS-60 for G-CSF) at an optimized density.
-
Sample Addition: Prepare serial dilutions of a standard (native peptide) and the PEGylated peptide test sample. Add these to the wells in triplicate.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Readout: Add a viability reagent (e.g., MTT, CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot the dose-response curves and calculate the EC₅₀ values for both the native and PEGylated peptide to compare their potency.[20]
B. Receptor Binding Assay (e.g., SPR)
-
Surface Plasmon Resonance (SPR) can provide detailed, real-time kinetic data (kₐ, kₔ) and affinity (Kₒ) of the peptide's interaction with its receptor.[21] This is critical for understanding if PEGylation has altered the primary binding event.
Data Presentation: Comparing Native vs. PEGylated Peptides
Summarizing quantitative data in tables allows for a clear comparison of the impact of PEGylation.
Table 1: Representative Pharmacokinetic and Stability Data
| Parameter | Native Peptide | PEGylated Peptide | Fold Change/Improvement |
| Plasma Half-life (t½) | ~2-3 minutes (GLP-1 Analog)[16] | ~5 hours (with 2kDa PEG)[16] | ~100-150 |
| Plasma Stability | ~0% remaining after 24h (A20FMDV2)[2] | >30% remaining after 48h (A20FMDV2)[2] | Significantly Increased |
| Protease Stability (Trypsin) | Susceptible to degradation[2] | Increased resistance[2] | Increased |
| Thermal Stability (Tm) | ~50°C (Met-G-CSF)[22] | ~62°C (PEG-Met-G-CSF)[22] | Increased |
Table 2: Representative Biological Activity Data
| Assay Type | Native Peptide (EC₅₀) | PEGylated Peptide (EC₅₀) | Potency Retained |
| Cell Proliferation | 50 pM | 150 pM | ~33% |
| Receptor Binding (Kₒ) | 10 nM | 40 nM | ~25% |
Note: The above data are representative examples. Actual values are highly dependent on the specific peptide, PEG size, and conjugation site. A decrease in in vitro potency is common due to steric hindrance, but this is often more than compensated for by the vastly improved in vivo half-life.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pegylated peptides. IV. Enhanced biological activity of site-directed pegylated GRF analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. pharmtech.com [pharmtech.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. bioprocessintl.com [bioprocessintl.com]
- 12. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for MS(PEG)4 Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone technique in drug delivery and bioconjugation. It enhances the therapeutic properties of proteins, peptides, and small molecules by increasing their hydrodynamic size, which can lead to a longer circulatory half-life, reduced immunogenicity, and improved solubility and stability.[1][2][3] MS(PEG)4 (Methyl-PEG4-NHS Ester) is a discrete-length PEGylation reagent that provides a short, hydrophilic spacer arm, enabling precise control over the modification process.[3][4] This reagent features a methyl-terminated PEG chain and an N-hydroxysuccinimide (NHS) ester functional group that specifically reacts with primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][5][6] These application notes provide detailed protocols and reaction conditions for the successful conjugation of MS(PEG)4 to primary amine-containing molecules.
Reaction Mechanism
The reaction between MS(PEG)4 and a primary amine is a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1] The reaction is highly dependent on pH, as the primary amine needs to be in its non-protonated, nucleophilic state.[1][6]
Key Reaction Parameters
Successful PEGylation with MS(PEG)4 requires careful optimization of several key parameters. The following tables summarize the recommended conditions for achieving high conjugation efficiency.
Table 1: Recommended Reaction Conditions for MS(PEG)4 with Proteins
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | The reaction is highly pH-dependent. A common starting point is a buffer at pH 8.0-8.5. At lower pH, amines are protonated and less reactive. At higher pH, hydrolysis of the NHS ester increases.[1][4][5][6] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to slow down the reaction and minimize hydrolysis of the NHS ester, particularly for longer reaction times.[1] |
| Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.[1][6][7][8] |
| Molar Excess of MS(PEG)4 | 10:1 to 50:1 (PEG:Protein) | The optimal ratio depends on the number of available amines on the target protein and the desired degree of PEGylation. A higher excess drives the reaction to completion.[7] |
| Reaction Time | 30 minutes to Overnight | Typically, reactions are complete within 30-60 minutes at room temperature or can be run overnight at 4°C.[7][8][9] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can sometimes lead to aggregation.[1][9] |
Table 2: Recommended Reaction Conditions for MS(PEG)4 with Small Molecules
| Parameter | Recommended Range | Notes |
| Solvent | Anhydrous DMF or DMSO | The solvent must be dry to prevent hydrolysis of the NHS ester.[7][8][10] |
| Base Catalyst | DIPEA, TEA (1.5-2.0 equivalents) | A non-nucleophilic base is preferred to facilitate the reaction.[7] |
| Temperature | 80 - 110°C | The optimal temperature depends on the stability of the small molecule.[7] |
| Molar Ratio (PEG:Amine) | 1.2:1 to 2:1 | A slight excess of the PEG reagent is often used to ensure complete conversion of the amine.[7] |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored to determine the optimal time.[7][8] |
Experimental Protocols
Protocol 1: PEGylation of a Protein with MS(PEG)4
This protocol provides a general procedure for the conjugation of MS(PEG)4 to a protein. Optimization may be required for specific proteins and applications.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
MS(PEG)4 reagent
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (1 M Tris-HCl or glycine, pH 8.0)
-
Dialysis or desalting column for purification
Procedure:
-
Reagent Preparation:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.[1][8]
-
Allow the vial of MS(PEG)4 to equilibrate to room temperature before opening to prevent moisture condensation.[1][8]
-
Immediately before use, dissolve the MS(PEG)4 in anhydrous DMSO or DMF to create a 10-20 mM stock solution. Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[1]
-
-
PEGylation Reaction:
-
Add the calculated amount of the MS(PEG)4 stock solution to the protein solution. A common starting point is a 20-fold molar excess of MS(PEG)4 over the protein.[8]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is less than 10% to avoid protein denaturation.[6][11]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle mixing.[8][9][11]
-
-
Quenching:
-
Purification:
-
Remove unreacted MS(PEG)4 and the NHS byproduct from the PEGylated protein using size-exclusion chromatography (SEC), dialysis, or a desalting column.[11]
-
-
Characterization:
-
Analyze the purified conjugate to determine the degree of PEGylation. This can be done using techniques such as SDS-PAGE (which will show a shift in molecular weight), HPLC, or mass spectrometry.[9]
-
Protocol 2: Conjugation of MS(PEG)4 to a Small Molecule
This protocol is a general guideline for reacting MS(PEG)4 with an amine-containing small molecule.
Materials:
-
Amine-containing small molecule
-
MS(PEG)4 reagent
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Base catalyst (e.g., DIPEA or TEA)
-
Reaction vessel with stirring apparatus and temperature control
Procedure:
-
Reagent Preparation:
-
Dissolve the amine-containing small molecule (1.0 equivalent) and MS(PEG)4 (1.2-2.0 equivalents) in the anhydrous solvent.[7]
-
-
Reaction Setup:
-
Add the base catalyst (1.5-2.0 equivalents) to the reaction mixture.[7]
-
-
Incubation:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The purification method will depend on the properties of the product and may include techniques like column chromatography.
-
Troubleshooting
Table 3: Common Issues and Solutions in Protein PEGylation
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | Inefficient activation of PEG-acid (if starting from carboxylated PEG) | Ensure correct pH for activation (4.5-6.0) and use fresh EDC/NHS.[7] |
| Hydrolysis of NHS ester | Perform conjugation immediately after dissolving the MS(PEG)4 reagent. Work quickly.[6][7] | |
| Presence of competing primary amines in the buffer | Use amine-free buffers like PBS, MES, or HEPES.[1][6][7] | |
| Incorrect pH for conjugation | Ensure the reaction pH is between 7.2 and 8.5.[1][6] | |
| Protein Aggregation | High degree of PEGylation | Reduce the molar excess of the MS(PEG)4 reagent.[1] |
| Unfavorable reaction conditions | Optimize the pH and buffer composition for your specific protein.[1] | |
| High protein concentration | Perform the reaction at a lower protein concentration.[9] | |
| Loss of Biological Activity | PEGylation at a critical functional site | Modify the stoichiometry to favor mono-PEGylation or explore site-specific conjugation methods.[7] |
Visualizing the Process
Reaction Mechanism of MS(PEG)4 with a Primary Amine
Caption: Reaction of MS(PEG)4 with a primary amine.
Experimental Workflow for Protein PEGylation
Caption: General workflow for protein PEGylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermo Scientific™ MS(PEG)4 Methyl-PEG-NHS-Ester Reagent-北京杰辉博高生物技术有限公司 [xyycbio.com]
- 3. MS(PEG)4 Methyl-PEG-NHS-Ester Reagent | LabX.com [labx.com]
- 4. Thermo Scientific™ MS(PEG)4 Methyl-PEG-NHS-Ester Reagent | Fisher Scientific [fishersci.ca]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Maleimide-PEG4-NHS [nanocs.net]
- 11. benchchem.com [benchchem.com]
Application Note: Calculating Molar Excess of MS(PEG)4 for Efficient Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction to MS(PEG)4 Maleimide (B117702) Conjugation
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic biomolecules. It can improve solubility, increase in vivo stability by offering protection from enzymatic degradation, and reduce immunogenicity.[1]
MS(PEG)4 (Maleimido-PEG4) is a PEGylation reagent containing a maleimide group that reacts specifically with free sulfhydryl (thiol) groups, typically found on cysteine residues of proteins and peptides.[] This reaction, a Michael addition, forms a stable, covalent thioether bond.[3][4] The high specificity of this reaction makes maleimide chemistry a preferred method for site-specific modification of biomolecules.[4][5]
The efficiency of the conjugation is critically dependent on the molar ratio of the MS(PEG)4 reagent to the thiol-containing biomolecule. A molar excess of the PEG reagent is generally required to drive the reaction to completion.[1][6] However, an excessive amount can complicate downstream purification. Therefore, the careful calculation and optimization of the molar excess are crucial for achieving the desired degree of labeling (DOL) and ensuring reproducible results.[7]
Principle of Maleimide-Thiol Conjugation
The reaction between a maleimide and a thiol is a Michael addition, where the nucleophilic thiol group attacks the electron-deficient carbon-carbon double bond of the maleimide ring.[4][6] This forms a stable thiosuccinimide linkage.[4] The reaction is highly efficient and chemoselective for thiols within a pH range of 6.5-7.5.[5][6] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines (e.g., lysine (B10760008) residues), minimizing off-target modifications.[5][7]
Caption: Maleimide-thiol conjugation reaction mechanism.
Protocol: Calculating Molar Excess of MS(PEG)4
Achieving the desired degree of labeling requires a precise calculation of the amount of MS(PEG)4 needed for the reaction. This protocol outlines the steps to determine the optimal molar excess.
Step 1: Calculate the Moles of Your Biomolecule
First, determine the quantity in moles of the protein or peptide you intend to label.
-
Formula:
-
Moles of Biomolecule = Mass of Biomolecule (g) / Molecular Weight of Biomolecule ( g/mol )
-
Step 2: Determine the Moles of Available Thiol Groups
This step is critical as the calculation is based on the molar ratio of MS(PEG)4 to the reactive thiol groups, not the entire protein.
-
For proteins with known free cysteines:
-
Moles of Thiols = Moles of Biomolecule × Number of Free Cysteine Residues
-
-
For proteins with disulfide bonds requiring reduction: If you are reducing disulfide bonds to create free thiols, use the total number of cysteines that will become available post-reduction.
-
Experimental Quantification: For an exact measure, the number of free thiols can be determined using Ellman's Assay.
Step 3: Select the Target Molar Excess Ratio
The optimal molar ratio of MS(PEG)4 to thiol groups depends on several factors, including the concentration of the reactants and the intrinsic reactivity of the thiol group. A 10- to 20-fold molar excess is a common starting point for optimization.[1][6][7]
| Application | Recommended Starting Molar Excess (Maleimide:Thiol) | Notes |
| General Protein/Antibody Labeling | 10:1 to 20:1 | A good starting range to ensure efficient conjugation.[8][9] |
| Peptide Labeling | 2:1 to 10:1 | Peptides often require a lower excess due to higher accessibility of the thiol group.[10] |
| Dilute Protein Solutions (<1 mg/mL) | 20:1 to 50:1 | Higher excess may be needed to drive the reaction in dilute conditions.[11] |
| Nanobody/Small Protein Labeling | 5:1 to 10:1 | A 5:1 ratio was found to be optimal for a nanobody in one study.[10] |
Step 4: Calculate the Required Mass of MS(PEG)4
Finally, calculate the mass of MS(PEG)4 needed to achieve the desired molar excess.
-
Calculate Moles of MS(PEG)4 Needed:
-
Moles of MS(PEG)4 = Moles of Thiols × Desired Molar Excess Ratio
-
-
Calculate Mass of MS(PEG)4:
-
Mass of MS(PEG)4 (g) = Moles of MS(PEG)4 × Molecular Weight of MS(PEG)4 ( g/mol )
-
Calculation Example:
-
Objective: Conjugate a 50 kDa antibody with one available cysteine residue using a 20-fold molar excess of MS(PEG)4 (MW ≈ 333.33 g/mol ).
-
Protein Amount: 5 mg of antibody in 1 mL solution.
-
Moles of Antibody:
-
(0.005 g) / (50,000 g/mol ) = 1 x 10⁻⁷ moles
-
-
Moles of Thiols:
-
1 x 10⁻⁷ moles of Antibody × 1 Thiol/Antibody = 1 x 10⁻⁷ moles of Thiols
-
-
Moles of MS(PEG)4:
-
1 x 10⁻⁷ moles of Thiols × 20 = 2 x 10⁻⁶ moles
-
-
Mass of MS(PEG)4:
-
2 x 10⁻⁶ moles × 333.33 g/mol = 6.67 x 10⁻⁴ g = 0.667 mg
-
Therefore, 0.667 mg of MS(PEG)4 is required.
Experimental Protocol: Protein Conjugation
This protocol provides a general workflow for conjugating a thiol-containing protein with MS(PEG)4.
Caption: General experimental workflow for MS(PEG)4 conjugation.
Materials:
-
Thiol-containing protein/peptide
-
MS(PEG)4 reagent
-
Conjugation Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., Phosphate-Buffered Saline (PBS), HEPES).[7][8] Degas buffers prior to use to minimize thiol oxidation.[12]
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.[8][13]
-
Quenching Reagent (Optional): L-cysteine or β-mercaptoethanol.[1][8]
-
Purification System: Size-exclusion chromatography (SEC) columns or dialysis cassettes.[1][14]
Procedure:
-
Protein Preparation:
-
Reduction of Disulfide Bonds (if necessary):
-
MS(PEG)4 Solution Preparation:
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching reagent with a free thiol (e.g., L-cysteine) in a slight molar excess relative to the initial amount of MS(PEG)4.[8]
-
-
Purification of the Conjugate:
Characterization and Troubleshooting
Characterization: After purification, it is essential to characterize the conjugate to determine the degree of labeling (DOL) and confirm product integrity.
-
SDS-PAGE: A simple method to qualitatively assess PEGylation. The PEGylated protein will show a shift to a higher apparent molecular weight compared to the unlabeled protein.[16]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS provide the most accurate determination of the molecular weight of the conjugate, allowing for precise calculation of the DOL.[17][18]
-
HPLC: Reversed-phase or size-exclusion HPLC can be used to separate and quantify the unreacted protein from the PEGylated products.[19]
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield / Low DOL | Hydrolyzed Maleimide: MS(PEG)4 was exposed to water for too long before use. | Always prepare MS(PEG)4 stock solutions fresh in anhydrous DMSO or DMF immediately before conjugation.[9] |
| Oxidized Thiols: Free thiols on the protein formed disulfide bonds. | Pre-reduce the protein with TCEP. Ensure all buffers are degassed to minimize oxidation.[8][13] | |
| Incorrect Molar Ratio: Insufficient MS(PEG)4 was used. | Increase the molar excess of MS(PEG)4. Optimize the ratio by testing several points (e.g., 10x, 20x, 40x).[9] | |
| Suboptimal pH: Reaction pH was outside the 6.5-7.5 range. | Verify the pH of the conjugation buffer. The reaction rate decreases significantly below pH 6.5.[8][9] | |
| Protein Aggregation | Solvent Concentration: High concentration of organic solvent (DMSO/DMF) from the MS(PEG)4 stock. | Keep the final concentration of the organic solvent below 10% (v/v).[20] |
| Hydrophobicity: The conjugate is less soluble than the native protein. | Perform conjugation at a lower protein concentration or at 4°C. Screen different buffer formulations. | |
| Non-specific Labeling | High pH: Reaction pH was above 7.5, increasing reactivity towards amines (lysine). | Strictly maintain the reaction pH between 6.5 and 7.5 for maximal thiol selectivity.[9] |
References
- 1. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. benchchem.com [benchchem.com]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A Step-by-Step Guide to PEGylating Antibodies: Enhancing Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to antibodies, a process known as PEGylation, is a powerful and widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of antibody-based drugs.[1] This modification can significantly improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and extends its circulation half-life.[2][3] Furthermore, the hydrophilic PEG chains can shield epitopes on the antibody surface, potentially reducing immunogenicity and protecting against proteolytic degradation.[][5]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the step-by-step process of PEGylating antibodies. It includes an overview of common PEGylation strategies, detailed experimental protocols, methods for purification and characterization, and a summary of the expected impact on antibody performance.
Core Principles of Antibody PEGylation
PEGylation involves the covalent attachment of PEG chains to specific functional groups on the antibody. The most common targets are the primary amines of lysine (B10760008) residues and the N-terminus, or the sulfhydryl groups of cysteine residues.[2] The choice of PEGylation chemistry depends on several factors, including the desired degree of PEGylation, the location of available functional groups on the antibody, and the need to preserve the antibody's antigen-binding affinity.[]
Common PEGylation Chemistries:
-
Amine-Reactive PEGylation: This is the most common approach and targets the abundant lysine residues on the antibody surface. N-hydroxysuccinimide (NHS) esters of PEG are frequently used to form stable amide bonds with primary amines.[6]
-
Thiol-Reactive PEGylation: This strategy targets free sulfhydryl groups from cysteine residues. Maleimide-activated PEGs are commonly used to form stable thioether bonds. This approach allows for more site-specific PEGylation, as the number of free cysteines is often limited.[6][7]
-
N-terminal PEGylation: This method specifically targets the α-amino group at the N-terminus of the antibody. It can offer a high degree of homogeneity and preserve the biological activity of the antibody.[]
Experimental Workflow for Antibody PEGylation
The following diagram illustrates a typical workflow for the PEGylation of an antibody.
Caption: General experimental workflow for antibody PEGylation.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the PEGylation of a monoclonal antibody (mAb) using an amine-reactive mPEG-NHS ester.
Protocol 1: Amine-Reactive PEGylation of a Monoclonal Antibody
Materials:
-
Monoclonal antibody (mAb)
-
mPEG-NHS (methoxy PEG N-hydroxysuccinimide ester)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Aprotic solvent (e.g., anhydrous Dimethyl sulfoxide (B87167) - DMSO)
-
Dialysis tubing or centrifugal filter units (with appropriate molecular weight cut-off)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation:
-
Perform a buffer exchange of the mAb solution into the Reaction Buffer to remove any primary amine-containing contaminants. This can be done by dialysis overnight at 4°C or by using centrifugal filter units.[2]
-
Determine the concentration of the mAb using a spectrophotometer at 280 nm.
-
Adjust the final concentration of the mAb to 1-10 mg/mL with Reaction Buffer.[8]
-
-
PEGylation Reaction:
-
Immediately before use, prepare a stock solution of the mPEG-NHS reagent in the aprotic solvent (e.g., DMSO).[2]
-
Add the activated PEG solution to the mAb solution at a specific molar ratio of PEG to antibody. A common starting range is a 5:1 to 20:1 molar excess of PEG.[2] The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours with gentle stirring.[8] The reaction can also be performed at 4°C to slow down the reaction rate.[2]
-
-
Quenching the Reaction:
Protocol 2: Purification of PEGylated Antibody by Size Exclusion Chromatography (SEC)
Materials:
-
Quenched PEGylation reaction mixture
-
SEC column with an appropriate fractionation range
-
SEC running buffer (e.g., PBS)
-
Chromatography system
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC running buffer.
-
Sample Loading: Load the quenched reaction mixture onto the equilibrated SEC column.
-
Elution and Fraction Collection: Elute the sample with the SEC running buffer and collect fractions. The PEGylated antibody, having a larger hydrodynamic radius, will elute earlier than the un-PEGylated antibody and any unreacted PEG.[2]
-
Analysis of Fractions: Analyze the collected fractions using SDS-PAGE and UV spectroscopy (A280) to identify the fractions containing the purified PEGylated antibody.
-
Pooling and Concentration: Pool the fractions containing the purified PEGylated antibody and concentrate if necessary using centrifugal filter units.
Characterization of PEGylated Antibodies
Thorough characterization of the PEGylated antibody is crucial to ensure the desired product quality attributes. A combination of analytical techniques is typically employed.
| Analytical Technique | Principle | Information Obtained |
| SDS-PAGE | Separation based on molecular weight. | Estimation of the degree of PEGylation (number of PEG chains per antibody) and purity.[9] |
| Size Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic radius. | Quantification of PEGylated species, unreacted antibody, and aggregation.[9] |
| Reverse Phase Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Separation of different PEGylated isoforms.[9] |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Precise determination of the molecular weight of the PEGylated antibody and confirmation of the degree of PEGylation.[10][11] |
| Binding Assay (e.g., ELISA, SPR) | Measures the interaction between the antibody and its target antigen. | Assessment of the impact of PEGylation on the antibody's binding affinity and biological activity. |
Quantitative Impact of PEGylation on Antibody Properties
The extent of PEGylation can have a significant impact on the pharmacokinetic and pharmacodynamic properties of an antibody. The following table summarizes typical quantitative data illustrating the effects of PEGylation.
| Parameter | Non-PEGylated Biologic | PEGylated Biologic | Fold Change |
| Terminal Half-life (t½) | Varies (e.g., hours to a few days) | Significantly increased (e.g., several days to weeks) | 2- to >100-fold |
| Clearance (CL) | Higher | Lower | 2- to >100-fold decrease |
| Area Under the Curve (AUC) | Lower | Higher | 2- to >100-fold increase |
| In vitro Potency (IC50) | May be higher | May be lower due to steric hindrance | Variable |
| Immunogenicity | Higher potential | Generally lower | Variable reduction |
Note: The specific fold changes are highly dependent on the antibody, the size and type of PEG used, and the degree of PEGylation.[3][12]
Logical Framework for PEGylation Strategy Selection
The choice of PEGylation strategy is a critical decision in the development of a PEGylated therapeutic. The following diagram provides a logical framework to guide this selection process.
Caption: Decision tree for selecting a suitable antibody PEGylation strategy.
Conclusion
Antibody PEGylation is a versatile and effective technique for improving the therapeutic index of antibody-based drugs.[13] By carefully selecting the PEGylation chemistry, optimizing reaction conditions, and thoroughly characterizing the resulting conjugate, researchers can develop novel biotherapeutics with enhanced pharmacokinetic profiles and improved clinical outcomes. This guide provides a foundational framework for initiating and navigating the process of antibody PEGylation. However, it is important to note that the specific conditions for each antibody and PEG reagent combination may require empirical optimization to achieve the desired product profile.
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 7. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. enovatia.com [enovatia.com]
- 11. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 12. tandfonline.com [tandfonline.com]
- 13. PEGylated antibodies and antibody fragments for improved therapy: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of MS(PEG)4 in Proteomics: A Detailed Guide for Researchers
Introduction
MS(PEG)4, a methyl-terminated polyethylene (B3416737) glycol compound with four repeating ethylene (B1197577) glycol units, is a versatile tool in the field of proteomics. The "MS" designation typically refers to a methyl group (CH3) at one end of the PEG chain, rendering it inert, while the other end is functionalized with a reactive group to enable covalent conjugation to proteins and peptides. The PEG4 linker itself imparts hydrophilicity, which can improve the solubility and reduce the aggregation of modified proteins.[1] The discrete length of the PEG chain ensures homogeneity in labeling, which is advantageous for downstream analysis, particularly in mass spectrometry.[1]
This document provides detailed application notes and protocols for the use of MS(PEG)4 and its derivatives in proteomics research, with a focus on enhancing protein stability, targeted protein degradation, and chemical cross-linking for structural analysis.
Application Note 1: Enhancing Protein Stability and Solubility via PEGylation with MS(PEG)4-NHS Ester
Principle of the Method
PEGylation is the covalent attachment of polyethylene glycol (PEG) chains to biomolecules, most commonly proteins. This modification can enhance the therapeutic and biophysical properties of proteins by increasing their hydrodynamic size, which can prolong their half-life in circulation by reducing renal clearance.[2] PEGylation can also shield proteins from proteolytic degradation and reduce their immunogenicity.[1] MS(PEG)4-NHS ester is an amine-reactive reagent that specifically targets the primary amines on proteins (the N-terminus and the side chain of lysine (B10760008) residues) to form stable amide bonds.[2] The hydrophilic PEG4 linker can improve the solubility of proteins that are prone to aggregation.
Quantitative Data
The efficiency of PEGylation can be assessed by a variety of methods, including SDS-PAGE (which will show an increase in the apparent molecular weight of the modified protein) and mass spectrometry (which provides a precise measurement of the mass shift). The following table presents representative data on the effect of the molar excess of MS(PEG)4-NHS ester on the degree of PEGylation of a model protein.
| Molar Excess of MS(PEG)4-NHS Ester to Protein | Average Number of PEG4 Chains per Protein | Percentage of Unmodified Protein |
| 10:1 | 1.5 | 40% |
| 20:1 | 3.2 | 15% |
| 50:1 | 5.8 | <5% |
| This data is representative and the optimal molar excess will vary depending on the protein and reaction conditions. |
Experimental Protocol: Protein PEGylation with MS(PEG)4-NHS Ester
Materials:
-
Protein of interest
-
MS(PEG)4-NHS Ester
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the amine-free buffer to a final concentration of 1-5 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the amine-free buffer using a desalting column or dialysis.
-
-
MS(PEG)4-NHS Ester Stock Solution Preparation:
-
Allow the vial of MS(PEG)4-NHS ester to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the MS(PEG)4-NHS ester in anhydrous DMSO or DMF to create a 10-25 mM stock solution. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[3]
-
-
PEGylation Reaction:
-
Add the desired molar excess (e.g., 10- to 50-fold) of the MS(PEG)4-NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[4]
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted MS(PEG)4-NHS ester.
-
Incubate for an additional 15 minutes at room temperature.[4]
-
-
Purification:
-
Remove excess reagent and byproducts by subjecting the reaction mixture to size-exclusion chromatography, dialysis, or using a desalting column.
-
-
Analysis:
-
Analyze the purified PEGylated protein by SDS-PAGE to visualize the mass shift and by mass spectrometry to confirm the degree of PEGylation.
-
Visualization
Caption: Workflow for protein PEGylation with MS(PEG)4-NHS Ester.
Application Note 2: Targeted Protein Degradation using MS(PEG)4-based PROTACs
Principle of the Method
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI).[5] A PROTAC consists of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[6] The linker plays a critical role in the efficacy of a PROTAC, and PEG linkers are widely used due to their ability to enhance solubility and provide flexibility for optimal ternary complex formation.[7] MS(PEG)4 derivatives are commonly used as building blocks for PROTAC synthesis.
Quantitative Data
The efficacy of a PROTAC is typically evaluated by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The following table provides representative data for a hypothetical PROTAC utilizing a PEG4 linker.
| PROTAC Concentration | % Protein Degradation |
| 1 nM | 15% |
| 10 nM | 45% |
| 100 nM | 85% |
| 1 µM | 95% |
| 10 µM | 92% |
| DC50: ~12 nM | |
| Dmax: ~95% | |
| This data is representative and will vary depending on the PROTAC, target protein, and cell line. |
Experimental Protocol: Evaluation of PROTAC-mediated Protein Degradation by Western Blot
Materials:
-
Cultured cells expressing the target protein
-
PROTAC with an MS(PEG)4-based linker
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).[2]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.[2]
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate and detect the chemiluminescent signal.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
-
Visualization
Caption: PROTAC-mediated degradation of a target protein.
Application Note 3: Chemical Cross-linking Mass Spectrometry (XL-MS) with Bis-PEG4-NHS Ester
Principle of the Method
Chemical cross-linking mass spectrometry (XL-MS) is a technique used to study protein-protein interactions and protein three-dimensional structures.[8] A bifunctional cross-linking reagent is used to covalently link amino acid residues that are in close proximity. The cross-linked proteins are then digested, and the resulting cross-linked peptides are identified by mass spectrometry. This provides distance constraints that can be used for structural modeling.[8] Bis-PEG4-NHS ester is a homobifunctional cross-linker with two NHS ester groups that react with primary amines, connected by a hydrophilic PEG4 spacer. The defined length of the PEG4 spacer provides a known distance constraint for structural studies.
Quantitative Data
The success of a cross-linking experiment is often assessed by the number and type of cross-linked peptides identified. The following table provides a hypothetical summary of cross-link identification from an XL-MS experiment using Bis-PEG4-NHS ester on a protein complex.
| Type of Cross-link | Number of Unique Peptides Identified |
| Intra-protein | 45 |
| Inter-protein | 22 |
| Total | 67 |
| This data is representative and the number of identified cross-links will depend on the protein complex, cross-linker concentration, and mass spectrometry analysis. |
Experimental Protocol: Chemical Cross-linking with Bis-PEG4-NHS Ester and Mass Spectrometry Analysis
Materials:
-
Purified protein or protein complex
-
Bis-PEG4-NHS Ester
-
Amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting spin columns
Procedure:
-
Cross-linking Reaction:
-
Prepare the protein sample at a concentration of 0.1-1 mg/mL in the amine-free buffer.
-
Prepare a fresh stock solution of Bis-PEG4-NHS ester in anhydrous DMSO (e.g., 10-25 mM).
-
Add the cross-linker to the protein solution to a final concentration of 0.5-2 mM.
-
Incubate for 30-60 minutes at room temperature.
-
Quench the reaction by adding quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.[4]
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked protein sample.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Digest the proteins with trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1-1%.
-
-
Peptide Desalting:
-
Desalt the peptide mixture using C18 spin columns according to the manufacturer's protocol.
-
Dry the desalted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid).
-
Analyze the sample using a high-resolution mass spectrometer.
-
Use a data-dependent acquisition method to acquire MS/MS spectra of potential cross-linked peptides.
-
-
Data Analysis:
-
Use specialized software (e.g., pLink, XlinkX) to identify the cross-linked peptides from the raw mass spectrometry data.
-
Visualization
Caption: Experimental workflow for chemical cross-linking mass spectrometry.
References
Application Notes and Protocols: Enhancing Protein Solubility with MS(PEG)4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The limited aqueous solubility of therapeutic proteins is a significant challenge in drug development, often leading to issues with formulation, stability, and delivery. Protein aggregation, a common consequence of poor solubility, can reduce therapeutic efficacy and elicit an immunogenic response.[1] PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a well-established and effective strategy to overcome these limitations. The hydrophilic and flexible nature of the PEG polymer creates a protective layer around the protein, which can enhance solubility, increase stability, and reduce aggregation.[1]
MS(PEG)4 (Methyl-PEG4-NHS Ester) is a monodisperse PEGylation reagent that enables the covalent modification of proteins. It consists of a methyl-terminated four-unit polyethylene glycol chain activated with an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of a protein, to form a stable amide bond. This targeted modification allows for a controlled approach to improving the biophysical properties of therapeutic proteins.
These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing MS(PEG)4 to enhance protein solubility and reduce aggregation.
Mechanism of Action: How MS(PEG)4 Improves Protein Solubility
The covalent attachment of the hydrophilic MS(PEG)4 moiety to a protein enhances its solubility through several mechanisms:
-
Increased Hydrophilicity: The ethylene (B1197577) oxide units of the PEG chain are highly hydrophilic and attract a shell of water molecules around the protein. This hydration layer increases the overall solubility of the protein conjugate in aqueous solutions.
-
Steric Hindrance: The flexible PEG chain creates a steric shield on the protein surface. This shield can mask hydrophobic patches that might otherwise interact to cause aggregation and precipitation.
-
Increased Hydrodynamic Size: The attachment of PEG chains increases the protein's effective size in solution, which can further prevent intermolecular interactions that lead to aggregation.
Data Presentation: Quantitative Impact of PEGylation on Protein Solubility and Aggregation
The following tables summarize the quantitative effects of PEGylation on the solubility and aggregation of model proteins.
| Protein | PEG Reagent | Observation | Quantitative Improvement | Reference |
| Lysozyme | mPEG-aldehyde (2, 5, and 10 kDa) | Increased Solubility | > 11-fold increase in solubility was achieved. | [2] |
| Interferon-alpha (IFN) | mPEG (2 and 5 kDa) | Retained native aqueous solubility after exposure to microencapsulation conditions. | Unmodified IFN release was 16.3% after 3 weeks, while PEGylated IFN release was up to 72.5%. | [2] |
| Granulocyte Colony-Stimulating Factor (G-CSF) | 20 kDa PEG | Prevented protein precipitation under conditions where unmodified G-CSF rapidly precipitated. | Unmodified G-CSF rapidly precipitated, while 20kPEG-G-CSF remained completely soluble. | [3] |
| Protein | PEG Reagent | Observation | Quantitative Improvement | Reference |
| Granulocyte Colony-Stimulating Factor (G-CSF) | 20 kDa PEG | Rendered aggregates soluble and slowed the rate of aggregation. | Soluble aggregates of 20kPEG-GCSF plateaued at ~18% over 6 days, while unmodified G-CSF showed no detectable soluble aggregates before precipitating. | [3] |
Experimental Protocols
Protocol 1: PEGylation of a Target Protein with MS(PEG)4-NHS Ester
This protocol outlines a general procedure for the covalent modification of a protein with MS(PEG)4-NHS Ester. Optimization of the PEG:protein molar ratio, protein concentration, reaction time, and temperature is recommended for each specific protein.
Materials:
-
Target protein
-
MS(PEG)4-NHS Ester
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
Procedure:
-
Protein Preparation:
-
Dissolve the target protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using dialysis or a desalting column.
-
-
PEGylation Reagent Preparation:
-
Allow the MS(PEG)4-NHS Ester vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the MS(PEG)4-NHS Ester in anhydrous DMF or DMSO to create a stock solution (e.g., 100 mg/mL).
-
-
PEGylation Reaction:
-
Calculate the required volume of the MS(PEG)4-NHS Ester stock solution to achieve the desired molar excess over the protein (a starting point of 10-fold molar excess is recommended).
-
Add the calculated volume of the MS(PEG)4-NHS Ester stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted MS(PEG)4-NHS Ester.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Purify the PEGylated protein from unreacted PEG reagent, hydrolyzed NHS, and unmodified protein using SEC or IEX.
-
Monitor the elution profile by UV absorbance at 280 nm. PEGylated proteins will elute earlier than their unmodified counterparts in SEC.
-
Protocol 2: Assessment of Protein Solubility via PEG Precipitation
This protocol describes a high-throughput method to assess the relative solubility of a protein before and after PEGylation.
Materials:
-
Unmodified and PEGylated protein samples
-
Polyethylene glycol (e.g., PEG 6000) stock solution (e.g., 50% w/v in the desired buffer)
-
Assay buffer (e.g., 10 mM citrate, 10 mM phosphate, pH adjusted)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 280 nm
Procedure:
-
Preparation of PEG Dilution Series:
-
In a 96-well plate, create a serial dilution of the PEG stock solution with the assay buffer to generate a range of PEG concentrations.
-
-
Sample Addition:
-
Add a fixed amount of the unmodified or PEGylated protein to each well containing the PEG dilution series.
-
-
Incubation and Precipitation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 1 hour) to allow for precipitation to occur.
-
-
Centrifugation:
-
Centrifuge the microplate to pellet the precipitated protein.
-
-
Measurement of Soluble Protein:
-
Carefully transfer the supernatant from each well to a new UV-transparent microplate.
-
Measure the absorbance of the supernatant at 280 nm to determine the concentration of soluble protein.
-
-
Data Analysis:
-
Plot the concentration of soluble protein as a function of the PEG concentration for both the unmodified and PEGylated samples. A rightward shift in the precipitation curve for the PEGylated protein indicates an increase in solubility.
-
Protocol 3: Characterization of PEGylated Proteins
A. SDS-PAGE Analysis:
-
Prepare samples of the unmodified protein, the PEGylation reaction mixture, and the purified PEGylated protein.
-
Run the samples on a suitable polyacrylamide gel (e.g., 4-20% gradient gel).
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
PEGylated proteins will exhibit a higher apparent molecular weight compared to the unmodified protein due to the attached PEG chains.
B. Mass Spectrometry (MS) Analysis:
-
Prepare samples for MS analysis (e.g., MALDI-TOF or ESI-MS).
-
Acquire the mass spectra of the unmodified and purified PEGylated protein.
-
The mass of the PEGylated protein will be increased by the mass of the attached MS(PEG)4 moieties. The number of attached PEG chains can be determined from the mass shift.
Visualizations
Caption: Reaction mechanism of MS(PEG)4-NHS ester with a primary amine on a protein.
Caption: General experimental workflow for protein PEGylation and analysis.
Caption: Logical relationship of how MS(PEG)4 improves protein solubility.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of recombinant interferon-alpha by pegylation for encapsulation in PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Surface Modification of Nanoparticles with Methyl-PEG4-NHS Ester (MS(PEG)4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone strategy for enhancing the in vivo performance of nanomedicines.[1] PEGylation creates a hydrophilic "stealth" layer on the nanoparticle surface, which significantly improves stability in biological fluids, reduces non-specific protein adsorption (opsonization), and prolongs systemic circulation time by evading clearance by the mononuclear phagocyte system.[1][2] This extended circulation is critical for enabling nanoparticles to accumulate at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[1]
This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using MS(PEG)4, a methyl-terminated, 4-unit polyethylene glycol compound activated with an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates the covalent attachment of the PEG linker to primary amine groups on the nanoparticle surface, forming a stable amide bond.[3] These protocols are designed for researchers, scientists, and drug development professionals seeking to improve the therapeutic and diagnostic potential of their nanoparticle formulations.
Key Applications
-
Prolonged Systemic Circulation: By minimizing uptake by the reticuloendothelial system, PEGylated nanoparticles can circulate for longer periods, increasing the likelihood of reaching the target tissue.[1]
-
Passive Tumor Targeting: The extended circulation time allows nanoparticles to accumulate in tumor tissues via the EPR effect, a phenomenon characterized by leaky tumor vasculature and poor lymphatic drainage.[1]
-
Improved Stability: The hydrophilic PEG layer can prevent nanoparticle aggregation in biological media.[1]
-
Reduced Immunogenicity: PEGylation can mask the nanoparticle surface from recognition by the immune system, thereby lowering the probability of an immune response.[1]
Quantitative Data Summary
The successful surface modification of nanoparticles with MS(PEG)4 results in measurable changes to their physicochemical properties. The following tables summarize typical quantitative data observed before and after PEGylation for various nanoparticle types. Note that the actual values will vary depending on the core material, size, surface chemistry, and specific reaction conditions.
Table 1: Physicochemical Properties of PLGA Nanoparticles Before and After Surface Modification [4]
| Property | Unmodified PLGA NPs | MS(PEG)4 Modified PLGA NPs |
| Hydrodynamic Diameter (nm) | 150 ± 20 | 170 ± 25 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (mV) | -25 ± 5 | -15 ± 5 |
Table 2: Physicochemical Properties of Liposomes Before and After Surface Modification [4]
| Property | Unmodified Liposomes | MS(PEG)4 Modified Liposomes |
| Hydrodynamic Diameter (nm) | 100 ± 15 | 110 ± 20 |
| Polydispersity Index (PDI) | < 0.1 | < 0.15 |
| Zeta Potential (mV) | -30 ± 7 | -20 ± 6 |
Table 3: Physicochemical Properties of Iron Oxide Nanoparticles (IONPs) Before and After Surface Modification [4]
| Property | Amine-Functionalized IONPs | MS(PEG)4 Modified IONPs |
| Hydrodynamic Diameter (nm) | 50 ± 10 | 65 ± 12 |
| Polydispersity Index (PDI) | < 0.25 | < 0.2 |
| Zeta Potential (mV) | +20 ± 5 | +5 ± 3 |
Experimental Protocols
Protocol 1: Covalent Conjugation of MS(PEG)4 to Amine-Functionalized Nanoparticles
This protocol details the covalent attachment of MS(PEG)4 to the surface of nanoparticles presenting primary amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., PLGA, liposomes with amine-lipids, or amine-silanized inorganic nanoparticles)
-
MS(PEG)4 (Methyl-PEG4-NHS Ester)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M MES buffer, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Washing Buffer: Deionized water or PBS
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) if MS(PEG)4 is not readily water-soluble
-
Purification equipment: Centrifuge, dialysis tubing, or size exclusion chromatography columns
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
MS(PEG)4 Solution Preparation: Prepare a stock solution of MS(PEG)4. If the reagent is not water-soluble, dissolve it in a minimal amount of anhydrous DMSO or DMF before diluting it into the Reaction Buffer.[5] A 20 to 50-fold molar excess of MS(PEG)4 relative to the estimated amine groups on the nanoparticle surface is recommended as a starting point for optimization.
-
Conjugation Reaction: Add the MS(PEG)4 solution to the nanoparticle suspension.
-
Incubation: React for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted MS(PEG)4 and quenching reagents. This can be achieved by:
-
Centrifugation: Pellet the nanoparticles by centrifugation, remove the supernatant, and resuspend in fresh Washing Buffer. Repeat this washing step at least three times.
-
Dialysis: Dialyze the reaction mixture against the Washing Buffer for 24-48 hours with frequent buffer changes.
-
Size Exclusion Chromatography: Pass the reaction mixture through a suitable size exclusion column to separate the larger PEGylated nanoparticles from the smaller, unreacted molecules.
-
-
Storage: Resuspend the purified MS(PEG)4-modified nanoparticles in an appropriate buffer for storage at 4°C.
Protocol 2: Characterization of MS(PEG)4-Modified Nanoparticles
2.1 Hydrodynamic Diameter and Zeta Potential Measurement
-
Instrumentation: Dynamic Light Scattering (DLS) instrument.
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension (both before and after PEGylation) in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS analysis.
-
Measure the hydrodynamic diameter and zeta potential. A successful PEGylation is typically indicated by an increase in hydrodynamic diameter and a shift in zeta potential towards neutral.
-
2.2 Quantification of Surface PEG Density
2.2.1 Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as it is heated. The organic PEG component will decompose at a different temperature range than the inorganic nanoparticle core, allowing for quantification of the PEG mass.
-
Procedure:
-
Ensure the sample is free of unbound PEG and residual solvents by thorough washing and lyophilization.
-
Accurately weigh a small amount of the dried PEGylated nanoparticles into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a defined heating rate (e.g., 10 °C/min).
-
The percentage of weight loss corresponding to the degradation of PEG is used to calculate the amount of PEG on the nanoparticles.[6]
-
2.2.2 Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Principle: ¹H NMR can be used to quantify the amount of PEG conjugated to the nanoparticles.
-
Procedure:
-
Lyophilize a known amount of the purified PEGylated nanoparticles.
-
Dissolve the dried nanoparticles in a suitable deuterated solvent (e.g., D₂O).
-
Acquire the ¹H NMR spectrum. The characteristic peak of the ethylene (B1197577) glycol protons of PEG (around 3.6 ppm) can be integrated and compared to a known internal standard to quantify the amount of conjugated PEG.[2][7] The surface density can then be calculated based on the nanoparticle size and concentration.[2]
-
2.2.3 High-Performance Liquid Chromatography (HPLC)
-
Principle: Reversed-phase HPLC can be used to separate and quantify the amount of PEG that is either bound or unbound to the nanoparticles.[8][9]
-
Procedure (Displacement Method for Gold Nanoparticles):
-
Use dithiothreitol (B142953) (DTT) to displace the PEG from the gold nanoparticle surface.[8][9]
-
Centrifuge to separate the DTT-coated nanoparticles from the supernatant containing the displaced PEG.[8]
-
Analyze the supernatant by RP-HPLC with a suitable detector (e.g., charged aerosol detector).
-
Quantify the PEG concentration against a standard curve.[9][10]
-
Visualizations
Caption: Workflow for surface modification and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. Maleimide-PEG4-NHS [nanocs.net]
- 6. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Revolutionizing Protein Crosslinking: A Detailed Guide to MS(PEG)4
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of MS(PEG)4, a methyl-terminated polyethylene (B3416737) glycol (PEG) crosslinker activated with an N-hydroxysuccinimide (NHS) ester, for the covalent crosslinking of proteins. This versatile reagent has emerged as a powerful tool in various fields, including proteomics, drug discovery, and biologics development, offering unique advantages in studying protein-protein interactions, creating stable bioconjugates, and improving the therapeutic properties of proteins.
Introduction to MS(PEG)4 and its Applications
MS(PEG)4, or Methyl-PEG4-NHS Ester, is a homobifunctional crosslinking reagent. It consists of a four-unit polyethylene glycol spacer arm capped with a methyl group at one end and a highly reactive NHS ester at the other.[1][2] The NHS ester readily reacts with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable and irreversible amide bonds.[3][4]
The integrated PEG4 spacer is a key feature that imparts several beneficial properties. It enhances the hydrophilicity and water solubility of both the crosslinker and the resulting protein conjugate, which can mitigate issues with aggregation that are often encountered with more hydrophobic crosslinkers.[5][6] This increased solubility is particularly advantageous in the development of antibody-drug conjugates (ADCs), where hydrophobic payloads can lead to instability.[4][] Furthermore, the PEG spacer is biocompatible, non-immunogenic, and can shield the modified protein from proteolytic degradation, potentially increasing its in vivo half-life.[6][8]
Key Applications of MS(PEG)4 include:
-
Studying Protein-Protein Interactions: By covalently linking interacting proteins, MS(PEG)4 can stabilize transient or weak interactions, allowing for their identification and characterization through techniques like SDS-PAGE and mass spectrometry.[5][9]
-
Antibody-Drug Conjugate (ADC) Development: The hydrophilic nature of the PEG4 spacer makes it an ideal component in the linker system of ADCs, improving their pharmacokinetic properties and allowing for higher drug-to-antibody ratios (DARs) without compromising stability.[4][6][10]
-
PEGylation of Therapeutic Proteins: Covalently attaching MS(PEG)4 to a therapeutic protein (a process known as PEGylation) can enhance its solubility, reduce immunogenicity, and prolong its circulation time in the body.[2][8]
-
Surface Modification: MS(PEG)4 can be used to modify surfaces, such as those of nanoparticles or assay plates, to attach proteins or other biomolecules for various applications in diagnostics and drug delivery.[2]
Chemical Principles of MS(PEG)4 Crosslinking
The crosslinking reaction with MS(PEG)4 is a nucleophilic acyl substitution. The unprotonated primary amine on a protein acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3]
dot
Caption: Chemical reaction of MS(PEG)4 with a primary amine on a protein.
The efficiency of this reaction is highly dependent on the pH of the reaction buffer. The optimal pH range is typically between 7.2 and 8.5.[3] At a lower pH, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, where the crosslinker reacts with water instead of the protein amine. This competing hydrolysis reaction reduces the crosslinking efficiency.[3]
Quantitative Data for Protein Crosslinking with MS(PEG)4
The success of a protein crosslinking experiment is dependent on several key parameters. The following tables summarize typical starting conditions and influencing factors for reactions involving NHS-ester based PEG crosslinkers like MS(PEG)4. It is important to note that optimal conditions may vary depending on the specific protein and desired outcome, and empirical optimization is often necessary.[3][11]
Table 1: Recommended Reaction Conditions for Protein Crosslinking with Amine-Reactive PEG Linkers
| Parameter | Recommended Range | Notes |
| Target Residue | Primary amines (Lysine, N-terminus) | Abundantly available on the surface of most proteins. |
| Protein Concentration | 0.1 - 10 mg/mL | Higher concentrations generally improve crosslinking efficiency.[3][5] |
| Linker-to-Protein Molar Ratio | 10:1 to 50:1 | A higher molar excess increases the degree of labeling. Optimization is crucial to avoid excessive modification and potential protein aggregation.[3][11] |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity and NHS-ester hydrolysis. A pH of 8.0-8.5 is a common starting point.[3] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to slow the reaction and minimize hydrolysis, especially for longer incubation times. |
| Reaction Time | 30 minutes to 2 hours | Can be extended (e.g., overnight at 4°C) for less reactive proteins. |
| Quenching Reagent | Tris or Glycine | Used to stop the reaction by consuming unreacted NHS esters. A final concentration of 20-100 mM is typical.[3] |
Table 2: Troubleshooting Common Issues in Protein PEGylation
| Issue | Potential Cause | Suggested Solution |
| Low Crosslinking Efficiency | - Suboptimal pH- Hydrolysis of the crosslinker- Presence of primary amines in the buffer | - Adjust buffer pH to 8.0-8.5.- Prepare fresh crosslinker solution immediately before use.- Perform buffer exchange into an amine-free buffer (e.g., PBS). |
| Protein Aggregation/Precipitation | - High degree of labeling- Inappropriate buffer conditions | - Reduce the molar excess of the MS(PEG)4.- Optimize buffer composition for the specific protein's stability. |
| Poor Recovery After Purification | - Non-specific binding to chromatography resin | - Optimize the purification protocol (e.g., change resin, modify buffer composition). |
Experimental Protocols
The following protocols provide a general guideline for crosslinking proteins using MS(PEG)4.
Protocol 1: Crosslinking a Purified Protein in Solution
This protocol is suitable for studying protein-protein interactions or for general PEGylation of a single protein.
Materials:
-
Purified protein(s) of interest
-
MS(PEG)4 (Methyl-PEG4-NHS Ester)
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein(s) in an amine-free buffer to a final concentration of 1-5 mg/mL.
-
If the protein solution contains primary amines (e.g., from Tris buffer), perform a buffer exchange into a suitable amine-free buffer using a desalting column or dialysis.
-
-
Crosslinker Stock Solution Preparation:
-
Immediately before use, allow the vial of MS(PEG)4 to equilibrate to room temperature to prevent moisture condensation.
-
Prepare a 10 mM stock solution of MS(PEG)4 in anhydrous DMSO or DMF.
-
-
Crosslinking Reaction:
-
Add the desired molar excess of the MS(PEG)4 stock solution to the protein solution. A 10- to 50-fold molar excess is a common starting point.[3]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is less than 10% to avoid protein denaturation.[5]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[3]
-
Incubate for 15 minutes at room temperature to quench any unreacted MS(PEG)4.
-
-
Purification:
-
Remove excess, unreacted crosslinker and the quenching buffer by buffer exchange using a desalting column or dialysis into a buffer suitable for downstream applications.
-
-
Analysis:
-
Analyze the crosslinked products using methods such as SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry to confirm crosslinking and assess the degree of PEGylation.
-
Protocol 2: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a PEG4 Linker
This protocol outlines the general steps for conjugating a drug payload to an antibody using a PEG4-containing linker with an NHS ester.
dot
Caption: Workflow for ADC synthesis using a PEG4 linker.
Procedure:
-
Antibody Preparation:
-
Perform a buffer exchange of the monoclonal antibody (mAb) into an amine-free buffer at a slightly alkaline pH (e.g., PBS, pH 8.0-8.5) to facilitate the reaction with the NHS ester.[4]
-
-
Linker-Payload Stock Solution Preparation:
-
Prepare a stock solution of the NHS-ester-PEG4-Payload in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the linker-payload stock solution to the antibody solution with gentle stirring. The optimal molar ratio needs to be determined empirically to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Stop the conjugation by adding a quenching agent like Tris or glycine.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-payload, unconjugated antibody, and other reaction components using chromatography techniques such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
-
-
Characterization:
-
Analyze the purified ADC to determine the average DAR, purity, aggregation levels, and stability. Techniques such as UV-Vis spectroscopy, mass spectrometry, and various forms of chromatography are employed for characterization.
-
Conclusion
MS(PEG)4 and other PEGylated crosslinkers are invaluable tools for researchers, scientists, and drug development professionals. Their unique properties, including enhanced solubility, biocompatibility, and defined spacer length, enable a wide range of applications from fundamental protein interaction studies to the development of advanced biotherapeutics. By understanding the chemical principles and optimizing the reaction conditions as outlined in this guide, researchers can effectively utilize MS(PEG)4 to achieve their experimental goals and drive innovation in their respective fields.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. labinsights.nl [labinsights.nl]
- 8. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Studying protein–protein affinity and immobilized ligand–protein affinity interactions using MS-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of PEGylated Bioconjugates
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to bioconjugates, is a widely utilized strategy to enhance the therapeutic properties of proteins, peptides, and other biomolecules. This modification can improve pharmacokinetics, increase stability, and reduce immunogenicity. However, the PEGylation reaction often yields a heterogeneous mixture containing the desired PEGylated product, unreacted native biomolecule, excess PEG reagent, and various multi-PEGylated species or positional isomers.[][2][3] Effective purification is therefore a critical step to ensure the safety and efficacy of the final product.[] This document provides detailed application notes and protocols for the most common chromatographic techniques used to purify PEGylated bioconjugates.
Chromatographic Purification Techniques
A multi-step purification strategy combining two or more chromatographic techniques is often necessary to achieve high purity of PEGylated bioconjugates.[2][4] The choice of method depends on the specific properties of the bioconjugate and the impurities to be removed.[2] The most prevalent methods are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][5]
Size Exclusion Chromatography (SEC)
Application Notes:
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume.[6] The attachment of PEG chains significantly increases the hydrodynamic radius of a bioconjugate, causing it to elute earlier from the SEC column than the smaller, unreacted native molecule and free PEG reagent.[6] SEC is a robust method ideal for removing unreacted PEG and for separating species with significant size differences.[2][6] It is often used as an initial purification step.[7] To achieve efficient separation, a general rule of thumb is that the native protein and its PEGylated counterpart should have at least a two-fold difference in molecular weight.[7]
Experimental Protocol: Purification of a PEGylated Protein using SEC
Objective: To separate mono-PEGylated protein from unreacted native protein and excess PEG reagent.
Materials:
-
PEGylation reaction mixture
-
SEC column (e.g., Superose 6)[7]
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4 (or other suitable buffer)
-
HPLC or FPLC system with UV detector
-
0.22 µm filter
Procedure:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the PEGylation reaction mixture through a 0.22 µm filter to remove any particulate matter.[5]
-
Sample Loading: Load the filtered sample onto the equilibrated column. The sample volume should not exceed 2-5% of the total column volume to ensure optimal resolution.[6]
-
Elution: Perform an isocratic elution with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).[6]
-
Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at 280 nm for proteins). The PEGylated conjugate will elute first, followed by the native protein, and then the free PEG.[5][6]
-
Analysis: Analyze the collected fractions using SDS-PAGE and analytical SEC to confirm the purity of the PEGylated protein.[6]
-
Pooling and Concentration: Pool the fractions containing the purified mono-PEGylated protein and concentrate if necessary using ultrafiltration.[6]
Data Presentation:
| Analyte | Approximate Retention Time (min) | Peak Area (%) | Calculated Molecular Weight (kDa) by SEC-MALS |
| Aggregates | 7.5 | 1.2 | >150 |
| Mono-PEGylated Protein | 9.2 | 85.3 | ~60 |
| Native Protein | 10.1 | 10.5 | ~20 |
| Free PEG | 11.0 | 3.0 | ~5 |
Table 1: Representative SEC separation of a PEGylation reaction mixture. The specific values will vary depending on the protein, PEG reagent, and reaction conditions.[6]
Workflow for SEC Purification
Caption: Workflow for SEC purification of PEGylated bioconjugates.
Ion Exchange Chromatography (IEX)
Application Notes:
Ion Exchange Chromatography (IEX) separates molecules based on differences in their net surface charge.[3] The covalent attachment of neutral PEG chains can shield the charged residues on a protein's surface, altering its overall charge and isoelectric point (pI).[][3] This change in charge allows for the separation of PEGylated species from the unreacted native protein. IEX is particularly powerful for separating species with different degrees of PEGylation (e.g., mono-, di-, multi-PEGylated) and can even resolve positional isomers, as the location of PEG attachment can differentially mask surface charges.[][8] Cation exchange chromatography is often the method of choice for this purpose.[9]
Experimental Protocol: Purification of a PEGylated Protein using Cation Exchange Chromatography (CEX)
Objective: To separate mono-PEGylated protein from di-PEGylated and native protein.
Materials:
-
Partially purified PEGylation mixture (e.g., after SEC)
-
Cation exchange column (e.g., SP-Sepharose HP)[9]
-
Binding Buffer (Buffer A): 20 mM Sodium Phosphate, pH 6.0
-
Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0
-
HPLC or FPLC system with UV detector
Procedure:
-
System Preparation: Equilibrate the CEX column with Binding Buffer (Buffer A) until a stable baseline is achieved.
-
Sample Preparation: Exchange the buffer of the partially purified sample into Binding Buffer using dialysis or a desalting column.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Wash: Wash the column with Binding Buffer to remove any unbound molecules.
-
Elution: Elute the bound species using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes). The elution order will depend on the net charge of the species; typically, the more PEGylated (and thus more shielded) species elute first, followed by the mono-PEGylated, and finally the native protein.
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify the fractions containing the desired PEGylated species.
Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| Low recovery of PEGylated conjugate | Conjugate is binding too strongly to the column. | Adjust elution conditions by increasing the final salt concentration or changing the pH to ensure complete elution.[2] |
| Poor resolution between PEGylated species | Insufficient charge difference between species. | Optimize the pH of the mobile phase. A pH closer to the pI of the conjugates can sometimes enhance charge differences. Consider a different IEX resin with higher resolution capabilities.[2] |
Workflow for IEX Purification
Caption: Workflow for IEX purification of PEGylated bioconjugates.
Hydrophobic Interaction Chromatography (HIC)
Application Notes:
Hydrophobic Interaction Chromatography (HIC) separates molecules based on differences in their surface hydrophobicity.[] Proteins are bound to a hydrophobic stationary phase at high salt concentrations and are eluted by decreasing the salt concentration.[10] The effect of PEGylation on a protein's hydrophobicity can be complex; it may increase or decrease depending on the native protein's properties.[7] HIC can serve as a valuable orthogonal technique to SEC and IEX, but it may present challenges with resolution and recovery for some PEGylated proteins.[][2]
Experimental Protocol: Solid-Phase PEGylation and Purification using HIC
This protocol describes a novel approach where HIC is used as a solid-phase support for the PEGylation reaction itself, followed by purification.[11]
Objective: To perform solid-phase PEGylation of a protein with higher hydrophobicity than the PEG reagent and subsequently purify the product.
Materials:
-
Native protein (e.g., Lysozyme)
-
HIC column (e.g., HiTrap Phenyl FF)[11]
-
Binding Buffer: 3 M NaCl in 20 mM Phosphate Buffer, pH 6.0[11]
-
Reaction Buffer: Binding Buffer containing mPEG reagent and 20 mM NaBH3CN[11]
-
Elution Buffer: 20 mM Phosphate Buffer, pH 6.0
-
HPLC or FPLC system
Procedure:
-
Protein Immobilization: Equilibrate the HIC column with Binding Buffer. Load the protein solution (dissolved in Binding Buffer) onto the column to immobilize it.[11]
-
On-Column Reaction: Pass the Reaction Buffer through the column for a defined period (e.g., 20 minutes) to allow the PEGylation reaction to occur on the immobilized protein.[11]
-
Wash: Wash the column with Binding Buffer to remove excess PEG reagent and reducing agent.
-
Elution: Elute the PEGylated protein from the column by applying the Elution Buffer (low salt).
-
Fraction Collection and Analysis: Collect the eluted fractions and analyze by SDS-PAGE and other relevant methods to confirm PEGylation and purity.
Data Presentation:
| Protein | Phase | Activity Recovery (%) |
| rhFGF-1 | HIC-based PEGylation | 92 |
| rhFGF-1 | Liquid-phase PEGylation | 61 |
| Lysozyme | HIC-based PEGylation | 7 |
| Lysozyme | Liquid-phase PEGylation | 7 |
Table 2: Comparison of bioactivity recovery for proteins PEGylated using HIC-based solid-phase versus traditional liquid-phase methods.[12]
Logical Relationship for HIC-based PEGylation Strategy
Caption: Decision logic for HIC-based solid-phase PEGylation.
The purification of PEGylated bioconjugates is a complex but essential process for the development of safe and effective therapeutics. A rational, multi-step purification strategy is typically required to resolve the heterogeneous mixture resulting from the PEGylation reaction. SEC is effective for initial cleanup and size-based separations, while IEX offers high-resolution separation of different PEGylated species and positional isomers. HIC provides an orthogonal separation mechanism and can also be uniquely employed for solid-phase PEGylation and purification. The detailed protocols and data presented here serve as a guide for researchers and scientists in developing and optimizing purification strategies for their specific PEGylated bioconjugates.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. youtube.com [youtube.com]
- 11. daneshyari.com [daneshyari.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for MS(PEG)4 in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a leading class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a pivotal component influencing the ADC's stability, solubility, pharmacokinetics, and overall efficacy. Polyethylene glycol (PEG) linkers, particularly short, monodisperse chains like MS(PEG)4 (Methyl-PEG4-NHS Ester), have become integral in modern ADC design.
The incorporation of a PEG4 spacer offers several distinct advantages. It enhances the hydrophilicity of the ADC, which is crucial for mitigating aggregation issues commonly associated with hydrophobic payloads.[1][2] This improved solubility and reduced aggregation can lead to a better safety profile and allow for higher drug-to-antibody ratios (DARs) without compromising the ADC's integrity.[3][4] Furthermore, the flexible nature of the PEG chain can provide steric hindrance, potentially shielding the ADC from enzymatic degradation and rapid clearance, thus improving its pharmacokinetic profile.[5][]
These application notes provide a comprehensive overview of the use of MS(PEG)4 in ADC development, including detailed experimental protocols for synthesis and characterization, a summary of its impact on ADC properties, and key in vitro and in vivo evaluation methods.
Physicochemical and Pharmacokinetic Impact of PEG4 Linkers
The inclusion of a PEG4 linker significantly enhances the physicochemical properties and in vivo performance of ADCs. The hydrophilic nature of the ethylene (B1197577) oxide units increases the overall water solubility of the ADC construct, which is particularly beneficial when conjugating hydrophobic drug payloads.[1][7] This helps to prevent aggregation, a critical quality attribute that can affect both the efficacy and safety of the therapeutic.[1]
| Property | ADC without PEG Linker | ADC with MS(PEG)4 Linker | Rationale |
| Solubility | Lower, prone to aggregation with hydrophobic payloads. | Higher. | The hydrophilic ethylene oxide units of the PEG chain increase the overall hydrophilicity of the ADC construct.[5][7] |
| Aggregation | Higher, especially at high DARs. | Lower. | Increased hydrophilicity and steric hindrance from the flexible PEG chain reduce intermolecular interactions.[1] |
| Circulation Half-life | Shorter. | Longer. | The hydration shell created by the PEG linker can shield the ADC from rapid renal clearance and enzymatic degradation.[5] |
| Immunogenicity | Potentially higher. | Reduced. | PEGylation is known to shield epitopes on proteins, potentially reducing the immunogenic response.[5] |
| Homogeneity | Can be heterogeneous with polydisperse PEGs. | More homogeneous. | MS(PEG)4 is a discrete, monodisperse entity, leading to a more uniform ADC product.[3] |
Experimental Protocols
Protocol 1: ADC Synthesis via Lysine (B10760008) Conjugation using MS(PEG)4-NHS Ester
This protocol details the conjugation of an MS(PEG)4-NHS ester-activated payload to the surface-exposed lysine residues of a monoclonal antibody. The N-hydroxysuccinimide (NHS) ester reacts with the primary amine of the lysine side chain to form a stable amide bond.[2]
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 8.0-8.5)
-
MS(PEG)4-NHS Ester-Payload construct
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation:
-
If the mAb solution contains amine-containing buffers (e.g., Tris), perform a buffer exchange into an amine-free buffer like PBS at a pH of 8.0-8.5.[2]
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Conjugation Reaction:
-
Immediately before use, dissolve the MS(PEG)4-NHS Ester-Payload in anhydrous DMSO or DMF to a stock concentration of approximately 10 mg/mL.[3]
-
Add the desired molar excess of the dissolved linker-payload to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.[7]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle mixing.[7]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated payload-linker, quenching agent, and other small molecules.[7]
-
Collect fractions corresponding to the purified ADC monomer.
-
Perform a buffer exchange into a suitable formulation buffer for storage.
-
Protocol 2: ADC Characterization
Following purification, the ADC must be thoroughly characterized to determine key quality attributes.
A. Determination of Drug-to-Antibody Ratio (DAR)
-
Method: UV-Vis Spectroscopy
-
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload.[7]
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law. A set of simultaneous equations must be solved to account for the payload's absorbance at 280 nm.[7]
-
The DAR is the molar ratio of the payload to the antibody.
-
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Procedure:
-
Deglycosylate the ADC using an enzyme like PNGase F.
-
Analyze the deglycosylated ADC by LC-MS to determine the mass of the different drug-loaded antibody species.
-
Calculate the weighted average DAR from the relative abundance of each species.
-
B. Analysis of Aggregation
-
Method: Size-Exclusion Chromatography (SEC)
-
Procedure:
-
Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with an appropriate mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).[7]
-
Inject 10-50 µg of the purified ADC.[7]
-
Monitor the elution profile at 280 nm. The percentage of monomer, high molecular weight species (aggregates), and fragments can be determined by integrating the peak areas.[7]
-
Protocol 3: In Vitro Stability Assays
These assays are critical for predicting the in vivo behavior of the ADC.
A. Plasma Stability Assay
This assay evaluates the stability of the ADC in the circulatory system, predicting the potential for premature payload release.[8]
-
Procedure:
-
Incubate the ADC in plasma (e.g., human, mouse, rat) at a concentration of approximately 1.3 mg/mL at 37°C. Include a buffer control to assess inherent ADC stability.[8]
-
Collect aliquots at various time points over seven days (e.g., Day 0, 1, 3, 5, 7).[8]
-
Isolate the ADC from the plasma samples using immunoaffinity capture, for example, with Protein A magnetic beads.[8]
-
Analyze the captured ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR indicates drug deconjugation.[8]
-
B. Lysosomal Stability Assay
This assay assesses the efficiency of payload release within the target cell after internalization.
-
Procedure:
-
Prepare a lysosomal homogenate from a relevant cell line or tissue.
-
Incubate the ADC with the lysosomal homogenate at 37°C and a pH of 4.5-5.0 to mimic the lysosomal environment.
-
Collect samples at different time points.
-
Analyze the samples by LC-MS or HPLC to quantify the amount of released payload.
-
Protocol 4: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against target cancer cells.
-
Method: MTT or XTT Assay
-
Procedure:
-
Seed target cancer cells in a 96-well plate and allow them to adhere overnight.[2]
-
Treat the cells with a serial dilution of the ADC, a non-targeting control ADC, and the unconjugated antibody.[2]
-
Incubate for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).[2]
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.[2]
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Calculate the IC50 (half-maximal inhibitory concentration) value for the ADC.
-
Protocol 5: In Vivo Efficacy Study
This study evaluates the anti-tumor activity of the ADC in a preclinical animal model.
-
Model: Xenograft mouse model (e.g., nude mice bearing human tumor xenografts).
-
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³). Measure tumor volumes regularly using calipers.[9]
-
Dosing: Administer the ADC, vehicle control, and other control antibodies intravenously at a specified dose and schedule (e.g., 5 mg/kg every three days for five doses).[9]
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Monitor the body weight of the mice as an indicator of toxicity. The study is typically terminated when tumors in the control group reach a maximum allowed size.[9]
-
Visualizations: Workflows and Pathways
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: General mechanism of ADC internalization and payload release.
Caption: Impact of MS(PEG)4 linker properties on ADC outcomes.
Conclusion
The use of MS(PEG)4 linkers in ADC development provides a strategic advantage in overcoming challenges associated with hydrophobic payloads and suboptimal pharmacokinetic properties. By enhancing solubility, reducing aggregation, and offering a monodisperse chemical entity, these linkers contribute to the creation of more stable, homogeneous, and effective ADCs. The protocols outlined in this document provide a foundational framework for the synthesis, characterization, and evaluation of ADCs utilizing MS(PEG)4 technology, enabling researchers to confidently advance promising candidates through the development pipeline.
References
Application Notes and Protocols for PEGylation of Lysine Residues using MS(PEG)4
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biomolecules, is a cornerstone technique in bioconjugation and drug delivery.[1] This process can significantly enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn prolongs their circulatory half-life by reducing renal clearance.[2] Furthermore, PEGylation can mask proteins from the host's immune system, thereby reducing immunogenicity and antigenicity, while also improving the solubility and stability of the modified protein.[2][3]
This document provides detailed application notes and protocols for the use of MS(PEG)4 (Methyl-PEG4-NHS Ester), an amine-reactive PEGylation reagent. MS(PEG)4 specifically targets primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of a polypeptide chain, to form stable amide bonds.[2][4] The discrete and defined length of the four PEG units in MS(PEG)4 ensures homogeneity of the final conjugate, a critical aspect for therapeutic applications.[5][6]
Reaction Mechanism
The PEGylation of a primary amine on a protein with MS(PEG)4 proceeds via a nucleophilic acyl substitution reaction. The N-hydroxysuccinimide (NHS) ester of the MS(PEG)4 reagent is highly reactive towards the deprotonated primary amine of a lysine residue. The amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable, covalent amide bond between the protein and the PEG chain, with the release of N-hydroxysuccinimide as a byproduct.[1][7] This reaction is most efficient at a pH range of 7-9.[4][5]
Key Applications of MS(PEG)4 PEGylation
-
Improved Pharmacokinetics: Increases the in vivo half-life of therapeutic proteins and peptides.[6][8]
-
Reduced Immunogenicity: Masks surface epitopes on proteins, decreasing their potential to elicit an immune response.[5][6]
-
Enhanced Stability: Protects proteins from proteolytic degradation and can reduce aggregation.[5][6]
-
Increased Solubility: Improves the solubility of hydrophobic proteins and peptides.[5][6]
-
Drug Delivery: Used in the development of antibody-drug conjugates (ADCs) and nanoparticle-based drug delivery systems.[9]
Experimental Protocols
Materials
-
Protein of interest
-
MS(PEG)4 (Methyl-PEG4-NHS Ester)[4]
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0 or HEPES buffer)[2][8]
-
Anhydrous, water-miscible organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))[2]
-
Quenching buffer (e.g., 1 M Tris-HCl or 1 M glycine, pH 8.0)[2]
-
Purification system (e.g., desalting column, size-exclusion chromatography (SEC), or dialysis cassette)[8]
Protocol 1: General Procedure for PEGylation of a Protein with MS(PEG)4
This protocol provides a general guideline for the PEGylation of lysine residues on a protein. Optimization of the molar ratio of MS(PEG)4 to protein, reaction time, and temperature may be necessary for specific applications.
1. Reagent Preparation:
- Protein Solution: Prepare the protein solution in an amine-free buffer at a concentration of 2-10 mg/mL.[2] If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed using a desalting column or dialysis.
- MS(PEG)4 Stock Solution: Allow the vial of MS(PEG)4 to equilibrate to room temperature before opening to prevent moisture condensation.[2] Immediately before use, dissolve the MS(PEG)4 in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[2] Note: Do not prepare aqueous stock solutions of MS(PEG)4 for storage as the NHS ester is susceptible to hydrolysis.
2. PEGylation Reaction:
- Determine the desired molar excess of MS(PEG)4 to protein. A common starting point is a 5 to 20-fold molar excess.[1]
- Slowly add the calculated volume of the MS(PEG)4 stock solution to the protein solution while gently stirring or vortexing. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein stability.[10]
- Incubate the reaction mixture. The reaction can proceed for 1-2 hours at room temperature or for 2-4 hours at 4°C.[10] Lower temperatures can help to minimize hydrolysis of the NHS ester, especially for longer reaction times.[2]
3. Quenching the Reaction:
- To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[2]
- Incubate for an additional 15-30 minutes at room temperature.[2] The primary amines in the quenching buffer will react with and consume any unreacted MS(PEG)4.
4. Purification of the PEGylated Protein:
- Remove unreacted MS(PEG)4 and the NHS byproduct from the PEGylated protein conjugate using a desalting column, size-exclusion chromatography (SEC), or dialysis.[2][8]
5. Characterization of the PEGylated Protein:
- The extent of PEGylation and the purity of the conjugate should be assessed using appropriate analytical techniques.
Protocol 2: Characterization of the PEGylated Product
Thorough characterization is essential to determine the degree of PEGylation and to confirm the purity of the final product.
-
SDS-PAGE Analysis:
-
Run samples of the un-PEGylated and PEGylated protein on an SDS-PAGE gel.
-
PEGylated proteins will exhibit a higher apparent molecular weight, resulting in a slower migration rate compared to the unmodified protein.[2] This provides a qualitative assessment of the PEGylation reaction.
-
-
Size-Exclusion Chromatography (SEC-HPLC):
-
Reversed-Phase HPLC (RP-HPLC):
-
RP-HPLC separates molecules based on their hydrophobicity.
-
The addition of the hydrophilic PEG chain will decrease the retention time of the protein on a reversed-phase column.[11]
-
-
Mass Spectrometry (MS):
Data Presentation
The degree of PEGylation is highly dependent on the reaction conditions. The following tables provide examples of how to structure quantitative data from PEGylation experiments.
Table 1: Effect of MS(PEG)4 to Protein Molar Ratio on Degree of PEGylation
| Molar Ratio (MS(PEG)4 : Protein) | Reaction Time (min)[3] | Reaction pH[3] | Average Number of PEGs per Protein (Determined by MS) | PEGylation Yield (%)[3] |
| 5:1 | 15 | 7.0 | 1-2 | Low |
| 10:1 | 15 | 7.0 | 2-3 | Moderate |
| 25:1 | 15 | 7.0 | 4 | 45 |
| 35:1 | 15 | 7.0 | >4 | High (with potential for multiple species) |
Table 2: Influence of Reaction pH on PEGylation Efficiency
| Reaction pH[3] | Molar Ratio (MS(PEG)4 : Protein) | Reaction Time (min) | Predominant PEGylated Species (Number of PEGs) | Observations |
| 7.0 | 25:1 | 15 | 4 | Optimal for controlled, moderate PEGylation.[3] |
| 8.0 | 25:1 | 15 | 4-6 | Increased reaction rate, potential for higher-order PEGylation. |
| 9.0 | 25:1 | 15 | >6 | High degree of PEGylation, but increased risk of protein aggregation and NHS ester hydrolysis.[2][3] |
Mandatory Visualizations
Experimental Workflow for Protein PEGylation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Lysine-PEGylated Cytochrome C with Enhanced Shelf-Life Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermo Scientific™ MS(PEG)4 Methyl-PEG-NHS-Ester Reagent | Fisher Scientific [fishersci.ca]
- 5. MS(PEG)4 Methyl-PEG-NHS-Ester Reagent | LabX.com [labx.com]
- 6. Thermo Scientific™ MS(PEG)4 Methyl-PEG-NHS-Ester Reagent-北京杰辉博高生物技术有限公司 [xyycbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. lcms.cz [lcms.cz]
- 13. sciex.com [sciex.com]
- 14. ingenieria-analitica.com [ingenieria-analitica.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete MS(PEG)4 Labeling
Welcome to the technical support center for MS(PEG)4 labeling. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What is MS(PEG)4 labeling and what is it used for?
MS(PEG)4 stands for Methyl-PEG4-NHS Ester. It is a reagent used for PEGylation, which is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, most commonly proteins and peptides.[1] The N-Hydroxysuccinimide (NHS) ester group reacts with primary amines (found on lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[2][3] This modification is used to improve the therapeutic properties of biomolecules by increasing their solubility, stability, and in vivo half-life, while reducing immunogenicity.[1][4]
Q2: What are the primary causes of incomplete or failed MS(PEG)4 labeling?
Incomplete MS(PEG)4 labeling can arise from several factors, including:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly impact efficiency.[4]
-
Reagent Quality: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[5][6]
-
Buffer Composition: The presence of primary amines in the buffer (e.g., Tris or glycine) will compete with the target molecule for the labeling reagent.[7][8]
-
Low Protein Concentration: Dilute protein solutions can favor the hydrolysis of the NHS ester over the desired labeling reaction.[7]
-
Incorrect Molar Ratio: An insufficient molar excess of the MS(PEG)4 reagent can lead to low labeling efficiency.[9]
Troubleshooting Guides
Problem: Low or No Labeling Efficiency
You've performed the MS(PEG)4 labeling reaction, but analysis (e.g., SDS-PAGE, mass spectrometry) shows a low yield of the PEGylated product or no labeling at all.
Caption: Troubleshooting workflow for low labeling efficiency.
Question: How can I determine if my MS(PEG)4 reagent is active?
Answer: The NHS ester group of MS(PEG)4 is highly susceptible to hydrolysis.[2][8] To ensure your reagent is active:
-
Equilibration: Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[5][10]
-
Stock Solution: Prepare the stock solution in an anhydrous, water-miscible solvent like DMSO or DMF immediately before use.[5][12] Do not prepare aqueous stock solutions for storage as the NHS ester will rapidly hydrolyze.[5]
Question: What is the optimal buffer for the labeling reaction?
Answer: The reaction buffer should be free of primary amines. Buffers such as Tris or glycine (B1666218) contain primary amines that will compete with your protein for the MS(PEG)4 reagent, leading to low labeling efficiency.[8][13]
| Recommended Buffers | Buffers to Avoid |
| Phosphate-buffered saline (PBS) | Tris-buffered saline (TBS) |
| HEPES | Glycine |
| Borate |
If your protein is in a buffer containing primary amines, a buffer exchange should be performed using methods like dialysis or desalting columns prior to the reaction.[5][13]
Question: What is the optimal pH for the reaction?
Answer: The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[5][7]
-
Below pH 7.2: The primary amines on the protein are protonated and less nucleophilic, which slows down the reaction.[7]
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly, which competes with the desired labeling reaction.[7][8]
Question: Does protein concentration affect labeling efficiency?
Answer: Yes, a dilute protein solution can lead to poor labeling efficiency. This is because hydrolysis is a major competing reaction, and in dilute solutions, the concentration of water is much higher than the concentration of primary amines on the protein.[7] It is recommended to use a protein concentration of at least 2 mg/mL.[5]
Question: What is a good starting molar ratio of MS(PEG)4 to protein?
Answer: A common starting point is a 20- to 50-fold molar excess of the MS(PEG)4 reagent over the protein.[7][9] However, the optimal ratio may need to be determined empirically for your specific protein and desired degree of labeling. You can perform a series of reactions with varying molar ratios to find the optimal condition.
Problem: Protein Precipitation During or After Labeling
Your protein precipitates out of solution during the labeling reaction or during the subsequent purification steps.
Caption: Troubleshooting protein precipitation.
Question: Can too much labeling cause my protein to precipitate?
Answer: Yes, a high degree of labeling can lead to the formation of large, insoluble aggregates.[7] To mitigate this, you can try reducing the molar excess of the MS(PEG)4 reagent or shortening the reaction time.[7]
Question: How much organic solvent from the reagent stock solution is acceptable in the reaction?
Answer: Since MS(PEG)4 is often dissolved in an organic solvent like DMSO or DMF, adding too much of this to your aqueous protein solution can cause precipitation.[7] The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume.[7][10]
Question: How does MS(PEG)4 labeling affect protein charge and solubility?
Answer: The reaction of the NHS ester with primary amines on lysine residues neutralizes their positive charge. This alteration in the overall charge of the protein can affect its solubility and potentially lead to precipitation.[7] However, the PEG4 spacer is designed to be hydrophilic and generally improves the solubility of the conjugate.[7]
Experimental Protocols
General Protocol for MS(PEG)4 Labeling of a Protein
This protocol provides a starting point and may require optimization for your specific application.
Caption: General experimental workflow for protein PEGylation.
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 2-10 mg/mL.[5]
-
MS(PEG)4-NHS Ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[5][14]
-
Desalting column or dialysis device for purification.
-
Reagent Preparation:
-
PEGylation Reaction:
-
Add the calculated amount of the MS(PEG)4 stock solution to the protein solution. A 20- to 50-fold molar excess is a common starting point.[7][9]
-
Ensure the final concentration of the organic solvent is less than 10%.[7][10]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Reaction time may require optimization.[13]
-
-
Quenching the Reaction:
-
Purification:
-
Remove the unreacted MS(PEG)4 reagent and the NHS byproduct using a desalting column or dialysis.[5]
-
-
Analysis:
Recommended Reaction Conditions
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | Optimal for reaction with primary amines while minimizing hydrolysis of the NHS ester.[5][7] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can slow down the reaction and minimize hydrolysis, especially for longer incubation times.[5] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations favor the labeling reaction over hydrolysis.[5] |
| Molar Excess of MS(PEG)4 | 20- to 50-fold | A starting point that often needs to be optimized for the specific protein and desired labeling degree.[7][9] |
| Organic Solvent | < 10% of total volume | To prevent protein precipitation.[7][10] |
References
- 1. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. MS(PEG)4 Methyl-PEG-NHS-Ester Reagent 100 mg | Buy Online | Thermo Scientific™ [thermofisher.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. confluore.com [confluore.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MS(PEG)₄ Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reactions with MS(PEG)₄ (Methyl-PEG₄-NHS-Ester) and to troubleshoot common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is MS(PEG)₄ and what is it used for?
MS(PEG)₄ is a PEGylation reagent.[1][2][3][4][5][6] The molecule has a methyl group (CH₃) at one end and an amine-reactive N-hydroxysuccinimide (NHS) ester at the other, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4][5][6] It is primarily used for the covalent modification of primary amines (–NH₂) on proteins (such as the side chain of lysine (B10760008) residues), peptides, and other biomolecules or surfaces.[1][2][3][4][5][6] This process, known as PEGylation, can improve the solubility, stability, and reduce the immunogenicity of the modified molecule.[1][3]
Q2: What is the optimal pH for reacting MS(PEG)₄ with a protein?
The optimal pH for the reaction of the NHS ester of MS(PEG)₄ with primary amines is in the range of 7.0 to 9.0.[2][3][4][7] For most applications, a pH of 8.3-8.5 is recommended to achieve a good balance between amine reactivity and NHS ester stability.[8][9][10] At a lower pH, the reaction will be slow because the amine group will be protonated (-NH₃⁺) and therefore not nucleophilic.[8][9][10][11] At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which can lead to lower conjugation efficiency.[8][9][10][11]
Q3: What is the recommended temperature for the conjugation reaction?
The reaction is typically carried out at room temperature (20-25°C) for 1 to 4 hours.[8][10][12] For proteins that may be sensitive to longer incubations at room temperature, the reaction can be performed overnight at 4°C.[8][10][12]
Q4: My conjugation reaction with MS(PEG)₄ failed or has a very low yield. What are the common causes?
Low or no product formation can be attributed to several factors:
-
Hydrolyzed MS(PEG)₄: The NHS ester is highly sensitive to moisture. The reagent may have hydrolyzed if not stored and handled properly. Always use a fresh vial or one that has been stored with a desiccant, and allow it to warm to room temperature before opening to prevent condensation.[13]
-
Incorrect pH: The reaction pH may be too low for efficient amine coupling. Verify the pH of your reaction buffer.[7]
-
Buffer Composition: The presence of primary amines in your buffer (e.g., Tris or glycine) will compete with your target molecule for reaction with the NHS ester. Use an amine-free buffer such as phosphate-buffered saline (PBS), MES, or HEPES.[8][12]
-
Inactive Protein: The protein you are trying to label may have no accessible primary amines, or it may have denatured.
Q5: How should I prepare and store MS(PEG)₄?
MS(PEG)₄ should be stored at -20°C in a desiccated environment.[6][13] To use, allow the vial to equilibrate to room temperature before opening. It is recommended to dissolve the reagent in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[7][8] Avoid storing MS(PEG)₄ in aqueous solutions, as the NHS ester will hydrolyze.[14]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or No Product Formation | Hydrolyzed MS(PEG)₄ reagent due to moisture. | Use a fresh vial of MS(PEG)₄. Ensure proper storage and handling to minimize moisture exposure.[13] Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[7] |
| Incorrect reaction pH (too low). | Verify the pH of the reaction buffer. The optimal range is 7.0-9.0, with 8.3-8.5 being ideal for many applications.[2][7][8][9][10] | |
| Presence of competing primary amines in the buffer. | Use an amine-free buffer such as PBS, MES, or HEPES. Avoid buffers containing Tris or glycine.[8][12] | |
| Multiple Products or Side Reactions | Reaction with other nucleophiles (e.g., thiols, hydroxyls) at high pH. | Lower the reaction pH to 7.0-7.5 to increase selectivity for primary amines.[7] |
| Di- or multi-PEGylation of the target molecule. | Reduce the molar excess of the MS(PEG)₄ reagent. Monitor the reaction over time to find the optimal endpoint.[7] | |
| Precipitation During Reaction | Low solubility of the PEGylated product. | The addition of the PEG chain can alter the solubility of your molecule. |
| High concentration of organic solvent. | Ensure the final concentration of DMSO or DMF in the reaction mixture is low (e.g., <10%) to avoid denaturation and precipitation of proteins.[7] |
Quantitative Data Summary
The following tables summarize the key parameters for optimizing MS(PEG)₄ reactions, based on general principles of NHS ester chemistry.
Table 1: pH Optimization for MS(PEG)₄ Reactions
| pH Range | Effect on Amine Reactivity | Effect on NHS Ester Stability | Recommendation |
| < 7.0 | Low (Amine is protonated, -NH₃⁺)[8][11] | High (Low rate of hydrolysis) | Not recommended due to slow reaction rate. |
| 7.0 - 8.0 | Moderate to High | Moderate | A good starting range for many proteins. |
| 8.0 - 9.0 | High (Amine is deprotonated, -NH₂)[11] | Low (Increased rate of hydrolysis)[11][15] | Optimal for efficient conjugation, but reaction time should be monitored to minimize hydrolysis.[2][3][7] |
| > 9.0 | High | Very Low (Rapid hydrolysis)[15] | Not recommended due to rapid hydrolysis of the NHS ester. |
Table 2: Temperature and Time Optimization for MS(PEG)₄ Reactions
| Temperature | Incubation Time | Considerations |
| Room Temperature (20-25°C) | 1 - 4 hours[8][10] | Standard condition for most applications. |
| 4°C | Overnight (12-18 hours)[8][12] | Recommended for sensitive proteins that may degrade at room temperature. |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with MS(PEG)₄
-
Protein Preparation:
-
Dissolve the protein to be modified in an amine-free buffer (e.g., PBS, pH 7.4-8.5) at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an appropriate amine-free buffer using dialysis or a desalting column.
-
-
MS(PEG)₄ Solution Preparation:
-
Allow the vial of MS(PEG)₄ to warm to room temperature before opening.
-
Immediately before use, dissolve the MS(PEG)₄ in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved MS(PEG)₄ to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
(Optional) To stop the reaction, add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted MS(PEG)₄.
-
Remove excess, unreacted MS(PEG)₄ and reaction by-products by dialysis, size-exclusion chromatography (desalting column), or another suitable purification method.
-
-
Characterization and Storage:
-
Characterize the resulting PEGylated protein using appropriate analytical techniques (e.g., SDS-PAGE to observe the increase in molecular weight, mass spectrometry, or HPLC) to determine the degree of labeling.
-
Store the purified conjugate under appropriate conditions, typically at -20°C or -80°C.
-
Visualizations
Caption: General experimental workflow for protein conjugation with MS(PEG)₄.
References
- 1. MS(PEG)4 Methyl-PEG-NHS-Ester Reagent | LabX.com [labx.com]
- 2. Thermo Scientific™ MS(PEG)4 Methyl-PEG-NHS-Ester Reagent | Fisher Scientific [fishersci.ca]
- 3. Thermo Scientific™ MS(PEG)4 Methyl-PEG-NHS-Ester Reagent-北京杰辉博高生物技术有限公司 [xyycbio.com]
- 4. Thermo Scientific™ MS(PEG)4 Methyl-PEG-NHS-Ester Reagent | Fisher Scientific [fishersci.ca]
- 5. MS(PEG)4 Methyl-PEG-NHS-Ester Reagent 1 g | Contact Us | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 6. MS(PEG)4 Methyl-PEG-NHS-Ester Reagent 100 mg | Buy Online | Thermo Scientific™ [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. interchim.fr [interchim.fr]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
Technical Support Center: NHS-Ester Reactions
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS-ester conjugation reactions?
The optimal pH for reacting NHS esters with primary amines (like those on proteins) is between 7.2 and 8.5, with a more specific recommendation often being pH 8.3-8.5.[1][2][3][4] This range represents a critical balance: the amine groups are sufficiently deprotonated and nucleophilic to react efficiently, while the rate of NHS-ester hydrolysis is minimized.[2][5] At lower pH, primary amines are protonated and less reactive, whereas at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[2][6][7][8]
Q2: What are the most common side reactions with NHS esters?
The most prevalent side reaction is hydrolysis, where the NHS ester reacts with water, rendering it inactive.[1][9] This reaction is highly dependent on pH, accelerating as the pH increases.[1][5][10] Another significant issue is the reaction with non-target nucleophiles. Besides the intended primary amines on lysine (B10760008) residues and the N-terminus, NHS esters can also react with the side chains of tyrosine, serine, threonine, cysteine, and histidine, particularly if reaction conditions are not optimal.[7][11]
Q3: Which buffers should I use, and which should I avoid?
It is crucial to use buffers that do not contain primary amines, as these will compete with your target molecule for the NHS ester.[1][12][13]
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers are all suitable, provided they are adjusted to the optimal pH range of 7.2-8.5.[1][2][3] A 0.1 M sodium bicarbonate solution at pH 8.3-8.5 is commonly used.[2][4][6]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided in the reaction mixture as they will quench the reaction.[1][2][13] If your protein is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before starting the conjugation.[2]
Q4: How should I store and handle my NHS-ester reagents?
NHS esters are sensitive to moisture and should be stored desiccated at -20°C to -80°C.[2][14][15] To prevent condensation of atmospheric moisture, which leads to hydrolysis, always allow the reagent vial to equilibrate completely to room temperature before opening.[14][15][16][17] For NHS esters dissolved in an organic solvent like anhydrous DMSO or DMF, it is best to prepare fresh solutions before use.[2][16] If storage of a stock solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid multiple freeze-thaw cycles.[6][14][15]
Q5: My protein precipitates after adding the NHS ester. What can I do?
Protein precipitation can be caused by several factors:
-
High Concentration of Organic Solvent: NHS esters are often dissolved in DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture is low, typically below 10%, to avoid denaturing the protein.[12][18]
-
Over-labeling: The addition of too many, often hydrophobic, label molecules can alter the protein's charge and solubility, leading to aggregation.[18] To resolve this, reduce the molar excess of the NHS ester in the reaction.[15][18]
-
Suboptimal Buffer Conditions: The chosen buffer and pH might not be ideal for your specific protein's stability.[9][18] Consider performing the reaction at a lower temperature (e.g., 4°C) to potentially improve protein stability.[18]
Troubleshooting Guides
Issue 1: Low or No Labeling Efficiency
Low labeling efficiency is a frequent challenge. Use this guide to diagnose and resolve the issue.
| Potential Cause | Explanation | Recommended Solution |
| Inactive/Hydrolyzed NHS Ester | The reagent has been compromised by moisture, leading to hydrolysis and inactivation.[15][16] | Always allow the reagent vial to warm to room temperature before opening.[14][15][16] Prepare fresh stock solutions in high-quality, anhydrous DMSO or DMF immediately before use.[2][16] |
| Incorrect Buffer pH | The reaction pH is outside the optimal 7.2-8.5 range. A low pH protonates amines, making them unreactive, while a high pH accelerates ester hydrolysis.[2][3] | Verify the pH of your reaction buffer. Use a compatible buffer system like 0.1 M sodium bicarbonate or PBS adjusted to pH 8.3-8.5.[2][6] |
| Presence of Competing Nucleophiles | The buffer contains primary amines (e.g., Tris, glycine) or other nucleophiles that compete with the target molecule.[1][2][13] | Perform a buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate) before starting the conjugation.[2] |
| Insufficient Molar Excess of NHS Ester | The amount of NHS ester is too low to achieve the desired degree of labeling, especially if the protein concentration is low. | Increase the molar excess of the NHS ester. A 10- to 20-fold molar excess is a common starting point, but this may need optimization.[2][9][12] |
| Dilute Protein Solution | In dilute protein solutions, the concentration of water is much higher than that of primary amines, favoring the competing hydrolysis reaction.[1][15] | Increase the protein concentration. A concentration of 1-10 mg/mL is recommended.[2][6][19] |
| Poor Solubility of NHS Ester | Some NHS esters are hydrophobic and may not fully dissolve in the aqueous reaction buffer, limiting their availability to react. | Ensure the NHS ester is completely dissolved in a minimal amount of anhydrous DMSO or DMF before adding it to the protein solution.[2][9] |
Quantitative Data Summary
The stability of NHS esters is critically dependent on pH and temperature. The following tables provide a summary of the hydrolytic stability.
Table 1: Stability of NHS Esters as a Function of pH
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1][12] |
| 8.0 | 4 | ~1 hour[12] |
| 8.6 | 4 | 10 minutes[1][10][12] |
| 9.0 | Room Temperature | Minutes[12] |
Note: These values are estimates and can vary based on the specific NHS-ester compound and buffer conditions.[15]
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with an amine-reactive NHS ester.
1. Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[2][8]
-
If necessary, perform a buffer exchange using dialysis or a desalting column to remove any incompatible buffer components like Tris or glycine.[2]
2. Prepare the NHS Ester Solution:
-
Allow the NHS-ester reagent vial to warm completely to room temperature before opening to prevent moisture condensation.[14][15][16]
-
Immediately before use, dissolve the NHS ester in high-quality, anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[2][16]
3. Perform the Labeling Reaction:
-
Calculate the volume of the NHS-ester stock solution needed to achieve the desired molar excess. A 10- to 20-fold molar excess is a common starting point.[12]
-
While gently stirring or vortexing the protein solution, add the NHS-ester stock solution.[6][18] Ensure the final volume of organic solvent does not exceed 10% of the total reaction volume.[12][18]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[8][16] If the label is light-sensitive, protect the reaction from light.[16]
4. Quench the Reaction:
-
To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0; or glycine) to a final concentration of 50-100 mM.[1][12][16]
-
Incubate for 15-30 minutes at room temperature to ensure any unreacted NHS ester is consumed.[12][16]
5. Purify the Conjugate:
-
Remove unreacted NHS ester, the quenching reagent, and reaction byproducts (like N-hydroxysuccinimide) from the labeled protein.[6][12]
-
Common purification methods include size-exclusion chromatography (e.g., a desalting column) or dialysis.[6][12]
Visualizations
Caption: NHS-Ester Reaction and Competing Hydrolysis Pathway.
Caption: General Experimental Workflow for Protein Labeling.
Caption: Troubleshooting Decision Tree for Low Labeling Efficiency.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. interchim.fr [interchim.fr]
Technical Support Center: Improving MS(PEG)4 Conjugation Efficiency
Welcome to the technical support center for MS(PEG)4 (Methyl-PEG4-NHS Ester) conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to enhance your conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind MS(PEG)4 conjugation?
A1: MS(PEG)4 is an amine-reactive PEGylation reagent.[1] It features a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of four units, activated with an N-hydroxysuccinimide (NHS) ester. The reaction is a nucleophilic acyl substitution where a primary amine (-NH₂) on a biomolecule (like the ε-amine of a lysine (B10760008) residue or the N-terminus of a protein) attacks the carbonyl carbon of the NHS ester.[1][][3] This forms a stable, irreversible amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][][4]
Q2: What is the optimal pH for MS(PEG)4 conjugation?
A2: The optimal pH for NHS ester conjugation reactions is between 7.2 and 9.0.[][4][5] For most applications, a pH of 8.3-8.5 is recommended to achieve the highest labeling efficiency.[5][6][7][8][9] This pH range is a critical balance: it ensures that the primary amines on the target molecule are sufficiently deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester.[5][8][10]
Q3: What happens if the pH is too low or too high?
A3:
-
Too Low (e.g., below pH 7.2): Primary amines will be predominantly in their protonated form (-NH₃⁺), which is not nucleophilic. This will significantly slow down or even prevent the conjugation reaction, leading to very low efficiency.[7][8][10][11]
-
Too High (e.g., above pH 8.5-9.0): The rate of hydrolysis of the MS(PEG)4 NHS ester increases dramatically.[4][7] The reagent will be inactivated by water faster than it can react with your target molecule, also resulting in a low yield of the desired conjugate.[6][7][9]
Q4: Which buffers should I use for the conjugation reaction?
A4: It is crucial to use an amine-free buffer. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES.[4][5][7][8] A common and effective choice is 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer at a pH of 8.3-8.5.[5][6][7][8]
Q5: Which buffers must be avoided?
A5: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided.[4][5][7] These buffer components will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.[5][7][12] However, these buffers can be useful for quenching (stopping) the reaction once it is complete.[4][8]
Q6: How should I prepare and handle the MS(PEG)4 reagent?
A6: MS(PEG)4 NHS ester is highly sensitive to moisture.[1][5] It should be stored desiccated at -20°C.[5][13][14] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[5][14] It is best practice to prepare a fresh stock solution in a high-quality, anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before each experiment.[1][5][6][8][15] Do not store aqueous stock solutions, as the NHS ester will hydrolyze.
Troubleshooting Guide
This guide addresses common issues encountered during MS(PEG)4 conjugation.
| Symptom | Potential Cause | Recommended Action |
| Low or No Conjugation Yield | Incorrect Buffer pH: pH is too low (<7.2) or too high (>9.0). | Verify the reaction buffer pH is within the optimal range of 8.3-8.5.[5][6][7][8][9] |
| Hydrolyzed NHS Ester Reagent: Reagent was compromised by moisture. | Ensure proper storage and handling.[5][14] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[1][5] | |
| Competing Amines in Buffer: Use of Tris, glycine, or other amine-containing buffers. | Perform a buffer exchange into a recommended amine-free buffer (e.g., PBS, bicarbonate) using dialysis or a desalting column.[1][16] | |
| Low Reagent Concentration: Insufficient molar excess of MS(PEG)4. | Increase the molar excess of the MS(PEG)4 reagent. A 10- to 50-fold molar excess is a common starting point, but this should be optimized empirically.[16][17] | |
| Low Protein Concentration: Reaction is too dilute, favoring hydrolysis over conjugation. | Increase the concentration of the target protein. A concentration of 2-10 mg/mL is often recommended. | |
| Protein Precipitation/ Aggregation | High Concentration of Organic Solvent: The final concentration of DMSO or DMF is too high. | Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[5][14][18] Add the PEG reagent solution dropwise to the protein solution while gently stirring.[19] |
| High Degree of PEGylation: Excessive modification can alter protein solubility. | Reduce the molar excess of the MS(PEG)4 reagent to achieve a lower degree of labeling. | |
| Protein Instability: The protein is not stable under the required pH or temperature conditions. | Verify the stability of your protein in the chosen reaction buffer and conditions. Consider performing the reaction at a lower temperature (4°C) for a longer duration.[1][4] | |
| Poor Recovery After Purification | Inappropriate Purification Method: The chosen method is not suitable for separating the conjugate from unreacted materials. | Size Exclusion Chromatography (SEC) is effective for removing unreacted PEG reagent and byproducts from larger protein conjugates.[][21] Ion Exchange Chromatography (IEX) can separate molecules based on the extent of PEGylation, as PEG chains can shield surface charges.[][21][22] |
| Non-specific Binding: The PEGylated protein is binding to the chromatography resin. | Optimize the purification protocol. This may involve changing the type of resin, adjusting the buffer composition, or altering the pH.[1] |
Optimizing Reaction Conditions
To maximize conjugation efficiency, key experimental parameters must be optimized. The following table summarizes recommended starting conditions and ranges for optimization.
| Parameter | Recommended Range | Key Considerations |
| pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5)[4][5][6][7][8][9] | Balances amine reactivity (higher at high pH) and NHS ester stability (lower at high pH).[5][10] |
| Temperature | 4°C to Room Temperature (20-25°C)[1][4] | Lower temperatures can minimize hydrolysis, especially for longer reaction times (e.g., overnight).[1] |
| Reaction Time | 30 minutes to 4 hours (at RT) or overnight (at 4°C)[4][9] | Should be optimized for the specific biomolecule. Monitor reaction progress if possible. |
| Molar Excess of MS(PEG)4 | 10-fold to 50-fold over protein[23][16][17] | Higher excess drives the reaction but can lead to multiple PEGylations and potential aggregation. Must be determined empirically. |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations favor the bimolecular conjugation reaction over the competing unimolecular hydrolysis reaction.[4] |
| Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate[6][7][8] | Must be free of primary amines.[4][5][7] |
Experimental Protocols
General Protocol for Protein Conjugation with MS(PEG)4
This protocol provides a general procedure and should be optimized for your specific application.
1. Reagent Preparation
-
Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.3).[6][8]
-
If the protein is in an incompatible buffer (like Tris), perform a buffer exchange via dialysis or a desalting column.[1]
-
Adjust the protein concentration to 2-10 mg/mL.[1]
-
-
MS(PEG)4 Solution:
2. Conjugation Reaction
-
Add the desired molar excess (e.g., a 20-fold excess) of the MS(PEG)4 solution to the protein solution while gently stirring.[23][17]
-
Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[5][23]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[4][9]
3. Quenching the Reaction (Optional but Recommended)
-
Add an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[17][24]
-
Incubate for an additional 30 minutes at room temperature to quench any unreacted MS(PEG)4.[17][24]
4. Purification of the PEGylated Conjugate
-
Remove excess, unreacted MS(PEG)4 reagent and reaction byproducts using a suitable purification method.
-
Size Exclusion Chromatography (SEC) / Gel Filtration: Highly effective for separating the larger PEGylated protein from smaller molecules.[][21]
-
Ion Exchange Chromatography (IEX): Can be used to separate proteins with different degrees of PEGylation.[]
-
Dialysis / Diafiltration: Useful for removing small molecule impurities.[21][25]
5. Analysis and Characterization
-
Confirm the success of the conjugation and assess the degree of PEGylation using methods such as:
Visual Guides
Caption: Chemical reaction of MS(PEG)4-NHS ester with a primary amine and the competing hydrolysis side-reaction.
Caption: A logical workflow for troubleshooting low MS(PEG)4 conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. MS(PEG)4 Methyl-PEG-NHS-Ester Reagent 100 mg | Contact Us | Thermo Scientific™ [thermofisher.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 21. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. benchchem.com [benchchem.com]
- 25. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
Technical Support Center: Troubleshooting Guide for MS(PEG)4 Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving MS(PEG)4 (Methyl-PEG4-NHS-Ester) and related PEGylation reagents.
Frequently Asked Questions (FAQs) & Troubleshooting
Reagent Handling and Storage
Q1: My MS(PEG)4 reagent is not dissolving well in my aqueous buffer. What should I do?
A2: MS(PEG)4 and similar NHS ester reagents can have limited aqueous solubility. It is recommended to first dissolve the reagent in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[1][2][3] This stock solution can then be added to your aqueous reaction buffer. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid negative effects on your target molecule's stability.[3][4]
Q2: I suspect my MS(PEG)4 reagent has lost its reactivity. How can I confirm this and what is the proper way to store it?
A2: The most common reason for loss of reactivity is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group due to moisture.[5] To ensure reagent integrity, adhere to the following storage and handling procedures:
-
Storage: Store MS(PEG)4 desiccated at -20°C for long-term storage.[1][6][7][8][9]
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation.[1][5][6] When preparing stock solutions, use anhydrous-grade DMSO or DMF.[5][10] It is best to prepare stock solutions immediately before use.[5][10] If you need to store a stock solution, aliquot it to avoid repeated freeze-thaw cycles and store at -20°C under an inert gas like argon or nitrogen.[1][5][9]
You can test the activity of your NHS ester reagent by measuring the release of NHS, which absorbs light around 260-280 nm, after intentional hydrolysis with a mild base.[5] A significant increase in absorbance compared to a non-hydrolyzed sample indicates an active reagent.[5]
Reaction Conditions
Q3: What are the optimal pH and buffer conditions for my MS(PEG)4 conjugation reaction?
A3: The reaction of an NHS ester with a primary amine (like the side chain of a lysine (B10760008) residue) is highly pH-dependent.[5][6]
-
Optimal pH: The ideal pH range is typically between 7.2 and 8.5.[2][10] A common recommendation is a pH of 8.3 to 8.5, which provides a good balance between a deprotonated, nucleophilic primary amine and a manageable rate of NHS-ester hydrolysis.[2]
-
Buffer Composition: It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with your target molecule for reaction with the NHS ester.[1][10] Suitable buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer.[1]
Q4: My conjugation efficiency is low. What are the potential causes and how can I improve it?
A4: Low conjugation efficiency is a common problem with several potential causes:
-
Hydrolyzed Reagent: As discussed in Q2, ensure your MS(PEG)4 is active.
-
Suboptimal pH: Verify that the pH of your reaction buffer is within the optimal range (7.2-8.5).[2][10]
-
Competing Amines: Make sure your buffer is free of primary amines.[1][10] If your protein stock solution is in a Tris-based buffer, you will need to perform a buffer exchange.[10]
-
Dilute Protein Solution: In dilute protein solutions, the high concentration of water molecules can lead to significant hydrolysis of the NHS ester, outcompeting the desired conjugation reaction.[5] Increasing the protein concentration can improve efficiency.[5]
-
Inaccessible Reactive Sites: The primary amines on your protein may be inaccessible due to protein folding.[10] Gentle denaturation and refolding, or using a linker with a longer PEG spacer, may help overcome steric hindrance.[10]
-
Inappropriate Molar Ratio: An insufficient molar excess of the MS(PEG)4 reagent can lead to low labeling. A 10- to 20-fold molar excess of the activated NHS ester is often recommended.[10]
Q5: My protein is precipitating after I add the MS(PEG)4 reagent. What can I do?
A5: Protein precipitation during the reaction can be caused by a few factors:
-
High Degree of Crosslinking: Excessive PEGylation can lead to the formation of large, insoluble aggregates.[5] Try reducing the molar excess of the MS(PEG)4 reagent or shortening the reaction time.[5]
-
Organic Solvent Concentration: If you are using a high concentration of an organic co-solvent (like DMSO or DMF) to dissolve the MS(PEG)4, this can denature and precipitate your protein. Keep the final concentration of the organic solvent below 10%.[3][4]
-
Protein Aggregation: The issue may be inherent to the protein itself under the chosen buffer and concentration conditions.[11] Consider optimizing the buffer composition or protein concentration.[11]
Post-Reaction and Analysis
Q6: How do I stop the conjugation reaction?
A6: The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-100 mM.[2][10] These primary amines will react with any remaining unreacted MS(PEG)4.[2] Alternatively, the reaction can be stopped by proceeding directly to a purification step like size-exclusion chromatography or dialysis to remove unreacted reagents.[2]
Q7: What are the best methods for purifying my PEGylated product?
A7: The choice of purification method depends on the properties of your target molecule and the scale of your reaction. Common methods include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller, unreacted MS(PEG)4 and byproducts.[2][10]
-
Ion-Exchange Chromatography (IEX): Can be used if the PEGylation alters the overall charge of the target molecule.[10]
-
Dialysis or Tangential Flow Filtration (TFF): Suitable for removing small molecule impurities from larger protein conjugates.[6]
Q8: I am seeing a repeating 44 Da signal in my mass spectrometry analysis that is interfering with my results. What is the source of this contamination?
A8: A repeating signal of 44 Da in mass spectrometry is a classic sign of polyethylene (B3416737) glycol (PEG) contamination.[12][13] This is the mass of the ethylene (B1197577) glycol repeating unit (-O-CH2-CH2-).[12] This contamination can come from various sources, not just your MS(PEG)4 reagent:
-
Detergents: Non-ionic detergents like Triton X-100 and NP-40 are common sources of PEG contamination and should be avoided in mass spectrometry sample preparation.[12][14][15]
-
Lab Consumables: Plasticware, such as microcentrifuge tubes and pipette tips, can leach PEG and other plasticizers.[13][14] Syringe filters and concentration membranes can also be a source.[12][14] Rinsing filters and membranes with water or buffer before use can help mitigate this.[12]
-
Solvents: Storing solvents in plastic bottles can lead to leaching of PEGs.[14] Use glass bottles for mass spectrometry solvents.[14]
-
Personal Care Products: Hand creams and lotions can contain PEG, which can be inadvertently introduced into samples.[14] Always wear gloves when handling samples for mass spectrometry.[14]
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for MS(PEG)4 NHS-Ester Conjugation
| Parameter | Recommended Value | Rationale |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine nucleophilicity and NHS-ester stability.[2][10] |
| Buffer System | Amine-free (e.g., PBS, Borate, Bicarbonate) | Prevents competition with the target molecule.[1] |
| Molar Excess of MS(PEG)4 | 10 to 50-fold | Helps drive the reaction to completion.[10][16] |
| Reaction Time | 30 minutes to 4 hours at Room Temperature | Should be optimized for the specific application.[2][10][16] |
| Reaction Temperature | Room Temperature or 4°C (overnight) | Lower temperatures can reduce hydrolysis of the NHS ester.[2][10] |
| Quenching Reagent | 20-100 mM Tris or Glycine | Effectively stops the reaction by consuming excess NHS esters.[2][10] |
Experimental Protocols
Protocol: General Procedure for Protein PEGylation with MS(PEG)4
This protocol provides a general workflow for conjugating MS(PEG)4 to a protein containing primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
MS(PEG)4 Methyl-PEG-NHS-Ester Reagent
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Ensure the protein solution is at a suitable concentration (e.g., 2-10 mg/mL) in an amine-free buffer.[6]
-
Allow the vial of MS(PEG)4 to equilibrate to room temperature before opening.
-
Immediately before use, prepare a stock solution of MS(PEG)4 in anhydrous DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification:
-
Characterization:
Visualizations
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thermo Scientific MS(PEG)4 Methyl-PEG-NHS-Ester Reagent 100 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 8. MS(PEG)4 Methyl-PEG-NHS-Ester Reagent 1 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 9. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. allumiqs.com [allumiqs.com]
- 15. kiidd.cuhk.edu.cn [kiidd.cuhk.edu.cn]
- 16. benchchem.com [benchchem.com]
strategies to reduce non-specific binding of MS(PEG)4
Welcome to the technical support center for MS(PEG)4 (Methyl-PEG4-NHS-Ester) reagents. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the reduction of non-specific binding (NSB) in experiments utilizing MS(PEG)4.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding (NSB) when using PEGylated reagents like MS(PEG)4?
A1: Non-specific binding of PEGylated conjugates is primarily driven by a combination of molecular forces between the conjugate and various surfaces in your assay (e.g., microplates, sensor chips, beads).[1] Key contributors include:
-
Hydrophobic Interactions: Exposed hydrophobic regions on proteins or surfaces can interact with your PEGylated molecule.[1]
-
Electrostatic Interactions: Charged molecules can non-specifically bind to oppositely charged surfaces. The net charge of your molecule is highly dependent on the buffer pH relative to its isoelectric point (pI).[1]
-
Weaker Forces: Other contributing forces can include hydrogen bonding and van der Waals forces.[1]
Q2: How does the PEG component of MS(PEG)4 help reduce non-specific binding?
A2: The polyethylene (B3416737) glycol (PEG) spacer is a key feature for minimizing NSB.[2] It is a hydrophilic, flexible, and non-immunogenic polymer.[3] PEGylation creates a hydration shell around the conjugated molecule, which can repel other proteins and physically block them from making non-specific contact with the surface (steric hindrance).[2] This increases the water solubility of the conjugate, which helps prevent aggregation—a common cause of high background signals.[2][3]
Q3: What is the optimal pH for reacting the NHS-ester of MS(PEG)4?
A3: The N-hydroxysuccinimide (NHS) ester of MS(PEG)4 reacts most efficiently with primary amines (like the side chain of lysine (B10760008) residues) at a pH range of 7 to 9.[4] A common starting point is a buffer at pH 8.0-8.5. It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[5] Suitable amine-free buffers include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers.[5]
Q4: Can the properties of the PEG linker itself influence non-specific binding?
A4: Yes, the characteristics of the PEG chain are important. A higher grafting density of PEG chains on a surface generally leads to a more effective barrier against non-specific protein adsorption.[6] While MS(PEG)4 has a discrete length of four ethylene (B1197577) glycol units, other reagents are available with longer PEG chains (e.g., PEG8, PEG12, PEG24), which can be selected to optimize an application.[3][4]
Troubleshooting Guide: High Non-Specific Binding
This guide provides a systematic approach to identifying and resolving the causes of high non-specific binding in your experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High background signal across the entire surface (e.g., microplate well, sensor chip) | Insufficient Blocking: Unoccupied sites on the surface are available for non-specific adsorption. | • Implement or optimize a blocking step after ligand immobilization. Use common blocking agents like 1-3% Bovine Serum Albumin (BSA) or casein.[7][8] • Increase the concentration of the blocking agent or the incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[2] • Consider using commercially optimized blocking buffers.[2] |
| Inappropriate Buffer Composition: The pH or ionic strength of your running/binding buffer is promoting electrostatic interactions. | • Adjust pH: If your analyte's pI is known, adjust the buffer pH to be near or above the pI to minimize positive charges that may interact with negatively charged surfaces.[1] • Increase Ionic Strength: Add salt (e.g., 150 mM to 500 mM NaCl) to your buffer. This creates a shielding effect that disrupts charge-based interactions.[1][9] | |
| Hydrophobic Interactions: The analyte is non-specifically adhering to hydrophobic surfaces. | • Add a non-ionic surfactant like Tween 20 (typically 0.05% v/v) to your binding and wash buffers to disrupt hydrophobic interactions.[10] | |
| High signal in negative control samples | Analyte Aggregation: The PEGylated conjugate may be forming aggregates, which can bind non-specifically and are difficult to wash away. | • Purify the conjugate using size-exclusion chromatography (SEC) to remove aggregates before use.[2] • Filter the conjugate solution through a 0.22 µm spin filter immediately before applying it to your assay. |
| Cross-Reactivity: If using antibodies, they may be cross-reacting with the blocking agent or other molecules in the system. | • If using BSA as a blocker and detecting phosphoproteins, be aware that some BSA preparations can contain phosphoproteins. • Test alternative blocking agents such as casein, non-fat dry milk, or fish gelatin.[7] |
Data Presentation: Efficacy of NSB Reduction Strategies
The following table summarizes quantitative data from a Surface Plasmon Resonance (SPR) experiment testing various strategies to reduce the non-specific binding of Rabbit IgG to a carboxylated sensor surface. The baseline condition showing significant NSB was 10 mM MES buffer at pH 6.0.
| Strategy | Condition | Result at 100 µg/mL IgG | Observation |
| Control (Baseline) | 10 mM MES, pH 6.0 | ~145 RU | High non-specific binding observed at all concentrations. |
| Adjusting pH | 1X PBS, pH 7.4 | ~5 RU | Increasing the pH to near the analyte's pI significantly reduced NSB.[1] |
| Adding Protein Blocker | 10 mM MES, pH 6.0 + 0.1% w/v BSA | ~125 RU | Minimal reduction in NSB at the highest IgG concentration; NSB actually increased at lower concentrations.[1] This highlights that BSA is not universally effective and must be empirically tested.[1] |
| Adding Surfactant | 10 mM MES, pH 6.0 + 0.05% v/v Tween 20 | ~150 RU | Ineffective at preventing NSB in this charge-based system; suggests hydrophobic interactions were not the primary cause.[1] |
| Increasing Ionic Strength | 10 mM MES, pH 6.0 + 200 mM NaCl | ~0 RU | Dramatically reduced NSB at all IgG concentrations, effectively eliminating it.[1] This indicates that the NSB in this system was primarily charge-based.[1] |
Data adapted from Nicoya Lifesciences Application Note on Reducing Non-Specific Binding.[1] RU = Response Units.
Experimental Protocols
Protocol 1: General Surface Blocking
This protocol describes a standard method for blocking surfaces (e.g., microplate wells, biosensor chips) to prevent non-specific binding.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Wash Buffer: PBS with 0.05% (v/v) Tween 20 (PBST)
-
Blocking Buffer Options:
-
Protein-based: 1-3% (w/v) BSA in PBS
-
Detergent-based: PBST
-
Combined: 1% BSA in PBST
-
Non-animal protein: 5% (w/v) Non-fat dry milk in PBST (Note: Not suitable for detecting phosphoproteins)
-
Procedure:
-
Initial Wash: Following the immobilization of your capture molecule (if any), wash the surface 3 times with PBS.
-
Blocking: Add a sufficient volume of your selected Blocking Buffer to completely cover the surface.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C, with gentle agitation if possible.
-
Washing: Decant the blocking solution and wash the surface 3-5 times with Wash Buffer (PBST).
-
Proceed with Assay: The surface is now blocked and ready for the addition of your MS(PEG)4 conjugate or other assay components.
Protocol 2: Buffer Optimization Matrix
This protocol outlines a method to systematically test buffer pH and ionic strength to find conditions that minimize NSB. This is best performed as a preliminary experiment using a negative control surface (no immobilized ligand).
Materials:
-
A series of reaction buffers (e.g., 100 mM Phosphate, 100 mM Borate) at various pH points (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).
-
High-concentration salt stock solution (e.g., 5 M NaCl).
-
Your MS(PEG)4 conjugate.
-
Assay surface (e.g., 96-well microplate).
Procedure:
-
Prepare Test Buffers: For each pH value, prepare a set of buffers with increasing concentrations of NaCl (e.g., 0 mM, 50 mM, 150 mM, 300 mM, 500 mM).
-
Setup: Dispense each unique test buffer into different wells of the microplate. Include a control with your standard assay buffer.
-
Add Conjugate: Add your MS(PEG)4 conjugate to each well at its final working concentration.
-
Incubation: Incubate the plate according to your standard assay protocol (e.g., 1 hour at room temperature).
-
Washing: Wash all wells thoroughly using the corresponding test buffer (e.g., wells with 300 mM NaCl should be washed with a buffer containing 300 mM NaCl).
-
Detection & Analysis: Perform the detection step as you would in your main experiment. Compare the signal from each well. The buffer composition that results in the lowest background signal is the optimal choice for reducing non-specific binding.
Visualizations
Caption: Key molecular forces driving non-specific binding.
Caption: A logical workflow for troubleshooting non-specific binding.
Caption: Experimental workflow for optimizing buffer conditions.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. benchchem.com [benchchem.com]
- 3. cacheby.com [cacheby.com]
- 4. Thermo Scientific MS(PEG)4 Methyl-PEG-NHS-Ester Reagent 100 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 5. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 6. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
Technical Support Center: MS(PEG)4 Reagent Stability and Troubleshooting
This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered when using MS(PEG)4 (Methyl-PEG4-NHS Ester) reagents. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in optimizing your PEGylation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to poor reagent stability and low conjugation efficiency.
Q1: What are the most common causes of low or no PEGylation yield when using MS(PEG)4?
Low PEGylation yield is a frequent issue that can stem from several factors, including reagent quality, reaction conditions, and buffer components.[1]
-
Inactive PEG Reagent : The N-hydroxysuccinimide (NHS) ester group on the MS(PEG)4 is highly susceptible to hydrolysis, rendering the reagent inactive. This is the most common cause of reaction failure.[2][3]
-
Improper Storage : MS(PEG)4 is moisture-sensitive. Storing the reagent improperly, even for a short time, can lead to degradation.[3][4][5][6][7]
-
Incorrect Reaction pH : The reaction between the NHS ester and a primary amine is highly pH-dependent. Efficiency is greatest at a pH of 7.0-8.5.[1][8] At pH values above 8.5, the rate of NHS ester hydrolysis increases significantly, competing with the desired conjugation reaction.[8]
-
Presence of Competing Nucleophiles : Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.[1][3][6][7]
-
Suboptimal Molar Ratio : An insufficient molar excess of the MS(PEG)4 reagent will lead to incomplete PEGylation.[1] A starting point of a 5- to 50-fold molar excess of PEG reagent to the protein is common.[1]
Q2: My MS(PEG)4 reagent appears to have lost reactivity. How can I be sure, and what are the causes?
Loss of reactivity is almost always due to the hydrolysis of the NHS ester.
-
Cause : The primary cause is exposure to moisture. The NHS ester reacts with water to form an inactive carboxylic acid and free N-hydroxysuccinimide (NHS).[9] This hydrolysis reaction is accelerated at higher pH and temperatures.[9]
-
Prevention :
-
Storage : Always store the reagent desiccated at -20°C.[3][4][5]
-
Handling : Before use, allow the vial to equilibrate to room temperature before opening. This is a critical step to prevent moisture from the air from condensing on the cold powder.[6][7][10][11]
-
Solution Preparation : Prepare stock solutions immediately before use in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][6][10][12] Do not prepare and store aqueous stock solutions, as the NHS ester will rapidly hydrolyze.[6][7][12]
-
Q3: I am observing protein precipitation or aggregation after adding the MS(PEG)4 reagent. What is happening?
Protein aggregation during PEGylation can occur due to several factors.
-
High Protein Concentration : Very high concentrations can increase the likelihood of intermolecular cross-linking and aggregation.[2] Consider reducing the protein concentration.[2]
-
Suboptimal Buffer Conditions : The buffer composition, including pH and ionic strength, can affect protein stability. Ensure the pH is not near the protein's isoelectric point (pI).[2]
-
Solvent Effects : The organic solvent (e.g., DMSO) used to dissolve the MS(PEG)4 can cause precipitation if the final concentration in the reaction is too high. A general rule is to keep the final organic solvent concentration below 10% of the total reaction volume.[6][7]
Data Presentation: Reagent Stability
The stability of the MS(PEG)4 NHS ester is critically dependent on pH. Hydrolysis of the NHS ester is the primary degradation pathway. The half-life (t½) is the time it takes for 50% of the reactive ester to hydrolyze.
Table 1: Influence of pH on NHS Ester Hydrolysis Rate
| pH | Temperature | Estimated Half-life (t½) of NHS Ester | Predominant Reaction |
|---|---|---|---|
| 6.0 | Room Temp | Several Hours | Slow Hydrolysis |
| 7.0 | Room Temp | ~1-2 Hours | Moderate Hydrolysis |
| 8.0 | Room Temp | 10 - 25 minutes[13][14] | Fast Hydrolysis, Amine reaction favored |
| 8.5 | Room Temp | 10 minutes[13][14] | Very Fast Hydrolysis, Amine reaction efficient |
| 9.0 | Room Temp | 5 minutes[13][14] | Extremely Fast Hydrolysis |
This data highlights the critical importance of performing conjugation reactions promptly after dissolving the MS(PEG)4 reagent, especially at basic pH values.[9]
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation
This protocol provides a general guideline for conjugating MS(PEG)4 to a protein containing primary amines (e.g., lysine (B10760008) residues).
1. Reagent and Buffer Preparation:
- Protein Solution : Ensure the protein (typically 1-10 mg/mL) is in an amine-free buffer (e.g., PBS).[9][12] If the current buffer contains amines (like Tris), a buffer exchange via dialysis or a desalting column is mandatory.[6][12]
- MS(PEG)4 Solution : Allow the MS(PEG)4 vial to equilibrate to room temperature before opening.[6][7] Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[6][12] Do not store this solution.[6][7]
- Reaction Buffer : Use an amine-free buffer with a pH between 7.2 and 8.5, such as 0.1 M phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer.[1][9]
- Quenching Buffer : Prepare a 1 M Tris-HCl or 1 M glycine solution to stop the reaction.[9][12]
2. PEGylation Reaction:
- Add the calculated amount of the freshly prepared MS(PEG)4 stock solution to the protein solution. A 20-fold molar excess is a common starting point.[6][7]
- Ensure the final volume of organic solvent does not exceed 10% of the total reaction mixture.[6]
- Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[6][7] Lower temperatures can help minimize hydrolysis during longer reaction times.[12]
3. Quenching and Purification:
- Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[3][12] Incubate for 15-30 minutes.[12]
- Remove unreacted MS(PEG)4 reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[6][12]
4. Characterization:
- Confirm PEGylation using SDS-PAGE (which will show an increase in apparent molecular weight) or mass spectrometry for a precise measurement.[12]
Protocol 2: Indirectly Testing MS(PEG)4 Reagent Activity
If you suspect your reagent has degraded, you can perform a quick viability check. This test is based on the release of N-hydroxysuccinimide upon hydrolysis.
1. Preparation:
- Prepare a small, known concentration of your MS(PEG)4 reagent in a suitable buffer (e.g., PBS, pH 7.4).
- Prepare a "fully hydrolyzed" control by taking an aliquot of the same solution and raising the pH to >12 with NaOH, then incubating for ~30 minutes to ensure complete hydrolysis. Neutralize before measurement.
2. Measurement:
- Measure the UV absorbance of both your test solution and the hydrolyzed control at 260 nm.
- An active NHS ester will show a lower initial absorbance at 260 nm compared to the fully hydrolyzed sample, where all the NHS has been released. A significant increase in absorbance in the control sample indicates the presence of active NHS ester in the original reagent.[3]
Visualizations
Chemical Stability and Reaction Pathway
The central issue with MS(PEG)4 stability is the competition between the desired reaction with an amine and the undesired reaction with water (hydrolysis).
Caption: Competing reactions for the MS(PEG)4-NHS ester.
Troubleshooting Workflow for Low PEGylation Yield
This workflow provides a logical sequence of steps to diagnose the cause of a failed or low-yield PEGylation experiment.
Caption: Diagnostic workflow for troubleshooting low PEGylation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MS(PEG)4 Methyl-PEG-NHS-Ester Reagent 1 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 5. Thermo Scientific™ MS(PEG)12 Methyl-PEG-NHS-Ester Reagent | Fisher Scientific [fishersci.ca]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
improving signal-to-noise in mass spec of PEG conjugates
Welcome to the Technical Support Center for Mass Spectrometry Analysis of PEG Conjugates. This resource is designed for researchers, scientists, and drug development professionals to help navigate common challenges and improve the signal-to-noise ratio during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my mass spectrum for a PEG conjugate show a very broad, unresolved "hump" instead of distinct peaks?
A1: This is a common observation when analyzing polydisperse PEG conjugates. The broad hump arises from the inherent heterogeneity of the PEG polymer, which consists of a distribution of different chain lengths.[1] This, combined with multiple charge states for each species, leads to a highly complex spectrum where individual peaks overlap and are not resolved.[1][2]
Q2: My PEG conjugate signal is very low or non-existent. What are the common causes of ion suppression?
A2: Low signal intensity, or ion suppression, is a frequent challenge. The primary causes include:
-
Salts and Buffers: Non-volatile salts (e.g., Na+, K+) from buffers are major sources of ion suppression.[3]
-
Detergents: Many common laboratory detergents like Triton X-100 and Tween contain polyethylene (B3416737) glycol and can suppress the signal of the analyte of interest.[3][4]
-
Free PEG: Unconjugated PEG from the conjugation reaction or external contamination can compete for ionization, suppressing the signal of the PEGylated analyte.[5][6]
-
Sample Concentration: If the sample is too dilute, the signal may be too weak to detect. Conversely, overly concentrated samples can also cause suppression.[7]
-
Co-eluting Species: Other molecules in the sample matrix can interfere with the ionization of the target analyte.[8]
Q3: I am seeing a persistent PEG signal (repeating units of 44 Da) in my mass spectrometer, even when running a blank. What are the likely sources of contamination?
A3: PEG is a ubiquitous laboratory contaminant.[3] Common sources include:
-
Solvents and Reagents: PEG can leach from plastic bottles used to store solvents. Some reagents may also contain PEG as a stabilizer.[9][10]
-
Laboratory Consumables: Plasticware such as microfuge tubes, pipette tips, and syringe filters can be a significant source of PEG contamination.[10][11]
-
Detergents: Soaps used to wash glassware often contain PEG.[3][4] Popular lab detergents like Triton X-100, Tween, and NP-40 are PEGylated and should be avoided.[3]
-
Personal Care Products: Hand creams and lotions can contain PEG, which can be transferred to samples.[10][12]
-
Cross-Contamination: Using shared glassware or equipment that has been exposed to PEG can contaminate your samples.[4]
Q4: What is the difference between analyzing PEG conjugates under native vs. denaturing conditions?
A4: The choice between native and denaturing conditions significantly impacts the resulting mass spectrum.
-
Denaturing Conditions: Using organic solvents and acidic pH, this approach unfolds the protein, exposing more sites for protonation. This results in a broad distribution of higher charge states, which appear at a lower m/z range.[13] While useful, this can increase spectral complexity for heterogeneous samples.[14]
-
Native Conditions: Using a volatile aqueous buffer at neutral pH (e.g., ammonium (B1175870) acetate), this method preserves the protein's folded structure and non-covalent interactions.[15] This results in fewer charges, shifting the signal to a higher m/z range. This can simplify the spectrum by reducing charge state overlap and may lead to enhanced signal-to-noise for large complexes.[13][16]
Troubleshooting Guides
Issue 1: Low Signal Intensity / Poor Signal-to-Noise Ratio
This guide provides a systematic approach to diagnosing and resolving low signal intensity.
Troubleshooting Workflow
Caption: Workflow for troubleshooting low signal-to-noise.
Recommended Actions:
-
Improve Sample Purity:
-
Desalting: Ensure all non-volatile salts are removed from the sample. Salts are a primary cause of ion suppression.[5] Use a robust desalting method like size-exclusion spin columns.
-
Remove Free PEG: Excess unconjugated PEG will compete with your analyte for ionization. Purify the conjugate using techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography.[17]
-
-
Optimize Sample Concentration:
-
Optimize Mass Spectrometer Source Conditions:
-
Prevent Contamination:
-
Use high-purity, LC-MS grade solvents and reagents stored in glass containers.[10][12]
-
Dedicate a set of glassware specifically for mass spectrometry experiments and wash it with hot water and an organic solvent rinse, avoiding PEG-containing detergents.[3][10]
-
Use low-binding consumables to minimize leaching of contaminants.[18]
-
Issue 2: Highly Complex and Unresolved Mass Spectra
The polydispersity of PEG and the generation of multiple charge states often lead to spectra that are difficult to interpret.[1][2]
Strategy 1: Charge State Reduction
Reducing the number of charge states simplifies the spectrum by decreasing the overlap between different species.
Caption: The process of simplifying a spectrum via charge reduction.
-
Employ Charge-Stripping Reagents: The post-column addition of a charge-reducing agent, such as triethylamine (B128534) (TEA), can simplify the mass spectrum. These agents reduce the number of charges on the conjugate, shifting the charge state distribution to higher m/z values and reducing spectral overlap.[5][19]
Strategy 2: Enhance Separation and Resolution
-
Optimize Liquid Chromatography (LC) Separation: Ensure the LC method provides adequate separation. Using reversed-phase columns suitable for proteins (e.g., C4, C8) with an optimized gradient can help resolve different PEGylated species.[5]
-
Utilize High-Resolution Mass Spectrometry: High-resolution instruments like Orbitrap or TOF-MS can help resolve complex spectra that would otherwise be uninterpretable.[5] These instruments, combined with advanced deconvolution software, are essential for accurate mass assignment of heterogeneous PEG conjugates.[20]
Issue 3: Difficulty Identifying the Site of PEGylation
Confirming the exact amino acid residue where PEG is attached is critical for characterizing a PEG conjugate.
Workflow for PEGylation Site Analysis
Caption: Workflow for identifying PEGylation sites via peptide mapping.
-
Peptide Mapping (Bottom-Up Proteomics): This is the gold standard for identifying PEGylation sites.[21][22] The method involves enzymatically digesting the PEGylated protein into smaller peptides. These peptides are then separated by LC and analyzed by tandem mass spectrometry (MS/MS). By comparing the peptide map of the PEGylated protein to the unmodified protein, the modified peptides can be identified, pinpointing the exact site of PEGylation.[22][23]
Data Presentation
Table 1: Comparison of HPLC Methods for PEG Conjugate Separation
| HPLC Method | Principle of Separation | Best For | Potential Issues |
| Size-Exclusion (SEC) | Hydrodynamic Volume (Size) | Assessing aggregation and overall purity. | Poor resolution for species with small mass differences. Peak tailing due to secondary interactions.[18] |
| Reversed-Phase (RP-HPLC) | Hydrophobicity | High-resolution separation of positional isomers and species with different degrees of PEGylation.[21] | PEG can cause peak broadening. Recovery may be an issue for highly PEGylated proteins. |
| Ion-Exchange (IEX) | Net Surface Charge | Separating species with different numbers of PEG chains, as PEGylation neutralizes charged residues like lysine. | May not resolve positional isomers if they do not result in a charge change. |
| Hydrophobic Interaction (HIC) | Hydrophobicity (non-denaturing) | Orthogonal separation method, useful for isoforms with subtle hydrophobicity differences. | Requires careful optimization of salt concentration. |
Experimental Protocols
Protocol 1: General Sample Desalting Using a Spin Column
This protocol is for removing salts and other small molecule contaminants that cause ion suppression.
-
Column Equilibration:
-
Place a desalting spin column into a collection tube.
-
Centrifuge at 1,500 x g for 1 minute to remove storage buffer.
-
Add 200 µL of Solvent A (e.g., 0.1% Formic Acid in water) to the column.
-
Centrifuge at 1,500 x g for 1 minute. Repeat this step 2-3 times.
-
-
Sample Loading:
-
Place the spin column in a new, clean collection tube.
-
Load your sample (10-100 µL) onto the center of the resin bed.
-
Centrifuge at 1,500 x g for 2 minutes to collect the desalted sample.[5]
-
-
Reconstitution (if needed):
-
Dry the eluted sample in a vacuum centrifuge.
-
Reconstitute in a solvent suitable for MS analysis (e.g., 5% Acetonitrile, 0.1% Formic Acid).[5]
-
Protocol 2: Post-Column Addition of Triethylamine (TEA) for Charge Reduction
This method simplifies complex spectra by reducing the charge states of the analyte.
-
Prepare TEA Solution:
-
Prepare a solution of 0.2-1% TEA in a suitable solvent like isopropanol (B130326) or acetonitrile.[1]
-
-
System Setup:
-
Use a syringe pump to deliver the TEA solution at a low flow rate (e.g., 10 µL/min).
-
Connect the syringe pump to the LC flow path between the column outlet and the MS inlet using a T-connector.
-
-
LC-MS Analysis:
-
Perform the LC-MS analysis as usual. The TEA will mix with the column eluent before it enters the mass spectrometer, acting as a charge-reducing agent.
-
Protocol 3: Peptide Mapping for PEGylation Site Identification
This is a condensed workflow for identifying PEGylation sites using a bottom-up proteomics approach.[22]
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the PEGylated protein (~100 µg) in a buffer containing 6 M Guanidine-HCl or 8 M Urea.
-
Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate free cysteine residues by adding Iodoacetamide (IAM) to a final concentration of 55 mM and incubating for 45 minutes in the dark at room temperature.
-
-
Buffer Exchange and Digestion:
-
Exchange the buffer to a digestion-compatible buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0) using a desalting column.
-
Add sequencing-grade trypsin at a 1:20 to 1:50 enzyme-to-protein ratio (w/w).[22]
-
Incubate overnight (12-18 hours) at 37°C.
-
-
Quench Reaction and Analysis:
-
Stop the digestion by adding formic acid to a final concentration of 0.1-1% (to pH < 3).[22]
-
Analyze the resulting peptide mixture by LC-MS/MS using a C18 column.
-
Use data analysis software to compare the fragmentation spectra against the protein sequence to identify PEGylated peptides and confirm the modification site.
-
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 4. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 5. benchchem.com [benchchem.com]
- 6. Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gmi-inc.com [gmi-inc.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Why Does Protein Mass Spectrometry Have Polyethylene Glycol Contamination | MtoZ Biolabs [mtoz-biolabs.com]
- 10. allumiqs.com [allumiqs.com]
- 11. researchgate.net [researchgate.net]
- 12. help.waters.com [help.waters.com]
- 13. Native vs Denatured: An in Depth Investigation of Charge State and Isotope Distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Native mass spectrometry of recombinant proteins from crude cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Native vs Denatured: An in Depth Investigation of Charge State and Isotope Distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. protein desalting | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 18. benchchem.com [benchchem.com]
- 19. Aqueous Solutions of Peptides and Trialkylamines Lead to Unexpected Peptide Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. enovatia.com [enovatia.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH [journal11.magtechjournal.com]
Technical Support Center: Method Refinement for Consistent PEGylation Results
Welcome to the PEGylation Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the PEGylation process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your PEGylation experiments for consistent and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in protein PEGylation?
A1: The most frequent challenges in protein PEGylation include achieving the desired degree of PEGylation, ensuring site-specificity, purifying the PEGylated product from unreacted reagents and byproducts, and accurately characterizing the final conjugate.[1] Other significant hurdles include preventing protein aggregation during the reaction, minimizing the loss of biological activity, and dealing with the potential immunogenicity of PEG itself.[1][2][3]
Q2: How can I control the degree of PEGylation?
A2: The degree of PEGylation can be controlled by optimizing several reaction parameters. These include the molar ratio of the PEG reagent to the protein, the reaction pH, temperature, and incubation time.[1][4] By carefully adjusting these factors, you can influence the number of PEG chains attached to the protein. For instance, a lower PEG-to-protein molar ratio and shorter reaction times generally result in a lower degree of PEGylation.[1] The size and structure of the PEG molecule can also sterically hinder the attachment of multiple PEG chains.[4]
Q3: What is the importance of site-specific PEGylation and how can it be achieved?
A3: Site-specific PEGylation is crucial for producing homogeneous conjugates with preserved biological activity.[1][5] Attaching PEG chains at specific, non-critical sites on a protein can prevent interference with its active or binding sites.[1][6] Common strategies for site-specific PEGylation include targeting the N-terminal α-amino group by controlling the reaction pH (e.g., pH 7 or below for amine-reactive PEGs) or using thiol-reactive PEGs to target native or engineered cysteine residues.[1][7]
Q4: What are the best methods for purifying PEGylated proteins?
A4: The most common and effective methods for purifying PEGylated proteins are ion-exchange chromatography (IEX) and size-exclusion chromatography (SEC).[7][8][9][10] IEX separates molecules based on charge and can be very effective at separating species with different degrees of PEGylation, as the PEG chains can shield the protein's surface charges.[8][9] SEC separates based on molecular size and is useful for removing unreacted PEG and separating native protein from PEGylated forms.[7][8][11] For analytical purposes, reversed-phase chromatography (RPC) and capillary electrophoresis can also be used to separate positional isomers.[8][9]
Q5: Why does my PEGylated protein appear as a smear on an SDS-PAGE gel?
A5: A smear or broad band on an SDS-PAGE gel is a common characteristic of PEGylated proteins.[12] This is due to two main factors: the heterogeneity of the PEGylation reaction, which produces a mixture of proteins with a varying number of attached PEG chains, and the inherent polydispersity of the PEG polymer itself, meaning the PEG reagent has a distribution of molecular weights.[12]
Troubleshooting Guides
Issue 1: Low or No PEGylation Yield
Q: My PEGylation reaction has a very low yield, with a significant amount of unreacted protein remaining. What are the possible causes and how can I improve it?
A: Low PEGylation yield is a frequent issue that can be addressed by systematically evaluating several factors.[13][14][15]
Potential Causes and Solutions:
-
Suboptimal Reaction pH: The reactivity of target functional groups on the protein is highly pH-dependent.[13]
-
Inactive PEG Reagent: PEG reagents, particularly NHS esters and maleimides, are sensitive to moisture and can hydrolyze, rendering them inactive.[1][16][17]
-
Insufficient Molar Ratio of PEG: A low molar excess of the PEG reagent will lead to incomplete PEGylation.[1][13]
-
Solution: Increase the molar excess of the PEG reagent. A common starting point is a 5- to 50-fold molar excess. It is advisable to perform small-scale optimization experiments with varying PEG-to-protein ratios.[13]
-
-
Interfering Buffer Components: Some buffer components can compete with the PEGylation reaction.
-
Low Protein Concentration: Reaction kinetics can be slow at very low protein concentrations.
-
Solution: If protein stability allows, increase the protein concentration in the reaction mixture.[13]
-
Issue 2: Protein Aggregation During PEGylation
Q: My protein is aggregating or precipitating during the PEGylation reaction. What steps can I take to prevent this?
A: Protein aggregation is a significant problem that can lead to low yields and purification difficulties.[15] Several strategies can be employed to mitigate aggregation.[15][19]
Potential Causes and Solutions:
-
High Protein Concentration: High concentrations increase the likelihood of intermolecular interactions and aggregation.[1][17][19]
-
Suboptimal Buffer Conditions: The buffer's pH and ionic strength can impact protein stability.
-
Solution: Screen different buffer systems and pH values to find conditions that maintain protein solubility. The pH should ideally be kept away from the protein's isoelectric point (pI).[1]
-
-
Use of Bifunctional PEG Reagents: Homobifunctional PEG linkers can cross-link multiple protein molecules, leading directly to aggregation.[15][17][19]
-
Reaction Temperature: Elevated temperatures can induce protein unfolding and aggregation.[1][16]
-
Use of Stabilizing Excipients: Certain additives can help stabilize the protein.
-
Solution: Consider adding stabilizing excipients like sugars (sucrose, trehalose), polyols (glycerol), or amino acids (arginine, glycine) to the reaction buffer.[15]
-
Issue 3: High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species)
Q: My final product is a heterogeneous mixture with varying numbers of PEG chains attached. How can I achieve a more homogeneous, mono-PEGylated product?
A: High polydispersity is often a result of having multiple reactive sites on the protein with similar reactivities.[20] Controlling the reaction conditions can favor mono-PEGylation.[21]
Potential Causes and Solutions:
-
High Molar Ratio of PEG to Protein: A large excess of activated PEG will drive the reaction towards multi-PEGylation.[16][20][21]
-
Solution: Systematically decrease the molar ratio of activated PEG to protein. Perform trial reactions with varying ratios (e.g., 1:1, 2:1, 5:1 of PEG:protein) to find the optimal balance that favors mono-conjugation.[21]
-
-
Suboptimal pH: For amine-reactive PEGylation, a higher pH increases the reactivity of multiple lysine (B10760008) residues.[4][21]
-
Solution: Perform the reaction at a lower pH (e.g., 7.0-7.5) to favor modification of the more reactive N-terminal alpha-amino group over the epsilon-amino groups of lysines.[21]
-
-
Long Reaction Time: Longer reaction times can lead to a higher degree of PEGylation.[4]
-
Stepwise Addition of PEG: Adding the entire amount of PEG reagent at once can lead to a higher degree of PEGylation.
-
Solution: Consider adding the PEG reagent in smaller portions over time to maintain a lower instantaneous concentration, which can favor mono-PEGylation.[15]
-
Data Presentation
Table 1: Influence of Key Parameters on PEGylation Outcome
| Parameter | To Decrease Degree of PEGylation | To Increase Degree of PEGylation | Rationale | Common Range |
| PEG:Protein Molar Ratio | Decrease ratio | Increase ratio | Controls the availability of the PEG reagent to react with available sites.[1][21][22] | 1:1 to 50:1[13] |
| pH (Amine-reactive PEG) | Lower pH (e.g., ~7.0) | Higher pH (e.g., 7.5-9.0) | Higher pH increases deprotonation and reactivity of lysine ε-amino groups.[4][7][17] | 7.0 - 9.0[17][20] |
| pH (Thiol-reactive PEG) | N/A (Specificity is key) | N/A (Specificity is key) | pH 6.5-7.5 ensures specificity for thiols and prevents maleimide hydrolysis.[1][13] | 6.5 - 7.5[1][13][20] |
| Temperature | Decrease temperature (e.g., 4°C) | Increase temperature (e.g., RT) | Higher temperatures increase reaction rates but also risk protein instability.[1][15][16] | 4°C - 25°C[20] |
| Reaction Time | Decrease time | Increase time | Longer incubation allows the reaction to proceed further, potentially increasing the degree of PEGylation.[1][4] | 30 min - 24 h[1][20] |
| Protein Concentration | Decrease concentration | Increase concentration | Higher concentrations can increase reaction rates but also the risk of aggregation.[1][13][19] | 1 - 10 mg/mL[1][4] |
Experimental Protocols
Protocol 1: General Procedure for Amine-Reactive PEGylation (NHS Ester)
This protocol provides a general starting point for the conjugation of a PEG-NHS ester to a protein via primary amines (lysine residues and the N-terminus). Optimization of all steps is critical for each specific protein.
Materials:
-
Protein of interest
-
PEG-NHS Ester Reagent
-
Quenching solution (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
-
Purification system (SEC or IEX)
Methodology:
-
Protein Preparation:
-
Dissolve or dialyze the protein into an amine-free reaction buffer.
-
Ensure the protein concentration is accurately determined (e.g., by UV-Vis at 280 nm). A typical starting concentration is 1-10 mg/mL.[1]
-
-
PEG Reagent Preparation:
-
PEGylation Reaction:
-
Add the activated PEG solution to the protein solution to achieve the desired molar excess (a starting point is often a 5-20 fold molar excess of PEG to protein).[1]
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[20] The optimal time and temperature should be determined empirically.
-
Monitor the reaction progress by SDS-PAGE or HPLC.
-
-
Quenching the Reaction:
-
Purification of the PEGylated Protein:
Protocol 2: General Procedure for Thiol-Reactive PEGylation (Maleimide)
This protocol provides a general starting point for the site-specific conjugation of a PEG-Maleimide to a protein's cysteine residue. This method requires a free thiol group on the protein.
Materials:
-
Protein containing a free cysteine residue
-
Reaction buffer (e.g., PBS, pH 6.5-7.5, often containing EDTA to prevent disulfide bond formation)
-
PEG-Maleimide Reagent
-
Reducing agent (optional, e.g., TCEP, if cysteine needs reduction prior to reaction)
-
Quenching solution (e.g., a small molecule thiol like cysteine or β-mercaptoethanol)
-
Purification system (SEC or IEX)
Methodology:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the reaction buffer (pH 6.5-7.5).[1]
-
If necessary, treat the protein with a mild reducing agent like TCEP to ensure the target cysteine is in its reduced, free thiol form. Remove the reducing agent before adding the PEG-Maleimide.
-
-
PEG Reagent Preparation:
-
Prepare a stock solution of PEG-Maleimide in the reaction buffer immediately before use, as the maleimide group is prone to hydrolysis.[1]
-
-
PEGylation Reaction:
-
Quenching the Reaction:
-
Add a quenching solution (e.g., cysteine) in slight molar excess to the initial amount of PEG-Maleimide to react with any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Purify the PEGylated protein from unreacted reagents and unmodified protein using SEC or IEX chromatography.
-
Visualizations
Caption: General experimental workflow for a typical protein PEGylation process.
Caption: Troubleshooting decision tree for common PEGylation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. youtube.com [youtube.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years - ProQuest [proquest.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. bioprocessintl.com [bioprocessintl.com]
Technical Support Center: Overcoming Challenges in Characterizing PEGylated Biologics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of PEGylated biologics.
Frequently Asked Questions (FAQs)
Q1: What is PEGylation and why is it used for biologics?
A1: PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, peptide, or other biomolecule.[1] This modification is a widely used strategy to enhance the therapeutic properties of biopharmaceuticals.[2] Key benefits include improved solubility, a longer circulation half-life, reduced immunogenicity, and increased stability against enzymatic degradation.[1][3]
Q2: What are the primary analytical challenges in characterizing PEGylated proteins?
A2: The main challenges arise from the inherent heterogeneity of the PEGylated product.[1] This includes variations in the number of PEG chains attached (degree of PEGylation), the specific sites of attachment (positional isomers), and the polydispersity of the PEG polymer itself, which is a mixture of polymers with a range of molecular weights.[1][4] These factors can complicate purification, separation, and analysis, leading to issues like broad peaks in chromatography and complex mass spectra.[4]
Q3: Can PEGylation negatively affect my protein's function?
A3: Yes. While generally beneficial, the attachment of PEG chains can sterically hinder the protein's active site or binding domains, potentially reducing its biological activity or receptor-binding affinity.[1][3] The degree of impact often depends on the size and location of the attached PEG.[1]
Q4: Why is determining the precise molecular weight of a PEGylated protein so difficult?
A4: The polydispersity of the PEG reagent means that even a mono-PEGylated protein is not a single species but a population of molecules with a distribution of molecular weights.[4] This results in broad peaks in mass spectrometry, making it challenging to assign a single, precise molecular weight.[4]
Q5: What are anti-PEG antibodies and what is their impact?
A5: Anti-PEG antibodies (APAs) are immune responses directed against the PEG moiety itself.[5] The presence of pre-existing or treatment-induced APAs can lead to accelerated clearance of the PEGylated drug from the bloodstream, reduced efficacy, and in some cases, hypersensitivity reactions.[5][6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Section 1: Chromatography Issues
Q6: My PEGylated protein shows a broad peak or smear on an SDS-PAGE gel. What is the cause and how can I fix it?
A6: This is a common observation for PEGylated proteins.
-
Likely Causes:
-
Heterogeneity of PEGylation: The reaction often yields a mixture of species with different numbers of PEG chains (e.g., mono-, di-, tri-PEGylated), each migrating differently on the gel.[1]
-
Polydispersity of PEG: The PEG reagent itself has a distribution of molecular weights, which contributes to the broadening of the band for each PEGylated species.[1]
-
-
Troubleshooting Steps:
-
This appearance is often representative of the sample's nature.
-
For a more discrete separation of species with different degrees of PEGylation, consider using chromatographic techniques like Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).[1]
-
Mass spectrometry can provide a more detailed view of the molecular weight distribution.[4]
-
Q7: I'm observing poor peak shape, tailing, or low recovery in my Size-Exclusion Chromatography (SEC) analysis. What should I do?
A7: These issues often stem from interactions between the PEG moiety and the stationary phase of the column.
-
Likely Causes:
-
Troubleshooting Steps:
-
Optimize Mobile Phase: To minimize secondary interactions, consider adding organic modifiers (e.g., 10-15% isopropanol) or increasing the salt concentration (e.g., 150 mM NaCl) in the mobile phase.[7]
-
Select an Appropriate Column: Use a column with a biocompatible, hydrophilic coating or one specifically designed for biomolecule separations to reduce non-specific binding.[1]
-
Reduce Sample Load: Decrease the injection volume or the sample concentration to avoid overloading the column.[7]
-
Troubleshooting Workflow for Poor SEC Peak Shape
Caption: Troubleshooting logic for poor SEC peak shape.
Q8: I am unable to separate the PEGylated protein from the unreacted (free) PEG using SEC. Why is this happening?
A8: This can occur due to the large hydrodynamic radius of the free PEG, especially with high molecular weight PEGs.
-
Likely Cause:
-
Troubleshooting Steps:
-
Use Reversed-Phase Chromatography (RPC): RPC separates based on hydrophobicity. Since PEGylation significantly alters the hydrophobicity of a protein, RP-HPLC can often effectively separate the PEGylated conjugate from both the unreacted protein and the free PEG.[9]
-
Consider 2D-LC: A two-dimensional liquid chromatography approach, combining SEC and RPC, can provide enhanced resolution.[10][11]
-
Section 2: Mass Spectrometry (MS) Analysis
Q9: My mass spectrum of the PEGylated protein is extremely complex and difficult to interpret. What causes this and how can I simplify it?
A9: The complexity arises from the combination of the PEG's polydispersity and the protein's multiple charge states.[4]
-
Likely Causes:
-
Polydispersity: The distribution of PEG molecular weights creates a series of peaks for each charge state.[4]
-
Multiple Charge States: Electrospray ionization (ESI) generates multiple charged species of the protein, each with its own set of PEG-related peaks.[12]
-
Spectral Congestion: The overlap of these numerous peaks makes the spectrum congested and difficult to deconvolute.[4]
-
-
Troubleshooting Steps:
-
Use a Charge-Reducing Agent: Post-column addition of a charge-stripping agent like triethylamine (B128534) (TEA) can simplify the spectrum by reducing the number of charge states, shifting the pattern to a higher m/z range.[13][14]
-
Improve Upstream Chromatography: Coupling the mass spectrometer to a high-resolution liquid chromatography system (like UPLC) can help separate different PEGylated species before they enter the mass spectrometer.[4]
-
Utilize High-Resolution MS: Instruments like Orbitrap or TOF mass spectrometers provide the high resolution needed to distinguish between the closely spaced peaks.[4]
-
Employ Advanced Deconvolution Software: Specialized software algorithms are often necessary to accurately deconvolute the complex spectra of PEGylated proteins.[13]
-
Workflow for Simplifying Complex Mass Spectra of PEGylated Proteins
Caption: Strategies to simplify complex mass spectra.
Q10: I am having trouble identifying the specific site of PEGylation using peptide mapping (LC-MS/MS). What could be the issue?
A10: The bulky PEG chain can interfere with the standard peptide mapping workflow.
-
Likely Cause:
-
Steric Hindrance: The large, flexible PEG chain can physically block the protease (e.g., trypsin) from accessing its cleavage sites near the PEGylation location.[4] This results in "missed cleavages" and large, modified peptides that may be difficult to detect or fragment in the mass spectrometer.[4]
-
-
Troubleshooting Steps:
-
Use a Combination of Proteases: Employing multiple proteases with different cleavage specificities can help generate a more comprehensive set of peptides.
-
Optimize Digestion Conditions: Increase the enzyme-to-substrate ratio or digestion time. Consider performing the digestion under partially denaturing conditions to improve enzyme access, if the protein's integrity can be maintained.
-
Utilize In-Source Fragmentation: Combining in-source fragmentation with CID-MS/MS can help to characterize the PEGylated peptides.[12]
-
Data and Protocols
Table 1: Comparison of Analytical Techniques for PEGylated Protein Characterization
| Feature | SDS-PAGE | Size-Exclusion Chromatography (SEC) | Reversed-Phase Chromatography (RPC) | Mass Spectrometry (MS) |
| Primary Separation Principle | Electrophoretic mobility based on size | Hydrodynamic radius | Hydrophobicity | Mass-to-charge ratio |
| Primary Application | Routine purity assessment, initial MW estimation | Separation of aggregates, unreacted protein, and PEGylated forms | Separation of isoforms, purity assessment | Definitive MW determination, site of PEGylation, structural characterization |
| Resolution | Moderate; can be difficult to resolve species with similar MW.[2] | High for size variants (aggregates).[2] | High; can resolve positional isomers and different degrees of PEGylation.[2][9] | Very High; can resolve individual PEGylated species.[2] |
| Key Challenge | Bands are often smeared and broad due to heterogeneity.[1] | Potential for secondary interactions leading to poor peak shape.[7] | Can be challenging to elute large, highly PEGylated proteins. | Spectral complexity due to polydispersity and multiple charge states.[4] |
Experimental Protocol: SEC-MALS Analysis for Accurate Molecular Weight Determination
Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for determining the absolute molar mass of PEGylated proteins without relying on column calibration standards.[1][15] This allows for an accurate assessment of the degree of PEGylation.
Objective: To separate PEGylated species and accurately determine the molar mass of the protein and PEG components in the conjugate.
Materials:
-
HPLC/UPLC System: With UV and Refractive Index (RI) detectors.
-
MALS Detector: e.g., Wyatt DAWN or miniDAWN.
-
SEC Column: Appropriate for the size range of the analyte (e.g., TSKgel UP-SW series).[16]
-
Mobile Phase: e.g., Phosphate-buffered saline (PBS), pH 7.4, filtered and degassed.
-
Sample: Purified PEGylated protein, filtered through a 0.22 µm syringe filter.[7]
Methodology:
-
System Equilibration: Equilibrate the entire SEC-MALS-RI system with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until stable baselines are achieved for all detectors.[7]
-
Detector Calibration & Normalization: Calibrate the detectors according to the manufacturer's instructions, often using a well-characterized standard like bovine serum albumin (BSA).[16]
-
Sample Injection: Inject a known concentration of the filtered PEGylated protein sample onto the column.
-
Data Acquisition: Collect data from the UV, MALS, and RI detectors simultaneously throughout the chromatographic run.
-
Data Analysis:
-
Use specialized software (e.g., ASTRA software) for analysis.[17]
-
The software utilizes the signals from the UV detector (for protein concentration), the RI detector (for overall concentration), and the MALS detector (for scattered light intensity) to perform a protein conjugate analysis.[17]
-
This analysis calculates the absolute molar mass of the entire conjugate, as well as the molar mass of the protein and the PEG portions for each eluting slice across the peak.[17]
-
Expected Outcome: The analysis will provide the degree of PEGylation (number of PEG molecules per protein) and the distribution of different PEGylated species, as well as quantify any aggregates present in the sample.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization [mdpi.com]
- 6. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
- 14. ingenieria-analitica.com [ingenieria-analitica.com]
- 15. wyatt.com [wyatt.com]
- 16. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 17. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
Technical Support Center: Process Improvements for Scaling Up PEGylation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of PEGylation reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.
Question 1: My PEGylation reaction yield is significantly lower than expected after scaling up. What are the potential causes and how can I troubleshoot this?
Answer: Low PEGylation yield is a common hurdle during scale-up. The issue can stem from various factors, from reagent quality to suboptimal reaction conditions. A systematic troubleshooting approach is essential to pinpoint and resolve the root cause.[1]
-
Inactive PEG Reagent: PEG reagents, particularly those with NHS esters and maleimides, are sensitive to moisture and can hydrolyze if not stored or handled correctly.[2][3]
-
Suboptimal Molar Ratio: An insufficient molar excess of the PEG reagent can lead to an incomplete reaction.[3][5]
-
Solution: Increase the molar ratio of PEG to protein. It is advisable to perform small-scale optimization experiments with varying molar ratios (e.g., 5:1, 10:1, 20:1) to determine the ideal ratio for your specific protein.[3]
-
-
Incorrect Reaction pH: The reactivity of both the PEG reagent and the target functional groups on the protein is highly dependent on pH.[5]
-
Solution: Ensure the reaction buffer pH is optimal for the chosen PEGylation chemistry. For instance, NHS-ester reactions with primary amines are generally more efficient at a pH of 7.0-8.5.[5]
-
-
Interfering Buffer Components: Certain buffer components can compete with the protein for the PEG reagent.
-
Solution: Avoid buffers containing primary amines like Tris when using NHS-ester chemistry. Similarly, avoid thiol-containing reagents like DTT when using maleimide (B117702) chemistry. Phosphate-buffered saline (PBS) is often a suitable starting point.[5]
-
-
Low Reaction Temperature or Insufficient Time: The reaction kinetics might be too slow at the chosen temperature, or the reaction may not have had enough time to reach completion.[4]
Question 2: I'm observing significant protein aggregation or precipitation upon scaling up the PEGylation reaction. What can I do to prevent this?
Answer: Protein aggregation is a critical issue that can drastically reduce the yield of the desired monomeric PEGylated product and complicate purification.[1][3]
-
High Protein Concentration: Increased protein concentrations during scale-up can promote intermolecular interactions, leading to aggregation.[1][2]
-
Suboptimal Reaction Conditions: The reaction temperature and pH can affect protein stability.[1][7]
-
Presence of Bifunctional PEG Reagents: Impurities in the form of bifunctional PEGs can cross-link protein molecules, causing aggregation.[2][3]
-
Solution: Use high-quality, monofunctional PEG reagents.[2]
-
-
Inadequate Mixing: Poor mixing can lead to localized high concentrations of the PEG reagent, which can induce aggregation.
-
Solution: Add the PEG reagent solution slowly and steadily to the protein solution with gentle and efficient mixing.[6]
-
-
Pre-existing Aggregates: Aggregates already present in the protein stock solution can act as seeds for further aggregation.[6][7]
Question 3: How can I control the degree of PEGylation to favor mono-PEGylated products during scale-up?
Answer: Achieving a high yield of mono-PEGylated product while minimizing multi-PEGylated species is a common goal. This can be controlled by optimizing several reaction parameters.[2]
-
Molar Ratio of PEG to Protein: A high excess of PEG reagent increases the probability of multiple PEG chains attaching to a single protein.[4]
-
Reaction pH for Amine-Specific PEGylation: For targeting the N-terminal α-amino group over lysine (B10760008) ε-amino groups, pH control is crucial. The pKa of the N-terminal amine is typically lower (around 7.6-8.0) than that of lysine (around 10.0-10.2).[1][7]
-
Solution: Performing the reaction at a lower pH (e.g., closer to the pKa of the N-terminal amine) can enhance selectivity for the N-terminus.[1]
-
-
Reaction Time: Longer reaction times can lead to a higher degree of PEGylation.
-
Solution: Monitor the reaction over time to identify the point where the desired mono-PEGylated product is maximized before significant formation of multi-PEGylated species occurs.[1]
-
-
Stepwise Addition of PEG: Adding the entire volume of the PEG reagent at once can lead to a higher degree of PEGylation.
-
Solution: Consider adding the PEG reagent in smaller portions over a period of time to maintain a lower instantaneous concentration, which can favor mono-PEGylation.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the process of scaling up PEGylation reactions.
Q1: What are the most critical parameters to consider when scaling up a PEGylation reaction for the first time?
A1: When scaling up, a systematic optimization of key parameters is crucial. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal conditions.[8] The most critical parameters include:
-
PEG Chemistry: The choice of the reactive group on the PEG (e.g., NHS ester, maleimide, aldehyde) determines the target functional groups on the protein.[1][5]
-
Molar Ratio of PEG to Protein: This directly influences the degree of PEGylation.[4][5]
-
Reaction pH: This affects the reactivity of both the protein and the PEG reagent.[1][5]
-
Protein Concentration: This can impact reaction kinetics and the tendency for aggregation.[1]
-
Reaction Time: The duration of the reaction affects the extent of PEGylation.[1][4]
Q2: How does the choice of PEGylation chemistry affect the optimal reaction pH?
A2: The optimal pH is highly dependent on the specific PEGylation chemistry being used. For example:
-
NHS esters reacting with primary amines are typically more efficient at a pH of 7.0-8.5.[5]
-
Maleimide reactions with thiols are more specific and efficient at a pH of 6.5-7.5.[5]
-
Aldehyde chemistry for N-terminal specific PEGylation often works best under slightly acidic conditions.[2]
-
Vinyl Sulfone reactions with thiols are typically optimal around pH 8.0.[1]
Q3: What are the common purification strategies for large-scale PEGylation reactions?
A3: After the reaction, the mixture contains the desired PEGylated protein, unreacted protein, excess PEG, and byproducts. Effective purification is critical. Common large-scale techniques include:
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective for removing unreacted protein and smaller PEG reagents from the larger PEGylated product.[9][]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation often shields the protein's surface charges, altering its elution profile compared to the unreacted protein, making IEX a powerful purification tool.[9][]
-
Hydrophobic Interaction Chromatography (HIC): This method separates based on hydrophobicity and can be a useful orthogonal technique to IEX and SEC.[][11]
-
Ultrafiltration/Diafiltration (UF/DF): These membrane-based techniques can be used for buffer exchange and to remove smaller impurities like unreacted PEG.[][12]
Q4: Which analytical techniques are essential for characterizing the PEGylated product during and after scale-up?
A4: Comprehensive characterization is necessary to ensure the quality, consistency, and efficacy of the final product.[9][11] Key techniques include:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.[9]
-
Size-Exclusion Chromatography (SEC-HPLC): To assess purity, aggregation, and separate different PEGylated species.[9][11][13]
-
Mass Spectrometry (MS): To accurately determine the molecular weight of the PEGylated protein and the degree of PEGylation.[9][11]
-
Peptide Mapping: To identify the specific sites of PEGylation on the protein.[11]
-
Biological Activity Assays: To confirm that the PEGylated protein retains its desired therapeutic function.[9]
Data Presentation
Table 1: Influence of Reaction Parameters on PEGylation Outcomes
| Parameter | Typical Range | Effect of Increasing the Parameter | Troubleshooting Considerations |
| PEG:Protein Molar Ratio | 1:1 to 50:1[5] | Increases degree of PEGylation; may increase multi-PEGylated species and aggregation.[3][4] | Optimize to balance yield and desired product purity.[1] |
| pH (Amine-reactive) | 7.0 - 9.0[4] | Increases reaction rate with primary amines.[1] | Lowering pH can improve N-terminal selectivity.[1] |
| pH (Thiol-reactive) | 6.5 - 7.5[5] | Optimizes specificity for sulfhydryl groups. | Maintain pH to minimize side reactions with amines.[1] |
| Temperature | 4°C - Room Temp[7] | Increases reaction rate.[4] | Higher temperatures can cause protein denaturation and aggregation.[3][4] |
| Reaction Time | 30 min - 24 hours[4][7] | Increases the extent of PEGylation. | Monitor reaction to prevent excessive multi-PEGylation.[1] |
| Protein Concentration | 1 - 10 mg/mL[2] | Can increase reaction kinetics. | High concentrations can lead to aggregation.[1][2] |
Table 2: Recommended pH Ranges for Different PEGylation Chemistries
| PEG Chemistry | Target Functional Group | Optimal pH Range | Rationale |
| NHS Ester | Primary Amines (Lys, N-terminus) | 7.0 - 8.5[5] | Favors deprotonated primary amines for nucleophilic attack. |
| Maleimide | Thiols (Cys) | 6.5 - 7.5[1][5] | Promotes specific reaction with thiols while minimizing hydrolysis of the maleimide and side reactions with amines. |
| Aldehyde | N-terminal Amine | ~6.0[2] | Can provide selectivity for the N-terminus at a slightly acidic pH. |
| Vinyl Sulfone | Thiols (Cys) | ~8.0[1] | The reaction rate is pH-dependent, with optimal conditions typically around this pH. |
Experimental Protocols
Protocol 1: General Procedure for Amine-Reactive PEGylation using PEG-NHS Ester
-
Protein Preparation: Dissolve or dialyze the protein into an amine-free reaction buffer (e.g., PBS, HEPES) at the desired pH (typically 7.0-8.5). Adjust the protein concentration, starting in the range of 1-10 mg/mL.[2]
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in the reaction buffer to the desired concentration.
-
PEGylation Reaction: Add the calculated volume of the PEG-NHS ester solution to the protein solution to achieve the target PEG:protein molar ratio (e.g., starting with a 10:1 to 20:1 ratio).[4] Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for 1-2 hours with gentle mixing.[4]
-
Reaction Quenching: Stop the reaction by adding a quenching reagent (e.g., Tris, glycine, or ethanolamine) to a final concentration of about 10-50 mM to react with any excess PEG-NHS ester.[4][6] Incubate for 30 minutes.
-
Purification: Purify the PEGylated protein from unreacted protein, excess PEG, and quenching reagent using an appropriate chromatography method such as SEC or IEX.[9]
-
Analysis: Characterize the purified product using SDS-PAGE, SEC-HPLC, and Mass Spectrometry to determine purity, degree of PEGylation, and identify any aggregates.[9]
Protocol 2: Site-Specific Thiol-Reactive PEGylation using PEG-Maleimide
-
Protein Preparation: Ensure the protein is in a thiol-free buffer (e.g., PBS) at a pH between 6.5 and 7.5.[9] If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
PEG Reagent Preparation: Prepare a stock solution of the PEG-Maleimide reagent in the reaction buffer immediately before initiating the reaction.[2]
-
PEGylation Reaction: Add the PEG-Maleimide solution to the protein solution to achieve the desired molar ratio (a starting point of 1.1 to 5 moles of PEG per mole of protein is common).[2] Incubate at room temperature for 1-4 hours with gentle mixing.[2]
-
Reaction Quenching: Add a quenching solution containing a free thiol (e.g., cysteine or β-mercaptoethanol) to a final concentration of 10-20 mM to react with any unreacted PEG-Maleimide.[2] Incubate for 30 minutes.
-
Purification: Purify the PEGylated protein using SEC or IEX to separate the desired product from unreacted components.[2]
-
Analysis: Analyze the final product for purity, yield, and degree of PEGylation using appropriate analytical techniques.
Mandatory Visualization
Caption: General experimental workflow for protein PEGylation.[2]
Caption: Troubleshooting logic for low PEGylation yield.[2]
Caption: Causes and prevention strategies for protein aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
Validation & Comparative
Validating MS(PEG)4 Conjugation Sites: A Comparative Guide to Mass Spectrometry and its Alternatives
For researchers, scientists, and drug development professionals, confirming the precise location of polyethylene (B3416737) glycol (PEG) conjugation is a critical step in the development of therapeutic proteins. The attachment of a discrete PEG linker like MS(PEG)4 (Amine-PEG4-NHS ester) can significantly improve a drug's pharmacokinetic properties, including its solubility and in-vivo stability, while reducing immunogenicity.[1][2][3] However, the site and extent of PEGylation directly influence the efficacy and safety of the biotherapeutic, making rigorous analytical validation essential.[4]
This guide provides an objective comparison of mass spectrometry-based methods, the gold standard for identifying conjugation sites, with alternative analytical techniques. We present supporting experimental data, detailed protocols, and workflow diagrams to assist in selecting the most appropriate analytical strategy for your research.
The Power of Mass Spectrometry in PEGylation Analysis
Mass spectrometry (MS) offers unparalleled precision in determining the molecular weight of molecules, making it the cornerstone for characterizing the heterogeneity of PEGylated proteins.[5] It provides direct evidence of conjugation by measuring the mass increase of the target molecule.[6] Two primary MS strategies are employed for this purpose: "top-down" and "bottom-up" analysis.[5]
Top-down mass spectrometry involves analyzing the intact PEGylated protein. This approach provides information on the overall degree of PEGylation and the distribution of different PEGylated species.[5]
Bottom-up mass spectrometry , also known as peptide mapping, entails the enzymatic digestion of the PEGylated protein into smaller peptides before MS analysis.[5][7] This method is instrumental in identifying the specific sites of PEG attachment on the protein backbone.[4][5]
Key Mass Spectrometry Techniques
Several mass spectrometry techniques are routinely used for the analysis of PEGylated proteins:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): Historically, MALDI-TOF MS has been a common technique for characterizing PEGylated proteins, providing excellent information on the average molecular weight and the degree of PEGylation.[1][8]
-
Electrospray Ionization (ESI-MS): ESI-MS is increasingly preferred due to its amenability to automated workflows and reduced sample preparation time compared to MALDI.[1][3] It is often coupled with liquid chromatography (LC-MS) for online separation and analysis of complex mixtures.[9]
-
Tandem Mass Spectrometry (MS/MS): In the bottom-up approach, tandem mass spectrometry (LC-MS/MS) is the definitive method for identifying the specific amino acids where PEG moieties are conjugated.[4][7] The fragmentation pattern of a PEGylated peptide provides unambiguous identification of the modification site.[4]
Comparing Analytical Techniques for MS(PEG)4 Conjugation Site Validation
While mass spectrometry is the gold standard, other techniques can provide complementary information or serve as orthogonal methods for validation.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (Bottom-Up LC-MS/MS) | Measures the mass-to-charge ratio of enzymatically digested peptides. | Precise location of PEGylation sites on the amino acid sequence.[4] | Gold standard for site-specific confirmation.[7] High sensitivity and specificity. | More time-consuming sample preparation.[4] Data analysis can be complex.[4] |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on size (SEC) or hydrophobicity (RP-HPLC).[6] | Separation of PEGylated species from unreacted protein and free PEG.[6] Assessment of purity. | Powerful for qualitative confirmation and quantitative assessment of purity.[6] | Does not directly identify the conjugation site. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information about the PEGylated molecule. | Can confirm the structure of the attached PEG group.[6] | Lower sensitivity compared to MS. Can be challenging for large proteins. |
Experimental Protocols
Protocol 1: Identification of MS(PEG)4 Conjugation Sites by Bottom-Up LC-MS/MS
This protocol outlines a typical workflow for identifying the specific amino acid residues where MS(PEG)4 is attached.
1. Sample Preparation: Denaturation, Reduction, and Alkylation
- Dilute approximately 100 µg of the MS(PEG)4-conjugated protein in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine-HCl).[7]
- Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.[7]
- Add iodoacetamide (B48618) (IAM) to a final concentration of 25 mM and incubate in the dark at room temperature for 1 hour to alkylate free cysteine residues.[7]
2. Buffer Exchange and Enzymatic Digestion
- Perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to remove denaturants.[7]
- Add a protease, such as trypsin, at a 1:20 enzyme-to-protein ratio (w/w).[7]
- Incubate overnight at 37°C.[7][10]
3. LC-MS/MS Analysis
- Quench the digestion reaction by adding formic acid.[7]
- Inject the peptide mixture onto a reverse-phase liquid chromatography (RPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).[7]
- Separate peptides using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).[10]
4. Data Analysis
- Process the raw MS data using specialized proteomics software (e.g., Proteome Discoverer, MaxQuant).[11][12]
- Search the MS/MS spectra against the protein sequence database, specifying the mass of the MS(PEG)4 moiety as a variable modification on potential conjugation residues (e.g., lysine, N-terminus).[4][7]
- Manually validate the spectra of identified conjugated peptides to confirm the site of attachment based on the observed fragment ions.[4]
Protocol 2: Analysis of PEGylation Efficiency by HPLC
This protocol can be used to assess the degree and efficiency of the PEGylation reaction.[13]
1. Instrumentation
- HPLC system with a UV detector. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can also be used for PEG detection.[13]
- Size-Exclusion Chromatography (SEC) or Reversed-Phase Chromatography (RPC) column.[13]
2. Sample Preparation
- Dilute a small aliquot of the purified PEGylated protein and the un-PEGylated control in the mobile phase.[13]
3. Chromatographic Separation
- SEC: Separates the reaction mixture based on hydrodynamic volume. The PEGylated protein will elute earlier than the un-PEGylated protein.[13]
- RPC: Separates based on hydrophobicity. The retention time will depend on the specific protein and the nature of the PEG reagent used.[13]
4. Data Analysis
- Integrate the peak areas of the un-PEGylated and various PEGylated protein species from the UV chromatogram (at 280 nm) to determine the percentage of conjugation and the distribution of PEGylated species.[13] The CAD or ELSD signal can be used to confirm the presence of PEG in the conjugated species.[13]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for validating MS(PEG)4 conjugation.
Caption: Bottom-up mass spectrometry workflow for conjugation site validation.
Caption: HPLC workflow for assessing PEGylation efficiency.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Proteomic Software for Mass Spec Data Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. List of mass spectrometry software - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to MS(PEG)4 and Other PEGylation Reagents for Biopharmaceutical Research
In the realm of biopharmaceutical development, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a pivotal strategy for enhancing their pharmacokinetic and pharmacodynamic properties. The selection of the appropriate PEGylation reagent is a critical determinant of the resulting conjugate's efficacy, stability, and in vivo performance. This guide provides an objective comparison of MS(PEG)4 (Methyl-PEG4-NHS Ester) with other common PEGylation reagents, supported by a synthesis of their chemical properties, performance characteristics, and relevant experimental data.
Comparison of PEGylation Reagent Chemistries
The choice of PEGylation reagent is primarily dictated by the available functional groups on the target molecule and the desired stability of the resulting linkage. MS(PEG)4 belongs to the class of N-hydroxysuccinimide (NHS) ester-activated PEGs, which are widely used for their reactivity towards primary amines.
| Reagent Class | Reactive Group | Target Functional Group | Formed Linkage | Key Advantages | Key Disadvantages |
| MS(PEG)4 (NHS Ester) | N-hydroxysuccinimide Ester | Primary Amines (-NH2) | Amide Bond | High reactivity at pH 7-9, forms a very stable amide bond.[1][2] | Prone to hydrolysis in aqueous solutions, can lead to a heterogeneous mixture of products.[3] |
| Aldehyde PEGs | Aldehyde (-CHO) | N-terminal α-Amino Groups | Secondary Amine | High selectivity for the N-terminus under mildly acidic conditions, forms a stable bond after reduction.[4] | Requires a subsequent reduction step with an agent like sodium cyanoborohydride.[3] |
| Maleimide PEGs | Maleimide | Sulfhydryl Groups (-SH) | Thioether Bond | Highly specific for cysteine residues, reaction proceeds at neutral pH.[4] | The thioether bond can be less stable than an amide bond and may undergo a retro-Michael reaction.[1][5] |
| Vinyl Sulfone PEGs | Vinyl Sulfone | Sulfhydryl Groups (-SH) | Thioether Bond | Forms a very stable thioether linkage, slower reaction rate allows for more control.[5] | Slower reaction kinetics compared to maleimides.[5] |
Impact of PEG Chain Length: Short-Chain (MS(PEG)4) vs. Long-Chain PEGs
The length of the PEG chain is a crucial parameter that can be tailored to optimize the desired properties of the bioconjugate. MS(PEG)4, with its four ethylene (B1197577) glycol units, is considered a short-chain PEGylation reagent.
| Property | Short-Chain PEG (e.g., MS(PEG)4) | Long-Chain PEG (e.g., >10 kDa) | Key Observations & References |
| Solubility | Enhances solubility of hydrophobic molecules.[6] | Significantly increases solubility.[6] | PEG, in general, enhances aqueous solubility. The effect is more pronounced with longer chains. |
| Stability (Chemical & Enzymatic) | Can offer some protection against degradation.[6] | Provides substantial protection and a "stealth" effect.[6] | Longer PEG chains create a larger hydrophilic shield, offering better protection from proteases and the immune system.[7] |
| Pharmacokinetics (in vivo) | Generally insufficient to prevent rapid renal filtration alone.[6][8] | Significantly prolongs circulation half-life by reducing renal clearance.[7][9] | A key advantage of long-chain PEGylation is the increased hydrodynamic radius, which surpasses the renal filtration threshold. |
| Immunogenicity | Can reduce immunogenicity.[6] | Significantly reduces immunogenicity by masking epitopes.[6] | The ability to mask antigenic sites is a major benefit of PEGylation, with longer chains providing more effective shielding. |
| Biological Activity | May have a lower impact on biological activity due to less steric hindrance. | Can lead to a greater reduction in in vitro activity due to steric hindrance of the active site.[10] | This is a critical trade-off; longer chains that improve in vivo stability may decrease in vitro potency.[9] |
Stability of Formed Conjugates: Amide vs. Thioether Linkages
The stability of the covalent bond between the PEG reagent and the biomolecule is critical for the in vivo performance of the conjugate.
| Linkage Type | Formed by Reagents like... | Chemical Stability | In Vivo Fate |
| Amide Bond | MS(PEG)4 (NHS Esters) | Highly stable due to resonance stabilization. Requires harsh conditions or enzymatic action for cleavage.[1][2] | Generally very stable in circulation, leading to a longer half-life of the intact bioconjugate.[2] |
| Thioether Bond (from Maleimide) | Maleimide-PEGs | Susceptible to retro-Michael reaction and thiol exchange with endogenous thiols (e.g., glutathione, albumin).[1][4] | Can lead to premature release of the PEG chain and payload exchange, potentially reducing efficacy and causing off-target effects.[1] |
| Thioether Bond (from Vinyl Sulfone) | Vinyl Sulfone-PEGs | More stable than maleimide-derived thioether bonds.[5] | Offers improved stability in circulation compared to maleimide-based conjugates. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful and comparative evaluation of PEGylation reagents.
Protocol 1: Amine-Reactive PEGylation using MS(PEG)4
This protocol describes a general procedure for the conjugation of an NHS ester-activated PEG, such as MS(PEG)4, to primary amines on a protein.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
MS(PEG)4 reagent
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Materials for purification (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.
-
PEG Reagent Preparation: Immediately before use, dissolve the MS(PEG)4 in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM). Do not store in aqueous solutions due to hydrolysis of the NHS ester.
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved MS(PEG)4 to the protein solution. The optimal molar ratio should be determined empirically. Gently mix the reaction.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. Optimal time and temperature will depend on the specific protein.
-
Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted MS(PEG)4. Incubate for an additional 15-30 minutes.
-
Purification: Remove unreacted PEG reagent and byproducts using size-exclusion chromatography (desalting column) or dialysis.
Protocol 2: Characterization of PEGylated Proteins
A. Size-Exclusion Chromatography (SEC-HPLC)
This method separates molecules based on their hydrodynamic radius and is ideal for assessing the purity and degree of PEGylation.
Objective: To separate and quantify the PEGylated protein, unmodified protein, and free PEG reagent.
Procedure:
-
Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., 150 mM phosphate (B84403) buffer, pH 7.0).
-
Inject the purified PEGylation reaction mixture onto the column.
-
Monitor the elution profile using a UV detector at 214 nm or 280 nm.
-
Analyze the chromatogram. PEGylated proteins will elute earlier than the unmodified protein due to their larger size. Unreacted PEG reagent will typically elute later.
-
The degree of PEGylation can be estimated by the relative peak areas.
B. Mass Spectrometry (MS)
MS provides a precise measurement of the molecular weight of the PEGylated protein, confirming the covalent attachment and determining the number of PEG chains attached.
Objective: To confirm the molecular weight and determine the degree of PEGylation.
Procedure:
-
The purified PEGylated protein sample is introduced into a mass spectrometer (e.g., MALDI-TOF or ESI-MS).
-
The resulting mass spectrum will show a series of peaks. The mass difference between the peaks will correspond to the mass of the MS(PEG)4 reagent.
-
Deconvolution of the mass spectrum allows for the determination of the average molecular weight and the distribution of PEGylated species (mono-, di-, tri-PEGylated, etc.).
Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
Logical Relationship Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. benchchem.com [benchchem.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
MS(PEG)4 vs. Other Crosslinkers: A Comparative Guide for Protein Studies
For researchers, scientists, and drug development professionals, the selection of a chemical crosslinker is a pivotal decision in the study of protein-protein interactions, protein structure, and the development of bioconjugates. This guide provides an objective comparison of MS(PEG)4, a PEGylated crosslinker, with its non-PEGylated counterparts and other alternatives, supported by experimental data and detailed protocols.
MS(PEG)4, an N-hydroxysuccinimide (NHS) ester with a four-unit polyethylene (B3416737) glycol (PEG) spacer, offers distinct advantages in protein studies due to its hydrophilic nature. This guide will compare its performance characteristics against commonly used crosslinkers such as Disuccinimidyl suberate (B1241622) (DSS), its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3), and the heterobifunctional crosslinker Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
Performance Comparison of Crosslinkers
The choice of crosslinker significantly impacts crosslinking efficiency, solubility of the resulting conjugates, and the potential for aggregation. The integration of a PEG spacer in MS(PEG)4 provides notable benefits over traditional hydrocarbon spacers.
Key Performance Indicators:
-
Hydrophilicity and Solubility: The PEG spacer arm in MS(PEG)4 enhances the water solubility of the crosslinker and the resulting protein conjugate. This is a significant advantage over hydrophobic crosslinkers like DSS, which often require dissolution in organic solvents like DMSO or DMF before use.[1] Improved solubility can lead to more efficient crosslinking in aqueous buffers and is particularly beneficial when working with proteins prone to aggregation.[2]
-
Crosslinking Efficiency: Studies comparing PEGylated NHS-ester crosslinkers with their non-PEGylated analogs have demonstrated that the hydrophilic PEG backbone can lead to a higher number of identified cross-links in mass spectrometry experiments.[3][4] This is attributed to the increased accessibility of the crosslinker to the protein surface, especially in dynamic regions.[3] The hydrophobicity of DSS can limit its effective concentration in aqueous solutions to around 0.25 mM, whereas PEGylated crosslinkers can often be used at higher concentrations (e.g., 2 mM), resulting in greater crosslinking coverage.[3]
-
Protein Aggregation: The hydrophilic nature of the PEG spacer can help to reduce the tendency of proteins to aggregate upon crosslinking.[5] In contrast, hydrophobic crosslinkers can sometimes induce or fail to prevent the aggregation of proteins, which can complicate downstream analysis.[6]
-
Membrane Permeability: MS(PEG)4, like DSS, is membrane-permeable, making it suitable for intracellular crosslinking studies.[3][4] Its water-soluble counterpart, BS3, is membrane-impermeable and is therefore used for crosslinking cell-surface proteins.[1]
-
Reactivity and Specificity: MS(PEG)4 is a homobifunctional crosslinker with NHS esters at both ends, which react with primary amines (the N-terminus of proteins and the side chains of lysine (B10760008) residues) to form stable amide bonds.[5] This reactivity is similar to that of DSS and BS3. SMCC, on the other hand, is a heterobifunctional crosslinker with an NHS ester that reacts with amines and a maleimide (B117702) group that reacts with sulfhydryl groups (cysteine residues).[2]
Quantitative Data Summary
The following tables summarize the key characteristics and performance of MS(PEG)4 and its alternatives based on available data.
Table 1: Physicochemical Properties of Common Crosslinkers
| Feature | MS(PEG)4 (and its analogs like BS(PEG)n) | DSS (Disuccinimidyl suberate) | BS3 (Bis(sulfosuccinimidyl) suberate) | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reactive Groups | NHS ester (amine-reactive) | NHS ester (amine-reactive) | Sulfo-NHS ester (amine-reactive) | NHS ester (amine-reactive), Maleimide (sulfhydryl-reactive) |
| Functionality | Homobifunctional | Homobifunctional | Homobifunctional | Heterobifunctional |
| Spacer Arm | Hydrophilic PEG | Hydrophobic Alkyl Chain | Hydrophilic Alkyl Chain with Sulfonate Groups | Hydrophobic Cyclohexane |
| Solubility | High in aqueous buffers | Low in aqueous buffers (requires organic solvent) | High in aqueous buffers | Low in aqueous buffers (requires organic solvent) |
| Membrane Permeability | Permeable | Permeable | Impermeable | Permeable |
Table 2: Comparative Performance Data: PEGylated vs. Non-PEGylated Crosslinkers
| Performance Metric | BS(PEG)2 (PEGylated) | DSS (Non-PEGylated) | Reference |
| Number of Identified Cross-links (in vitro) | Higher | Lower | [3][4] |
| Number of Identified Cross-links (in vivo) | Higher | Lower | [3] |
| Effective Concentration Range | Up to 2 mM | Limited to ~0.25 mM | [3] |
| Capture of Inter-domain Dynamics | More effective | Less effective | [3][4] |
| Tendency for Protein Aggregation | Reduced | Can be higher | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparing the performance of different crosslinkers.
Protocol 1: In Vitro Protein Crosslinking and SDS-PAGE Analysis
This protocol describes a general workflow for crosslinking a purified protein in solution and analyzing the results by SDS-PAGE.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS or HEPES, pH 7.0-8.0)
-
Crosslinker (MS(PEG)4, DSS, BS3)
-
Anhydrous DMSO or DMF (for DSS)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE loading buffer
-
SDS-PAGE gel and electrophoresis system
Procedure:
-
Sample Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of the crosslinker.
-
For MS(PEG)4 and BS3, dissolve in the reaction buffer.
-
For DSS, dissolve in anhydrous DMSO or DMF.
-
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve a final molar excess of 10- to 50-fold over the protein. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
SDS-PAGE Analysis: Add SDS-PAGE loading buffer to the quenched samples, heat at 95°C for 5 minutes, and analyze the samples on an SDS-PAGE gel.[7] Crosslinked proteins will appear as higher molecular weight bands compared to the non-crosslinked control.
Protocol 2: Assessment of Protein Aggregation
This protocol describes how to assess protein aggregation after crosslinking using size-exclusion chromatography (SEC).
Materials:
-
Crosslinked and quenched protein samples from Protocol 1
-
Size-exclusion chromatography (SEC) system
-
Appropriate SEC column and running buffer
Procedure:
-
Sample Preparation: Prepare the crosslinked and non-crosslinked control samples for SEC analysis.
-
SEC Analysis: Inject the samples onto the SEC column. Aggregates will elute earlier than the monomeric protein.
-
Data Analysis: Analyze the chromatograms. The presence of high molecular weight species, particularly in the void volume, indicates aggregation.[8]
Visualizations
Diagrams are essential for understanding complex biological processes and experimental workflows.
Caption: A generalized workflow for a comparative protein crosslinking experiment.
References
- 1. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. benchchem.com [benchchem.com]
- 7. neobiotechnologies.com [neobiotechnologies.com]
- 8. Determining Protein Aggregation | Proteos Insights [proteos.com]
A Guide to MS(PEG)4 Alternatives for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the stability, solubility, pharmacokinetics, and biological activity of a bioconjugate. While MS(PEG)4, a short-chain polyethylene (B3416737) glycol (PEG) linker with a succinimidyl ester, is widely utilized for its simplicity and reliability in conjugating to primary amines, a diverse landscape of alternative linkers offers distinct advantages for specific applications. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the rational design of next-generation bioconjugates.
Executive Summary
This guide evaluates alternatives to the MS(PEG)4 linker, categorizing them based on linker composition (PEG vs. non-PEG), cleavability, and the reactive chemistry employed. Key findings indicate that:
-
Longer-chain and branched PEG linkers generally enhance the hydrophilicity and in vivo half-life of bioconjugates, which is particularly beneficial for hydrophobic payloads in antibody-drug conjugates (ADCs), leading to improved pharmacokinetic profiles and reduced off-target toxicity.[1]
-
Cleavable linkers , such as the enzyme-labile valine-citrulline (Val-Cit) peptide linker, enable controlled payload release within the target cell, a crucial feature for many ADC designs.[1][2] However, they may exhibit lower plasma stability compared to their non-cleavable counterparts.[1]
-
Non-PEG linkers , including aliphatic chains and biodegradable polymers, provide viable alternatives where the potential for PEG immunogenicity is a concern or when different physicochemical properties are desired.[1][3]
-
Alternative conjugation chemistries , like maleimide-thiol coupling and click chemistry, offer higher reaction efficiency and site-specificity compared to traditional NHS ester chemistry, resulting in more homogeneous and well-defined bioconjugates.[1][4]
Comparative Data of Bioconjugation Linkers
The following tables summarize quantitative data from various studies to facilitate a comparison of different linker types. It is important to note that direct head-to-head comparisons across all linker types under identical conditions are rare in the literature. Therefore, the data presented here is a synthesis from multiple sources to provide a comparative overview.[1]
Table 1: Comparison of Linker Chemistries
| Linker Chemistry | Reactive Groups | Bond Formed | Key Advantages | Key Considerations |
| Amine-Reactive (NHS Ester) | N-Hydroxysuccinimide Ester + Amine | Amide | High reactivity, stable bond, well-established protocols.[4] | Susceptible to hydrolysis in aqueous solutions, potential for multiple lysine (B10760008) modifications leading to heterogeneity.[4] |
| Thiol-Reactive (Maleimide) | Maleimide + Thiol (Cysteine) | Thioether | High selectivity for thiols, fast reaction rates.[4] | The thioether bond can be reversible via retro-Michael addition, especially in the presence of other thiols.[4] |
| Click Chemistry (e.g., CuAAC) | Azide + Alkyne | Triazole | High selectivity and efficiency, bioorthogonal, stable triazole linkage.[4] | Copper-catalyzed reactions may require the removal of cytotoxic copper; strain-promoted variants (SPAAC) are copper-free but can be more expensive.[4] |
| Click Chemistry (e.g., SPAAC) | Cyclooctyne (e.g., DBCO) + Azide | Triazole | Copper-free, bioorthogonal, high selectivity.[4] | Reagents can be more expensive, and reaction kinetics may be slower than CuAAC.[4] |
Table 2: Performance Comparison of Linker Types
| Linker Type | Key Feature | Primary Application | Relative Plasma Stability | Payload Release Mechanism |
| Short-chain PEG (e.g., MS(PEG)4) | Non-cleavable, hydrophilic spacer | General bioconjugation, labeling | High | Proteolytic degradation of the biomolecule |
| Longer-chain PEG (e.g., PEG12, PEG24) | Enhanced hydrophilicity and PK | ADCs with hydrophobic payloads | High | Proteolytic degradation of the biomolecule |
| Valine-Citrulline (Val-Cit) | Enzyme-cleavable | ADCs | Moderate to High | Cleavage by intracellular enzymes (e.g., Cathepsin B)[5] |
| Disulfide Linkers | Redox-sensitive | Intracellular drug delivery | Moderate | Reduction in the intracellular environment |
| Hydrazone Linkers | pH-sensitive | Acid-labile drug release | Low to Moderate | Hydrolysis at low pH (e.g., in endosomes/lysosomes) |
| Non-PEG Aliphatic Linkers (e.g., SMCC) | Non-cleavable, hydrophobic | ADCs | Very High | Proteolytic degradation of the biomolecule[3][6] |
| Biodegradable Linkers (e.g., PLA, PGA based) | Hydrolysable ester bonds | Controlled release systems | Variable | Hydrolysis[7] |
Visualization of Bioconjugation Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Logical workflow for selecting a suitable bioconjugation linker.
Caption: A generalized experimental workflow for bioconjugation.
References
The Balancing Act: A Comparative Analysis of PEG Linker Length in Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate polyethylene (B3416737) glycol (PEG) linker is a critical decision in the design of bioconjugates that can profoundly influence the therapeutic efficacy and safety of a drug candidate. This guide provides an objective comparison of different length PEG linkers, supported by experimental data, to inform the rational design of next-generation therapeutics such as antibody-drug conjugates (ADCs).
The length of a PEG linker is a crucial parameter that modulates the physicochemical properties, pharmacokinetics, and overall performance of a bioconjugate.[1][2] Longer PEG linkers are generally employed to enhance solubility, particularly for hydrophobic payloads, and to extend the circulation half-life of the conjugate by increasing its hydrodynamic radius, which reduces renal clearance.[3][4] Conversely, shorter PEG linkers may offer greater stability and can be advantageous in applications where faster clearance is desired, such as in medical imaging.[5][6] However, the optimal PEG linker length is often specific to the antibody, payload, and target, necessitating a careful balancing act to achieve the desired therapeutic index.[1][7]
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of bioconjugates.
Table 1: Impact of PEG Linker Length on Pharmacokinetics of Affibody-Drug Conjugates [1][8]
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates [1][8]
| Molecule Type | PEG Linker Length | Key In Vitro Cytotoxicity Finding |
| Affibody-Drug Conjugate | None | Baseline cytotoxicity. |
| Affibody-Drug Conjugate | 4 kDa | 4.5-fold reduction in cytotoxicity compared to no PEG. |
| Affibody-Drug Conjugate | 10 kDa | 22-fold reduction in cytotoxicity compared to no PEG. |
Table 3: Impact of PEG Linker Length on In Vivo Efficacy of Antibody-Drug Conjugates [9]
| Drug Delivery System | PEG Linker Length (units) | In Vivo Efficacy (Tumor Growth Inhibition) |
| Antibody-Drug Conjugate | Non-PEGylated | 11% decrease in tumor weight. |
| Antibody-Drug Conjugate | 2 and 4 PEG units | 35-45% decrease in tumor weight. |
| Antibody-Drug Conjugate | 8, 12, and 24 PEG units | 75-85% reduction in tumor weights. |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of different linker technologies. Below are protocols for key experiments used to evaluate the performance of bioconjugates with varying PEG linker lengths.
Pharmacokinetic (PK) Analysis
Objective: To determine the circulation half-life, clearance rate, and overall exposure (Area Under the Curve - AUC) of conjugates with different PEG linker lengths.[3][4]
Materials:
-
PEGylated bioconjugate with varying linker lengths
-
Appropriate animal model (e.g., mice, rats)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Analytical instrumentation for quantification (e.g., ELISA, LC-MS/MS)
Procedure:
-
Administer the PEGylated therapeutic to the animal model, typically via a single intravenous (IV) bolus dose.[4]
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs).[3][4]
-
Process the blood samples to isolate plasma.[3]
-
Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method such as ELISA.[1]
-
Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[1]
In Vitro Cytotoxicity Assay
Objective: To assess the potency of the bioconjugate by measuring its ability to kill target cancer cells in culture.
Materials:
-
Target cancer cell line
-
Cell culture medium and supplements
-
PEGylated bioconjugates with varying linker lengths
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader for absorbance or luminescence measurement
Procedure:
-
Seed the target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the bioconjugates with different PEG linker lengths.
-
Incubate the cells for a predetermined period (e.g., 72-96 hours).[10]
-
Assess cell viability using a suitable assay, such as MTT or CellTiter-Glo, which measures metabolic activity.[7]
-
Measure the absorbance or luminescence to determine the concentration of the bioconjugate that inhibits cell growth by 50% (IC50).[7]
Biodistribution Study
Objective: To determine the distribution and accumulation of the bioconjugate in different organs and tissues, including the tumor.[11]
Materials:
-
Radiolabeled or fluorescently-labeled bioconjugates with varying PEG linker lengths
-
Tumor-bearing animal model
-
Scintillation counter or imaging system
Procedure:
-
Administer the labeled bioconjugate to the tumor-bearing animal model.
-
At predetermined time points, euthanize the animals and collect relevant organs and the tumor.
-
Quantify the amount of the conjugate in each tissue by measuring radioactivity or fluorescence.[8]
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to compare the accumulation in different organs and tumors.[11]
Mandatory Visualization
Caption: ADC uptake and intracellular drug release pathway.[5]
Caption: A typical workflow for the synthesis and evaluation of ADCs.[1]
Caption: The relationship between PEG linker length and key ADC properties.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
The Double-Edged Sword of PEGylation: A Comparative Guide to Validating Protein Activity
For researchers, scientists, and drug development professionals, the decision to PEGylate a protein is a critical juncture in optimizing its therapeutic potential. This guide provides an objective comparison of the performance of PEGylated proteins against their non-PEGylated counterparts, supported by experimental data and detailed methodologies for key validation experiments.
The covalent attachment of polyethylene (B3416737) glycol (PEG) to a therapeutic protein, a process known as PEGylation, is a clinically validated and widely adopted strategy to enhance its pharmacokinetic and pharmacodynamic properties. The primary advantage of PEGylation lies in the increased hydrodynamic size of the protein, which confers several benefits. This steric shielding effect protects the protein from proteolytic degradation and reduces renal clearance, leading to a significantly prolonged circulation half-life.[1][2][3] Consequently, this allows for less frequent dosing, which can improve patient compliance.[1] Furthermore, the hydrophilic PEG chains can mask epitopes on the protein surface, reducing its immunogenicity and the risk of an anti-drug antibody (ADA) response.[2]
However, this "stealth" effect is not without its trade-offs. The same steric hindrance that provides protection can also mask the protein's active site or receptor-binding domains, potentially leading to a partial loss of in vitro biological activity.[2][3][4] The extent of this activity loss is a critical consideration and is influenced by several factors, including the size and structure (linear vs. branched) of the PEG molecule, the degree of PEGylation, and the specific site of attachment.[1][3] Therefore, a thorough validation of the PEGylation effect on protein activity is paramount.
Performance Comparison: A Quantitative Overview
The decision to PEGylate a therapeutic protein hinges on a careful balance between the gains in stability and in vivo persistence and the potential reduction in specific activity. The following tables summarize quantitative data from various studies, comparing key performance parameters of PEGylated proteins with their native forms.
Table 1: Impact of PEGylation on Protein Pharmacokinetics
| Protein | Modification | Parameter | Non-PEGylated | PEGylated | Fold Change |
| Interferon α-2a | 40 kDa branched PEG | Absorption Half-life | 2.3 hours | 50 hours | ~22x[5] |
| Interferon α-2b | 20 kDa linear PEG | Serum Half-life | 4 hours | 40 hours | 10x[5] |
| 40 kDa linear PEG | Serum Half-life | 4 hours | 62 hours | 15.5x[5] | |
| G-CSF | 20 kDa PEG | Serum Half-life | 3.5 hours | 15-42 hours | ~4-12x |
| Erythropoietin | 30 kDa linear PEG | Half-life (rabbits) | 6.8 hours | 64.9 hours | ~9.5x |
| Uricase | di-PEGylated | In vivo Half-life (rats) | ~2 hours | 22.8 hours | ~11.4x[5] |
Note: Values can vary depending on the specific study, patient population, and analytical methods used.[1]
Table 2: In Vitro Activity of PEGylated vs. Non-PEGylated Proteins
| Protein | PEG Moiety | Degree of PEGylation | Assay Type | Remaining Activity (% of Native) | Reference |
| Interferon-α2a | 40 kDa branched PEG | Mono-PEGylated | Antiviral Activity | ~7% | [6] |
| Interferon-α2b | 12 kDa linear PEG | Mono-PEGylated | Antiviral Activity | Higher than 40 kDa branched PEG-IFN-α2a | |
| G-CSF | Not Specified | Mono-PEGylated | Cell Proliferation | ~90% | |
| Asparaginase | mPEG-propionaldehyde | In vitro activity | 82-93% retention | [7] | |
| α-Chymotrypsin | 5 kDa linear mPEG | Enzyme Kinetics (kcat/KM) | ~50% | [7] |
Key Experimental Protocols for Validation
Accurate assessment of the biological activity of PEGylated proteins is crucial. The following are detailed methodologies for commonly used assays.
In Vitro Cell-Based Proliferation Assay (Example: PEG-G-CSF)
This assay measures the ability of Granulocyte Colony-Stimulating Factor (G-CSF) to stimulate the proliferation of a responsive cell line.
-
Principle: G-CSF is a cytokine that stimulates the proliferation and differentiation of neutrophil precursor cells. Its activity can be measured by quantifying the increase in the number of viable cells in a G-CSF-dependent cell line.
-
Materials:
-
Procedure:
-
Culture the G-CSF-dependent cell line according to standard protocols.
-
Wash the cells to remove any residual growth factors and resuspend in fresh medium.[8]
-
Seed the cells into a 96-well plate at an appropriate density.
-
Prepare serial dilutions of the native and PEGylated G-CSF in cell culture medium.
-
Add the G-CSF dilutions to the cells and incubate for a period that allows for significant cell proliferation (e.g., 48-72 hours).
-
Add a tetrazolium salt-based reagent (e.g., MTT or WST-1) to each well.
-
Incubate the plate for a few hours. During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Quantify the absorbance of the formazan product using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
The activity is determined by comparing the dose-response curves of the native and PEGylated G-CSF.
-
Antiviral Activity Assay for PEGylated Interferon (Cytopathic Effect Inhibition Assay)
This assay measures the ability of interferon to protect cells from viral infection.
-
Principle: Interferons induce an antiviral state in cells, making them resistant to viral replication. The biological activity is quantified by determining the concentration of interferon required to inhibit the cytopathic effect (CPE) caused by a virus.
-
Procedure:
-
Cell Seeding: Plate a suitable cell line (e.g., A549 human lung carcinoma cells) in a 96-well plate at a density that will result in a confluent monolayer the next day.
-
Sample Preparation: Prepare serial dilutions of the native and PEGylated interferon in cell culture medium.
-
Treatment: Add the interferon dilutions to the cells and incubate for 24 hours to allow for the induction of an antiviral state.
-
Viral Infection: Infect the cells with a virus that causes a clear CPE (e.g., Encephalomyocarditis virus).
-
Incubation: Incubate the plate for a period sufficient for the virus to cause CPE in the control wells (typically 24-48 hours).
-
CPE Assessment: Stain the cells with a dye that stains viable cells (e.g., crystal violet).
-
Data Analysis: The concentration of interferon that protects 50% of the cells from the viral CPE is determined and compared between the PEGylated and non-PEGylated forms.
-
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for evaluating the pharmacokinetics of a PEGylated biologic in a rodent model.[2]
-
Animal Model: Select an appropriate rodent species (e.g., Sprague Dawley rats or BALB/c mice). Animals should be healthy and of a specific age and weight range. House animals in a controlled environment with a standard diet and water ad libitum.[2]
-
Procedure:
-
Administer the PEGylated and non-PEGylated protein to different groups of animals via a specific route (e.g., intravenous or subcutaneous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours) post-injection.
-
Process the blood samples to obtain plasma or serum.
-
Store the plasma/serum samples at -80°C until analysis.
-
Quantify the concentration of the protein in the samples using a validated analytical method such as ELISA.
-
Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of a therapeutic protein often involves elucidating its signaling pathway. PEGylation can potentially alter the interaction with the receptor and subsequent downstream signaling.
Caption: G-CSF signaling pathway initiated by PEGylated G-CSF binding.
The experimental workflow for validating a PEGylated protein involves a series of steps from conjugation to functional assessment.
Caption: General workflow for PEGylation and validation of protein activity.
References
- 1. [Interferon signaling pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Reactome | Signaling by Erythropoietin [reactome.org]
- 5. Frontiers | Development of Site-Specific PEGylated Granulocyte Colony Stimulating Factor With Prolonged Biological Activity [frontiersin.org]
- 6. hcplive.com [hcplive.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Interferon (IFN) の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
A Researcher's Guide to the Quantitative Analysis of PEGylation Efficiency
For researchers, scientists, and drug development professionals, the precise quantitative analysis of polyethylene (B3416737) glycol (PEG)ylation on therapeutic proteins is a critical aspect of characterization and quality control. The covalent attachment of PEG to a protein, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biopharmaceuticals. This modification can improve a protein's pharmacokinetic profile, increase its stability, and reduce its immunogenicity.[1] However, the inherent heterogeneity of PEGylation reactions necessitates robust analytical methods to quantify the degree of PEGylation, identify positional isomers, and detect impurities.[1]
This guide provides an objective comparison of key analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your specific needs.
Comparative Analysis of Analytical Techniques
The selection of an optimal analytical method for quantifying protein PEGylation is contingent on a variety of factors, including the specific information required, the physicochemical properties of the PEGylated protein, and the available instrumentation.[2] The following tables summarize the key quantitative performance metrics for each technique.
Table 1: Comparison of Key Analytical Techniques for PEGylation Analysis [2]
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic radius. | Purity, presence of aggregates, separation of PEGylated from non-PEGylated protein. | Robust, good for initial assessment and removal of unreacted PEG.[2] | Low resolution for positional isomers and species with similar sizes.[2] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | High-resolution separation of PEGylated isoforms and positional isomers. | High resolution, good for purity assessment. | Can be challenging for large and heterogeneous PEGs. |
| Ion-Exchange Chromatography (IEX) | Separation based on surface charge. | Separation of positional isomers and species with different degrees of PEGylation. | High resolution for charged molecules. | Performance can be affected by the shielding of charges by PEG. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separation based on molecular weight. | Estimation of molecular weight and degree of PEGylation. | Simple, widely available, good for initial assessment. | Semi-quantitative; PEG can affect staining efficiency and lead to smeared bands and overestimation of molecular weight.[2] |
| Capillary Electrophoresis (CE) | Separation based on charge-to-mass ratio. | High-resolution separation of PEGylated isoforms. | High efficiency and resolution. | Can be sensitive to sample matrix effects. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Measurement of mass-to-charge ratio. | Definitive molecular weight of PEGylated species and determination of the degree of PEGylation.[2] | High accuracy and sensitivity, provides direct mass information. | Can have difficulty with very large or heterogeneous PEGs.[2] |
| Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI/LC/MS) | Separation by LC coupled with mass analysis. | Characterization of heterogeneity, confirmation of mass, and identification of post-translational modifications.[3] | Provides detailed structural information and can be used for quantitative analysis.[4] | Complex data analysis, potential for ion suppression. |
Table 2: Typical Quantitative Data from PEGylation Reaction Analysis [2]
| Analytical Method | Parameter Measured | Typical Value/Range |
| SEC-HPLC | % Unreacted Protein | 5 - 20% |
| % Mono-PEGylated | 70 - 90% | |
| % Di-PEGylated | < 10% | |
| % Aggregates | < 1% | |
| RP-HPLC | Retention Time Shift (relative to unmodified) | Dependent on PEG size and protein |
| Peak Area Ratio (Isomers) | Varies with reaction conditions | |
| SDS-PAGE | Apparent Molecular Weight Increase | Correlates with the number and size of attached PEG chains |
| MALDI-TOF MS | Mass of Unmodified Protein | e.g., 20,000 Da |
| Mass of Mono-PEGylated | e.g., 40,000 Da (with 20 kDa PEG) | |
| Average Degree of PEGylation | Calculated from peak intensities |
Note: The specific values will vary depending on the protein, PEG reagent, and reaction conditions.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the quantitative analysis of PEGylation efficiency.
Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their size in solution, making it an excellent first step for analyzing the outcome of a PEGylation reaction.[2]
-
Apparatus: HPLC system with a UV detector.
-
Column: A size-exclusion column suitable for the molecular weight range of the protein and its PEGylated forms.
-
Mobile Phase: A buffer that maintains the native structure of the protein, such as phosphate-buffered saline (PBS).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: The PEGylation reaction mixture is injected directly or after a simple dilution.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Monitor the elution profile. Higher molecular weight species (aggregates, highly PEGylated proteins) will elute earlier, followed by the desired PEGylated product, the unreacted protein, and finally the free PEG.[2]
-
The relative percentage of each species can be calculated from the peak areas in the chromatogram.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity and is particularly useful for separating PEGylated isoforms.[2]
-
Apparatus: HPLC system with a UV detector.
-
Column: A reversed-phase column (e.g., C4, C8, or C18) appropriate for protein separations.
-
Mobile Phase:
-
Buffer A: Water with 0.1% trifluoroacetic acid (TFA).
-
Buffer B: Acetonitrile with 0.1% TFA.
-
-
Gradient: A linear gradient from a low to a high percentage of Buffer B.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Quench the PEGylation reaction, for example, with an equal volume of 50 mM Tris/1% TFA (pH ~2).[2]
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the quenched sample.
-
Run the gradient elution. The retention time of the PEGylated protein will be influenced by the number and location of the attached PEG chains.
-
The relative abundance of each isoform can be determined from the corresponding peak area.[2]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a widely used technique for estimating the molecular weight of proteins and visualizing the products of a PEGylation reaction.[2]
-
Apparatus: Vertical electrophoresis system.
-
Gel: 4-12% Bis-Tris precast gel or a hand-casted polyacrylamide gel.[1]
-
Running Buffer: MES or MOPS SDS running buffer.[1]
-
Sample Preparation:
-
Mix the PEGylated protein sample with LDS sample buffer (4X) in a 3:1 ratio.[1]
-
For non-reducing conditions, do not add a reducing agent. For reducing conditions, add a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol.
-
Heat the samples at 70-95°C for 5-10 minutes.[1]
-
-
Loading: Load approximately 1-10 µg of protein per well.[1]
-
Electrophoresis: Run at 100-150 V until the dye front reaches the bottom of the gel.[2]
-
Staining:
-
Coomassie Blue Staining: For general protein detection.
-
Barium-Iodide Staining: For specific detection of PEG. This involves incubating the gel in a 5% barium chloride solution followed by an iodine solution.[2]
-
-
Analysis: The PEGylated protein will migrate slower than the unmodified protein, resulting in a band with a higher apparent molecular weight. The presence of multiple bands can indicate a mixture of mono-, di-, and multi-PEGylated species. Densitometry can be used for semi-quantitative analysis of the band intensities.[2]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
This is a generalized workflow for MALDI-TOF MS analysis.[1]
-
Instrumentation: MALDI-TOF mass spectrometer.
-
Matrix: Sinapinic acid or a similar matrix suitable for proteins.
-
Sample Preparation:
-
Mix the PEGylated protein sample with the matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to air dry.
-
-
Data Acquisition:
-
Acquire mass spectra in linear mode for large molecules.
-
The laser power should be optimized for a good signal-to-noise ratio without causing fragmentation.[2]
-
-
Analysis: The mass spectrum will display a series of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached. The mass difference between adjacent peaks will correspond to the molecular weight of the attached PEG moiety. The average degree of PEGylation can be calculated based on the weighted average of the peak intensities.[2]
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the quantitative analysis of PEGylation efficiency.
Caption: General workflow for protein PEGylation and subsequent quantitative analysis.
Caption: Decision tree for selecting an appropriate method for PEGylation analysis.
References
A Head-to-Head Comparison of NHS-Esters and Other Reactive Groups for Bioconjugation
In the fields of drug development, diagnostics, and life sciences research, the covalent modification of biomolecules is a critical technique. The choice of reactive chemistry for conjugating molecules such as drugs, probes, or reporters to proteins, antibodies, or oligonucleotides can profoundly impact the efficacy, stability, and reproducibility of the resulting bioconjugate. Among the various chemical groups available for this purpose, N-hydroxysuccinimide (NHS) esters have become a popular choice for their high reactivity towards primary amines and the formation of stable amide bonds.[1]
This guide provides an objective, data-driven comparison of NHS-esters with other commonly used reactive groups, including isothiocyanates, maleimides, and carbodiimides. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the optimal conjugation chemistry for their specific application.
Quantitative Comparison of Reactive Groups
The selection of a crosslinker is a crucial decision that influences the performance of the resulting bioconjugate.[2] The following table summarizes key quantitative and qualitative parameters for NHS-esters and other major bioconjugation chemistries. It is important to note that specific efficiencies and outcomes can vary depending on the biomolecule, the label, and the precise reaction conditions.[3]
| Feature | NHS Esters | Isothiocyanates | Maleimides | Carbodiimides (EDC) |
| Reactive Group | N-Hydroxysuccinimide ester | Isothiocyanate | Maleimide (B117702) | Carbodiimide |
| Target Functional Group | Primary amines (-NH₂)[1] | Primary amines (-NH₂)[1] | Thiols (-SH)[4] | Carboxyl groups (-COOH) for activation to react with amines[1] |
| Resulting Bond | Amide[1] | Thiourea[1] | Thioether (Thiosuccinimide)[5] | Amide (zero-length)[1] |
| Optimal Reaction pH | 7.2 - 8.5[6] | 9.0 - 10.0[1][6] | 6.5 - 7.5[4][7] | 4.5 - 6.0 (for carboxyl activation); 7.2 - 7.5 (for amine reaction)[1] |
| Typical Reaction Efficiency | 5-50% (can be variable, with some reports of 50-80%)[4] | Variable, generally lower than NHS-esters[1] | High (>90%)[4] | Modest (can be variable, 40-75% reported in some systems)[4][8] |
| Reaction Speed | Fast (minutes to a few hours)[9][] | Generally slower than NHS esters[9] | Fast (1-2 hours)[4] | Moderate (30 min - 4 hours)[4] |
| Bond Stability | Very High (Amide bond)[11] | Moderate to Low (Thiourea bond is less stable than an amide bond)[1][11] | High (Thioether bond)[4] | High (Amide bond)[4] |
| Primary Side Reaction | Hydrolysis of the ester[6][12] | Reaction with thiols (at lower pH)[9] | Hydrolysis of the maleimide group at pH > 8.5[7] | Hydrolysis of O-acylisourea intermediate[8][13] |
| Half-life of Hydrolysis | 4-5 hours at pH 7.0 (0°C); 10 minutes at pH 8.6 (4°C)[14][15] | Generally more stable in aqueous solution than NHS esters[1] | Hydrolyzes at alkaline pH[7] | O-acylisourea intermediate is highly unstable in aqueous solutions[8] |
Chemical Reaction Mechanisms and Experimental Workflows
A thorough understanding of the underlying chemical principles is paramount for the successful application of any bioconjugation strategy. The following diagrams illustrate the reaction mechanism of NHS-esters and a general experimental workflow for a typical bioconjugation experiment.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for key bioconjugation experiments.
Objective: To covalently label a protein with a molecule functionalized with an NHS-ester.
Materials:
-
Protein of interest (1-10 mg/mL)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3-8.5)[12][16]
-
NHS-ester labeling reagent
-
Anhydrous DMSO or DMF[17]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4) (optional)[18]
-
Desalting column or dialysis cassette for purification[18][19]
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[12] If the stock solution contains amine buffers like Tris, perform a buffer exchange into the reaction buffer using a desalting column or dialysis.[12]
-
NHS-Ester Preparation: Immediately before use, dissolve the NHS-ester reagent in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[17][19]
-
Conjugation Reaction: Add a calculated molar excess of the NHS-ester solution to the protein solution. A common starting point is a 5- to 20-fold molar excess.[20] Gently mix and incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[21][22]
-
Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines (e.g., Tris or glycine) can be added to a final concentration of 50-100 mM.[14] Incubate for an additional 15-30 minutes.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts (N-hydroxysuccinimide) from the labeled protein using a desalting column, size-exclusion chromatography, or dialysis.[19][21]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (e.g., at 280 nm) and the incorporated label at its specific wavelength using a UV-Vis spectrophotometer.[22] Further characterization can be performed using techniques like HPLC or mass spectrometry.[23]
Objective: To site-specifically label an antibody with a maleimide-functionalized molecule on cysteine residues generated by disulfide bond reduction.
Materials:
-
Antibody of interest (e.g., IgG)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS) with EDTA, pH 6.5-7.5)[7]
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-functionalized labeling reagent
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., free cysteine or N-acetylcysteine)
-
Desalting column
Procedure:
-
Antibody Reduction: To generate free sulfhydryl groups, partially reduce the interchain disulfide bonds of the antibody.[24] Incubate the antibody with a 2- to 10-fold molar excess of TCEP for 30-60 minutes at 37°C. The extent of reduction can be controlled by varying the concentration of the reducing agent, temperature, and incubation time.[24]
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.[24] This step is critical to prevent the reducing agent from reacting with the maleimide.
-
Maleimide Reagent Preparation: Dissolve the maleimide-functionalized reagent in anhydrous DMSO or DMF to prepare a concentrated stock solution.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the maleimide reagent to the reduced antibody solution.[25] Incubate for 1-2 hours at room temperature or overnight at 4°C.[4]
-
Quenching: Quench any unreacted maleimide groups by adding a free thiol such as cysteine or N-acetylcysteine to a final concentration of 1-2 mM.[7] Incubate for 15 minutes.
-
Purification: Purify the antibody conjugate from excess labeling reagent and quenching agent using a desalting column or size-exclusion chromatography.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.[23]
Conclusion
The choice between NHS-esters and other reactive groups is highly dependent on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. NHS-esters are a robust and widely used chemistry for targeting abundant primary amines, resulting in highly stable amide bonds.[] However, their susceptibility to hydrolysis requires careful control of reaction conditions, particularly pH.[26]
For applications requiring higher specificity, maleimides offer excellent selectivity for thiol groups, which are less abundant on most proteins than primary amines, allowing for more site-specific conjugation.[5][] Carbodiimides provide a "zero-length" crosslinking option, which can be advantageous when a spacer arm is not desired.[1] Isothiocyanates represent another amine-reactive chemistry, though the resulting thiourea (B124793) bond is generally less stable than the amide bond formed by NHS-esters.[11]
By carefully considering the quantitative data, reaction mechanisms, and experimental protocols presented in this guide, researchers can make informed decisions to optimize their bioconjugation strategies, leading to the successful development of novel therapeutics, diagnostics, and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 14. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. glenresearch.com [glenresearch.com]
- 18. benchchem.com [benchchem.com]
- 19. glenresearch.com [glenresearch.com]
- 20. benchchem.com [benchchem.com]
- 21. interchim.fr [interchim.fr]
- 22. NHS-ester-protein-labeling [protocols.io]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing the Purity of MS(PEG)4 Labeled Proteins
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, a process known as PEGylation, is a critical strategy to enhance the therapeutic properties of biomolecules. Among the various PEGylating reagents, MS(PEG)4 (succinimidyl-((methoxy-tetra(ethylene glycol))propionate)) is a popular choice due to its discrete chain length, which allows for the creation of more homogeneous conjugates compared to traditional polydisperse PEG reagents. However, ensuring the purity of the resulting MS(PEG)4 labeled protein is paramount for efficacy, safety, and reproducibility.
This guide provides an objective comparison of analytical techniques for assessing the purity of MS(PEG)4 labeled proteins, supported by experimental data and detailed protocols. We will also explore alternative labeling chemistries and their respective methods of purity analysis.
I. Assessing the Purity of MS(PEG)4 Labeled Proteins: A Comparative Overview of Analytical Techniques
The successful conjugation of MS(PEG)4 to a protein results in a heterogeneous mixture containing the desired PEGylated protein, unreacted protein, excess PEGylating reagent, and potentially other byproducts. A multi-pronged analytical approach is often necessary for comprehensive purity assessment. The most common techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
| Analytical Technique | Principle of Separation/Detection | Information Obtained | Key Advantages | Key Limitations |
| Size-Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic radius in solution.[1] | Purity, presence of aggregates, separation of PEGylated from unreacted protein.[1] | High resolution for species with different sizes.[1] | Poor resolution for species with similar hydrodynamic radii.[1] |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity.[1] | Purity, degree of PEGylation, separation of positional isomers.[2] | High resolving power for molecules with different polarities.[2] | Can cause protein denaturation; complex method development.[1] |
| Ion-Exchange Chromatography (IEX-HPLC) | Separates molecules based on their net surface charge.[1] | Purity, separation of species with different degrees of PEGylation and positional isomers.[1] | Orthogonal separation mechanism to SEC and RP-HPLC.[1] | Sensitive to buffer pH and ionic strength.[1] |
| Mass Spectrometry (MALDI-TOF & ESI-MS) | Measures the mass-to-charge ratio of ionized molecules.[3] | Confirms successful conjugation by detecting the mass increase; determines the degree of PEGylation.[3][4] | Gold standard for confirming conjugation and providing precise mass information.[3] | Polydispersity and overlapping charge-state patterns can complicate spectra.[5] |
| SDS-PAGE | Separates proteins based on their apparent molecular weight.[4] | Visual confirmation of PEGylation through a shift in molecular weight.[4] | Simple, widely available, and provides a quick qualitative assessment.[4] | Low resolution, not quantitative, and provides only an apparent molecular weight.[4] |
II. Experimental Protocols for Purity Assessment
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical methods discussed.
This method is ideal for separating the larger PEGylated protein from the smaller, unreacted protein and free MS(PEG)4 reagent.
Experimental Workflow:
Caption: SEC-HPLC workflow for PEGylated protein analysis.
Methodology:
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: UV absorbance at 280 nm.[1]
-
Injection Volume: 10-20 µL.[1]
-
Sample Preparation: The protein sample is diluted in the mobile phase to a concentration of approximately 1 mg/mL and filtered through a 0.22 µm filter before injection.[1]
RP-HPLC separates molecules based on their hydrophobicity. The addition of the hydrophilic PEG chain will decrease the retention time of the protein.
Experimental Workflow:
Caption: RP-HPLC workflow for PEGylated protein analysis.
Methodology:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C4 reversed-phase column is often suitable for proteins (e.g., Jupiter C4, 5 µm, 300 Å, 150 x 4.6 mm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).[1]
-
Gradient: A typical gradient might be 20-80% B over 30 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 45-60 °C to improve peak shape.[1]
-
Detection: UV absorbance at 214 nm or 280 nm.[1]
Mass spectrometry provides a direct measurement of the molecular weight of the protein before and after PEGylation.
Experimental Workflow:
Caption: General workflow for MS analysis of PEGylated proteins.
Methodology (MALDI-TOF):
-
Sample Preparation: Purify the PEGylated protein to remove free PEG and other contaminants.[6]
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid) in a mixture of acetonitrile and water with 0.1% TFA.
-
Spotting: Mix the purified protein sample with the matrix solution on a MALDI target plate and allow it to air dry.
-
Analysis: Analyze the sample using a MALDI-TOF mass spectrometer to obtain the molecular weight.[6] The mass increase corresponds to the total PEG attached.[6]
III. Alternatives to MS(PEG)4 Labeling and Their Purity Assessment
While MS(PEG)4 is a widely used NHS ester, other labeling chemistries offer distinct advantages, such as site-specificity and different linkage stabilities.
| Labeling Reagent/Method | Target Residue(s) | Linkage Formed | Key Advantages | Purity Assessment Methods |
| SPDP-PEG4-NHS Ester | Primary amines (Lysine, N-terminus)[7] | Disulfide (cleavable)[7] | Reversible conjugation, hydrophilic PEG spacer.[7] | HPLC (SEC, RP-HPLC), MS, SDS-PAGE (with and without reducing agents). |
| Maleimides | Sulfhydryls (Cysteine)[8] | Thioether[7] | High selectivity for cysteine residues.[8] | HPLC (SEC, RP-HPLC), MS, Ellman's Assay (to quantify free thiols). |
| Click Chemistry (e.g., SPAAC) | Azide (B81097) or alkyne-modified residues[8] | Triazole[8] | High specificity and bioorthogonality, stable linkage.[8] | HPLC (SEC, RP-HPLC), MS, SDS-PAGE with fluorescently tagged click partner. |
Reaction Scheme:
Caption: Reaction of a protein thiol with a maleimide-PEG reagent.
Methodology:
-
Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5) at 1-10 mg/mL.[8] If necessary, reduce disulfide bonds by adding a 10- to 20-fold molar excess of a reducing agent like TCEP and incubating for 30 minutes at room temperature.[8] Remove the reducing agent using a desalting column.[8]
-
Maleimide (B117702) Preparation: Dissolve the maleimide reagent in DMSO or DMF to create a 10-20 mM stock solution.[8]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide reagent to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to a final concentration of 10-fold molar excess over the maleimide reagent.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography or dialysis.
Logical Flow for SPAAC Labeling:
Caption: Logical workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Methodology:
-
Biomolecule Modification: Introduce an azide or a strained alkyne (e.g., DBCO) into the biomolecule using an appropriate NHS ester or other functionalization reagent, followed by purification.[8]
-
Conjugation Reaction: Dissolve the azide- or alkyne-modified biomolecule in a suitable buffer (pH 7.0-8.5).[8] Add the complementary click-reactive partner (e.g., DBCO-PEG or an azide-functionalized molecule) at a 1.5- to 5-fold molar excess.[8]
-
Incubation: Incubate the reaction mixture for 1-18 hours at room temperature or 37°C.[8] Reaction times can vary significantly depending on the specific strained alkyne used.[8]
-
Purification: Purify the labeled protein using size-exclusion chromatography or other appropriate methods to remove unreacted reagents.
IV. Conclusion
The assessment of purity for MS(PEG)4 labeled proteins requires a combination of analytical techniques to fully characterize the conjugate and identify any impurities. HPLC methods, particularly SEC and RP-HPLC, are invaluable for quantifying the purity and separating different species, while mass spectrometry provides definitive confirmation of successful conjugation and the degree of labeling. For researchers seeking alternatives to NHS ester chemistry, maleimides and click chemistry offer greater site-specificity, and their purity can be assessed using similar analytical principles. The choice of labeling reagent and the corresponding purity assessment strategy should be guided by the specific requirements of the downstream application, ensuring the use of a well-characterized and homogeneous bioconjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Cross-Validation of PEGylation: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, known as PEGylation, is a cornerstone strategy for enhancing their in vivo efficacy. This modification can improve a protein's solubility, extend its circulating half-life, and reduce its immunogenicity. However, the inherent heterogeneity of PEGylation reactions, which can yield a complex mixture of PEGylated isomers, unreacted protein, and free PEG, presents a significant analytical challenge. Cross-validation using a suite of orthogonal analytical methods is therefore crucial for the comprehensive characterization of these biotherapeutics, ensuring their quality, consistency, and safety.
This guide provides an objective comparison of key analytical techniques for the characterization of PEGylated proteins, supported by experimental data and detailed methodologies.
Data Presentation: Comparison of Analytical Techniques
The selection of an analytical method for characterizing PEGylated proteins is dictated by the specific information required. The following tables summarize the key quantitative and qualitative parameters for commonly employed techniques.
| Parameter | SEC-MALS | HPLC (RP-HPLC, IEX, HIC) | Mass Spectrometry (MALDI-TOF, ESI-MS) | Capillary Electrophoresis (CE-SDS) |
| Primary Measurement | Absolute molar mass, hydrodynamic radius, degree of PEGylation, aggregation | Purity, heterogeneity, separation of positional isomers | Precise molecular weight, degree of PEGylation, identification of PEGylation sites | Apparent molecular weight, purity |
| Resolution | Moderate to High | High | Very High | High |
| Sensitivity (LOD/LOQ) | µg range | ng to µg range | fmol to pmol range | ng to µg range |
| Throughput | Medium | High | Medium to High | High |
| Key Advantages | Provides absolute molar mass without the need for standards. Excellent for characterizing aggregation. | High resolving power for isomers. Robust and widely available. | Unambiguous identification and characterization of PEGylated species and sites of attachment. | High resolution, automated, and requires minimal sample volume. |
| Key Limitations | May not resolve species with similar hydrodynamic radii. | Can be denaturing (RP-HPLC). Method development can be complex. | Can be challenging for highly heterogeneous and large PEGylated proteins. | Apparent molecular weight can be influenced by the PEG moiety. |
Quantitative Performance Data for PEGylated G-CSF Analysis by SEC-HPLC [1]
| Parameter | Result |
| Limit of Detection (LOD) | 3.125 µg/mL |
| Limit of Quantitation (LOQ) | 12.5 µg/mL |
| Linearity Range | 12.5 to 2,000 µg/mL |
| Precision (RSD%) | < 1% for retention time and peak area |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific applications.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Objective: To determine the absolute molar mass, degree of PEGylation, and aggregation state of PEGylated proteins.
Methodology:
-
System: An HPLC or UHPLC system equipped with a UV detector, a multi-angle light scattering (MALS) detector, and a refractive index (RI) detector.
-
Column: A size-exclusion column with a pore size suitable for the expected molecular weight range of the PEGylated protein and its potential aggregates.
-
Mobile Phase: A buffer that is compatible with the protein and the detectors, typically a phosphate (B84403) or Tris-based buffer containing salt (e.g., 150 mM NaCl) to minimize non-specific interactions. The mobile phase must be thoroughly degassed and filtered.
-
Sample Preparation: The PEGylated protein sample is diluted in the mobile phase to a concentration of 1-2 mg/mL and filtered through a 0.1 or 0.22 µm syringe filter.
-
Analysis: The sample is injected onto the equilibrated SEC column. The eluent passes through the UV, MALS, and RI detectors sequentially. Data is collected and analyzed using specialized software (e.g., ASTRA). The software utilizes the signals from the MALS and RI detectors to calculate the absolute molar mass of the eluting species.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To assess the purity and separate different PEGylated species, including positional isomers.
Methodology:
-
System: An HPLC or UHPLC system with a UV detector.
-
Column: A reversed-phase column suitable for protein separations, such as a C4 or C8 column with a wide pore size (e.g., 300 Å).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the proteins. A typical gradient might be 5-95% B over 30 minutes.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Elevated temperatures (e.g., 60-80°C) are often used to improve peak shape and recovery.
-
Sample Preparation: The PEGylated protein sample is diluted in Mobile Phase A.
-
Analysis: The sample is injected onto the equilibrated column, and the elution profile is monitored by UV absorbance at 214 nm or 280 nm.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Objective: To determine the molecular weight and distribution of PEGylated species.
Methodology:
-
Matrix: A suitable matrix for protein analysis, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid, is prepared in a solvent mixture (e.g., acetonitrile/water with 0.1% TFA).
-
Sample Preparation: The PEGylated protein sample is mixed with the matrix solution. A small volume of the mixture is spotted onto a MALDI target plate and allowed to air dry.
-
Analysis: The target plate is inserted into the MALDI-TOF mass spectrometer. The sample is irradiated with a laser, causing desorption and ionization of the protein molecules. The time it takes for the ions to travel to the detector is measured, which is proportional to their mass-to-charge ratio.
Capillary Electrophoresis - Sodium Dodecyl Sulfate (B86663) (CE-SDS)
Objective: To assess the purity and apparent molecular weight of PEGylated proteins under denaturing conditions.
-
System: A capillary electrophoresis instrument with a UV detector.
-
Capillary: A fused-silica capillary.
-
Gel Buffer: A replaceable sieving polymer solution containing SDS.
-
Sample Preparation: The protein sample is mixed with a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol) for reduced analysis, or a non-reducing buffer for non-reduced analysis. The sample is heated to ensure complete denaturation and binding of SDS.
-
Analysis: The prepared sample is injected into the capillary, and a high voltage is applied. The proteins migrate through the gel-filled capillary based on their size. The migration time is used to determine the apparent molecular weight by comparison to a standard protein ladder.
Hydrophobic Interaction Chromatography (HIC)
Objective: To separate PEGylated proteins based on differences in their surface hydrophobicity.
Methodology: [][6]
-
System: An HPLC or UHPLC system with a UV detector.
-
Column: A HIC column with a stationary phase of appropriate hydrophobicity (e.g., butyl, phenyl).
-
Mobile Phase:
-
Mobile Phase A (Binding Buffer): A high salt concentration buffer (e.g., 1-2 M ammonium (B1175870) sulfate in phosphate buffer).
-
Mobile Phase B (Elution Buffer): A low salt concentration buffer (e.g., phosphate buffer without ammonium sulfate).
-
-
Gradient: A descending salt gradient (from high to low concentration of Mobile Phase A) is used to elute the bound proteins.
-
Sample Preparation: The sample is diluted in the binding buffer.
-
Analysis: The sample is loaded onto the equilibrated column in the high salt buffer. The bound proteins are then eluted by decreasing the salt concentration.
Mandatory Visualization
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the cross-validation of PEGylation.
Logical Relationships Between Analytical Methods
This diagram illustrates the logical interplay and complementary nature of the different analytical techniques.
Impact of PEGylation on Cytokine Signaling
PEGylation can modulate the interaction of a therapeutic protein with its target receptor, thereby affecting downstream signaling pathways. For instance, the attachment of PEG to a cytokine can sterically hinder its binding to the receptor, potentially leading to a decrease in signaling activity. However, the extended in vivo half-life of the PEGylated cytokine can result in a more sustained, albeit potentially lower-level, signaling response over time.
References
PEGylation vs. Non-PEGylated Proteins: A Comparative Guide to Stability
For researchers, scientists, and drug development professionals, enhancing the stability of therapeutic proteins is a critical endeavor. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, has emerged as a leading strategy to improve the pharmacokinetic and pharmacodynamic properties of protein-based drugs. This guide provides an objective comparison of the stability of PEGylated and non-PEGylated proteins, supported by experimental data, detailed methodologies, and visual diagrams to elucidate key processes and concepts.
The addition of a PEG chain can significantly increase a protein's hydrodynamic size, which in turn can shield it from proteolytic enzymes, reduce renal clearance, and decrease immunogenicity.[1][2] These alterations collectively contribute to a more stable and effective therapeutic agent.
Quantitative Comparison of Protein Stability
The impact of PEGylation on protein stability can be quantified through various analytical techniques. The following tables summarize key data from studies comparing the stability of PEGylated and non-PEGylated proteins.
Table 1: Thermal Stability Comparison
| Protein | PEG Modification | Assay | Tm (°C) - Non-PEGylated | Tm (°C) - PEGylated | Fold Change/Increase |
| Granulocyte-Colony Stimulating Factor (G-CSF) | N-terminal mono-PEGylation (20 kDa PEG) | CD Spectroscopy | ~56 | Not significantly altered | - |
| Alpha-1 Antitrypsin (AAT) | Site-specific mono-PEGylation (linear 30 kDa, linear 40 kDa, 2-armed 40 kDa) | CD Spectroscopy | Not significantly altered | Not significantly altered | - |
| Cytochrome c | 4-arm, 8 kDa | Thermal Inactivation | 4.00 h (Half-life at 70°C) | 9.05 h (Half-life at 70°C) | 2.26 |
| Trypsin | 5 kDa mPEG | Residual Activity Assay | ~35% (at 50°C) | ~60% (at 50°C) | ~1.7 |
Note: The effect of PEGylation on the melting temperature (Tm) can vary depending on the protein, the specific site of PEGylation, and the size and structure of the PEG chain.[1][3]
Table 2: Proteolytic Stability Comparison
| Protein | Protease | Assay | Observation |
| Alpha-1 Antitrypsin (AAT) | Trypsin | SDS-PAGE | PEGylated AAT showed significantly increased resistance to trypsin digestion compared to the non-PEGylated form. |
| Asparaginase (B612624) | Trypsin | Activity Assay | PEGylation protected asparaginase from proteolytic degradation by trypsin. |
Table 3: In Vivo Half-Life Comparison
| Protein | PEG Modification | In Vivo Half-Life (Non-PEGylated) | In Vivo Half-Life (PEGylated) | Fold Increase |
| Interferon α-2a | 40 kDa branched PEG | 2.3 hours | 50 hours | ~22x |
| Interferon α-2b | 20 kDa linear PEG | 4 hours | 40 hours | 10x |
| Uricase | di-PEGylated | ~2 hours (rats) | 22.8 hours | ~11.4x |
| Bovine Serum Albumin | - | 13.6 min | 4.5 h | 19.8 |
Experimental Protocols
Accurate and reproducible data are crucial for the comparative analysis of protein stability. The following are detailed methodologies for key experiments.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transition midpoint (Tm) of a protein, a key indicator of its thermal stability.[4]
-
Sample Preparation:
-
Dialyze the non-PEGylated and PEGylated protein samples extensively against the desired buffer to ensure a precise match between the sample and reference cells.
-
Adjust the protein concentration to a range of 0.5-2 mg/mL.[1]
-
Degas the buffer and protein solutions prior to loading to prevent bubble formation.
-
-
Instrument Setup:
-
Start the DSC instrument and allow it to equilibrate.
-
Increase the pressure in the cells to suppress boiling at elevated temperatures.[4]
-
Load the reference cell with the dialysis buffer.
-
Load the sample cell with the protein solution.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the protein scan.
-
The peak of the resulting thermogram corresponds to the Tm of the protein.
-
Circular Dichroism (CD) Spectroscopy
Objective: To assess the conformational stability and monitor changes in the secondary structure of a protein upon thermal denaturation.[5]
-
Sample Preparation:
-
Ensure protein samples are of high purity (>95%).[6]
-
Use a buffer that is transparent in the far-UV region (e.g., phosphate (B84403) buffer).[6]
-
The protein concentration should be in the range of 0.1-0.5 mg/mL.[1]
-
-
Instrument Setup:
-
Data Acquisition for Thermal Melt:
-
Record a baseline spectrum of the buffer.
-
Record the CD spectrum of the protein sample at a starting temperature (e.g., 20°C).
-
Increase the temperature in controlled increments (e.g., 2°C/minute).
-
Record a CD spectrum at each temperature point.
-
-
Data Analysis:
-
Plot the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) as a function of temperature.
-
The midpoint of the resulting sigmoidal curve represents the Tm.
-
Size-Exclusion Chromatography (SEC)
Objective: To quantify the presence of high molecular weight species (aggregates) in protein samples.[7]
-
System Preparation:
-
Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline) at a constant flow rate until a stable baseline is achieved.[1]
-
-
Sample Preparation:
-
Prepare non-PEGylated and PEGylated protein samples at a known concentration in the mobile phase.[1]
-
If studying induced aggregation, incubate the samples under specific stress conditions (e.g., elevated temperature, agitation) for a defined period.[1]
-
Filter the samples through a 0.22 µm filter if particulates are visible.
-
-
Data Acquisition:
-
Inject a defined volume of the sample onto the column.
-
Monitor the eluent using a UV detector at 280 nm.
-
The run time should be sufficient to allow for the elution of both monomeric and aggregated species.
-
-
Data Analysis:
-
Integrate the peak areas of the resulting chromatogram.
-
Calculate the percentage of aggregates, monomer, and any fragments based on the relative peak areas.[1]
-
Proteolytic Stability Assay
Objective: To assess the susceptibility of a protein to degradation by a specific protease.
-
Reaction Setup:
-
Incubation:
-
Incubate all samples at a controlled temperature (e.g., 37°C) for a defined period.[1]
-
-
Analysis:
-
At various time points, take aliquots from each reaction tube and stop the reaction (e.g., by adding a protease inhibitor or by heat inactivation).
-
Analyze the samples by SDS-PAGE or reverse-phase HPLC (RP-HPLC) to determine the amount of intact protein remaining.
-
-
Data Analysis:
-
Quantify the intensity of the protein band (SDS-PAGE) or the area of the protein peak (RP-HPLC) at each time point.
-
Plot the percentage of intact protein remaining over time to compare the degradation rates of the PEGylated and non-PEGylated forms.
-
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) can help to visualize complex workflows and relationships.
Caption: A generalized workflow of the protein PEGylation process.
Caption: Experimental workflow for comparative stability analysis.
Caption: Logical relationships of PEGylation's effects on protein stability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
MS(PEG)4 Linkers Demonstrate Improved Pharmacokinetic Profiles for Antibody-Drug Conjugates
Researchers in drug development are observing significant pharmacokinetic advantages with the incorporation of MS(PEG)4 linkers in antibody-drug conjugates (ADCs). Experimental data indicates that these polyethylene (B3416737) glycol (PEG) linkers contribute to enhanced stability and prolonged circulation, key factors in improving therapeutic efficacy and safety.
The use of PEG linkers in bioconjugation, a process known as PEGylation, is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules.[1] Specifically, MS(PEG)4 linkers, which incorporate a four-unit PEG chain, are increasingly utilized in ADC development to enhance the overall performance of these targeted therapies.[2] ADCs are a class of biotherapeutics designed to deliver potent cytotoxic agents directly to cancer cells, and the linker connecting the antibody to the payload plays a critical role in the ADC's stability, solubility, and pharmacokinetic profile.[3][4]
Enhanced In Vitro Stability with PEG Linkers
The stability of an ADC in plasma is a crucial factor, as premature release of the cytotoxic payload can lead to off-target toxicity and reduced efficacy.[3] Studies have shown that the length of the PEG chain can significantly impact plasma stability. For instance, a comparative study on the in vitro plasma stability of ADCs with PEG4 and PEG8 linkers revealed that the ADC with the longer PEG8 linker exhibited greater stability in mouse plasma over a 24-hour period, with nearly half the payload loss compared to the ADC with the shorter PEG4 linker.[3] This suggests that the hydrophilic shield provided by the PEG chain protects the linker from enzymatic degradation.[3]
| Linker Type | Time Point (hours) | % Payload Loss in Mouse Plasma |
| ADC-PEG4 | 24 | 22% |
| ADC-PEG8 | 24 | 12% |
Table 1: Comparative in vitro plasma stability of ADCs with PEG4 and PEG8 linkers. Data indicates that longer PEG chains can lead to greater stability.[3]
Improved Pharmacokinetic Parameters In Vivo
The incorporation of PEG linkers in ADCs has been shown to dramatically improve their pharmacokinetic profiles in vivo.[5] PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and shields the molecule from uptake by the reticuloendothelial system, resulting in a prolonged circulation half-life and increased overall drug exposure (Area Under the Curve, AUC).[1][6]
While direct head-to-head in vivo pharmacokinetic data for MS(PEG)4 versus other specific linkers is not extensively available in the public domain, the general trend observed with PEGylated ADCs points towards a significant improvement in pharmacokinetic parameters. Studies on ADCs with varying PEG linker lengths consistently show that longer PEG chains lead to slower clearance rates.[1][7] For example, one study highlighted that a PEG8 side chain was the minimum length required to achieve optimally slower clearance.[6] Another study demonstrated that an ADC featuring a methyl-PEG24 moiety had a prolonged half-life and enhanced animal tolerability.[5]
| Linker Architecture | Drug-to-Antibody Ratio (DAR) | Relative Clearance Rate |
| Linear PEG | 8 | Higher |
| Branched PEG | 8 | Lower |
Table 2: Impact of PEG linker architecture on ADC clearance. Branched PEG linkers can be more effective at reducing clearance for heavily loaded ADCs.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate the impact of linkers on ADC performance.
In Vitro Plasma Stability Assay
This assay evaluates the stability of an ADC in plasma from various species to predict its behavior in circulation.[8]
Materials:
-
Test ADCs (e.g., ADC with MS(PEG)4 linker)
-
Control ADC (with a different linker)
-
Frozen plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Anti-human IgG antibody-conjugated magnetic beads
-
Elution and reduction buffers
-
Liquid chromatography-mass spectrometry (LC-MS) instrumentation[8]
Procedure:
-
Thaw plasma at 37°C.[3]
-
Dilute the test ADCs to a final concentration of 100 µg/mL in the plasma. Prepare a control sample by diluting the ADCs in PBS to the same final concentration.[3]
-
Incubate all samples at 37°C with gentle agitation.[3]
-
Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, 144 hours).[3]
-
Immediately snap-freeze the collected aliquots and store them at -80°C until analysis.[3]
-
Isolate the ADC from the plasma matrix using anti-human IgG antibody-conjugated magnetic beads.[3]
-
Elute the captured ADC and reduce the interchain disulfide bonds.[3]
-
Analyze the reduced samples by LC-MS to determine the drug-to-antibody ratio (DAR).[3]
-
Plot the average DAR against time for each ADC to determine the rate of payload loss.[3]
In Vivo Pharmacokinetic Study in Rats
This study is designed to determine the pharmacokinetic parameters of an ADC in a rodent model.[9]
Materials:
-
Test ADCs
-
Sprague Dawley rats (male)[9]
-
Dosing and blood collection supplies
-
Heparin-coated tubes[9]
-
Centrifuge
-
ELISA or LC-MS/MS for ADC quantification
-
Pharmacokinetic analysis software (e.g., WinNonlin)[9]
Procedure:
-
Administer a single intravenous (IV) bolus injection of the ADC to the rats (e.g., 0.5, 1, 1.5, and 2 mg/kg).[9]
-
Record body weights and make general clinical observations daily for the duration of the study (e.g., 21 days).[9]
-
Collect blood samples at predetermined time points (e.g., predose, 4, 24, 48, 96, 168, 336, and 504 hours after injection) into heparin-coated tubes.[9]
-
Centrifuge the blood samples to separate the plasma.[9]
-
Measure the plasma concentrations of the ADC using a validated ELISA or LC-MS/MS method.[9]
-
Calculate noncompartmental pharmacokinetic parameters using appropriate software.[9]
Visualizing the Workflow
The following diagrams illustrate the key workflows in ADC development and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 2.9. Rat pharmacology study [bio-protocol.org]
A Researcher's Guide to Evaluating the Performance of MS(PEG)4 from Different Suppliers
In the fields of bioconjugation, proteomics, and targeted drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the quality of chemical linkers is paramount. MS(PEG)4, a methyl-terminated, four-unit polyethylene (B3416737) glycol spacer with an N-hydroxysuccinimide (NHS) ester, is a widely used linker for covalently attaching molecules to primary amines.[1][2] The performance, purity, and stability of this reagent can significantly impact experimental outcomes, making the selection and evaluation of a supplier a critical step.
While direct, third-party comparative studies of MS(PEG)4 from various suppliers are not always publicly available, this guide provides a framework for researchers, scientists, and drug development professionals to conduct their own performance evaluations.[3] By implementing standardized analytical and functional tests, researchers can ensure the quality and consistency of their reagents, leading to more reliable and reproducible results.
Key Quality and Performance Parameters
When evaluating MS(PEG)4 from a new supplier or qualifying a new batch, several key attributes should be assessed. These are often reported on the supplier's Certificate of Analysis (CoA), but in-house verification is a best practice for critical applications.[3][4]
1. Identity and Structural Integrity: Confirmation of the correct chemical structure is the most fundamental assessment. 2. Purity: The percentage of the desired MS(PEG)4 molecule, free from isomers, shorter or longer PEG oligomers, and starting materials. High purity is crucial for consistent reaction stoichiometry and predictable conjugate properties.[5][6] 3. Reactivity: The efficiency of the NHS ester in forming a stable amide bond with a primary amine. This directly impacts conjugation yields. 4. Stability: The chemical stability of the compound under defined storage conditions and in relevant solvents. The NHS ester is susceptible to hydrolysis, which can reduce its reactivity over time.[7] 5. Solubility: The ability of the reagent to dissolve in appropriate solvents for reaction setup without aggregation.[4]
Comparative Data Presentation
Researchers should aim to generate quantitative data to compare different lots or suppliers. The following tables provide a template for summarizing this information.
Table 1: Comparison of Supplier-Provided Specifications
This table should be populated with information from the Certificate of Analysis provided by each supplier.
| Parameter | Supplier A (Lot X) | Supplier B (Lot Y) | Supplier C (Lot Z) | Recommended Technique |
| Purity (%) | >95% | >98% | >95% | HPLC/UPLC, qNMR[4][5] |
| Molecular Weight | 321.33 g/mol | 321.33 g/mol | 321.33 g/mol | Mass Spectrometry (MS)[4][5] |
| Appearance | White to off-white solid | White solid | White to off-white solid | Visual Inspection[4] |
| Storage Conditions | -20°C, Desiccated | -20°C, Desiccated | -20°C, Desiccated | N/A |
Note: This table is a representation of typical data. Researchers should always refer to the batch-specific Certificate of Analysis provided by the supplier for exact values.[3]
Table 2: Experimentally Determined Performance Comparison
This table should be used to record the results of in-house experimental validation.
| Performance Metric | Supplier A (Lot X) | Supplier B (Lot Y) | Supplier C (Lot Z) | Experimental Protocol |
| Purity by HPLC (%) | e.g., 96.2% | e.g., 98.5% | e.g., 95.8% | See Protocol 1 |
| Identity Confirmed by MS? | Yes / No | Yes / No | Yes / No | See Protocol 2 |
| Conjugation Efficiency (%) | e.g., 85% | e.g., 92% | e.g., 82% | See Protocol 3 |
| Stability (t½ in buffer, hrs) | e.g., 2.5 hrs | e.g., 3.1 hrs | e.g., 2.4 hrs | See Protocol 4 |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of MS(PEG)4 from different sources.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage purity of the MS(PEG)4 reagent by peak area normalization.[5]
-
Instrumentation: HPLC system with a UV detector. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can offer better sensitivity for PEG compounds.[5]
-
Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the MS(PEG)4 sample in the initial mobile phase composition (90% A, 10% B) to a concentration of 1 mg/mL.
-
Purity Calculation: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the MS(PEG)4 reagent.[4]
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the sample in a suitable solvent such as methanol (B129727) or acetonitrile with 0.1% formic acid.
-
Analysis: Infuse the sample directly into the mass spectrometer. The resulting spectrum should show a prominent peak corresponding to the expected molecular ion ([M+H]⁺).
Protocol 3: Functional Reactivity Assessment via Model Conjugation
Objective: To evaluate the reactivity of the MS(PEG)4 NHS ester by conjugating it to a model peptide and quantifying the reaction yield.
-
Materials:
-
MS(PEG)4 from each supplier.
-
A standard peptide with a single primary amine (e.g., Gly-Gly-Gly-Lys).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
-
Procedure:
-
Prepare a 10 mM stock solution of the model peptide in the reaction buffer.
-
Prepare fresh 100 mM stock solutions of each MS(PEG)4 sample in anhydrous DMSO.
-
In separate microcentrifuge tubes, add the peptide stock solution to a final concentration of 1 mM.
-
Add a 5-fold molar excess of each MS(PEG)4 stock solution to the respective peptide solutions.
-
Incubate the reactions at room temperature for 1 hour.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Analyze the reaction products by LC-MS.
-
-
Data Analysis: Determine the conjugation efficiency by calculating the ratio of the peak area of the PEGylated peptide to the sum of the peak areas of the PEGylated and unreacted peptide.
Protocol 4: Stability Assessment (NHS Ester Hydrolysis)
Objective: To assess the stability of the MS(PEG)4 by monitoring the rate of hydrolysis of the NHS ester in an aqueous buffer.
-
Procedure:
-
Prepare a 10 mg/mL solution of MS(PEG)4 in anhydrous DMSO.
-
Dilute the stock solution into an aqueous buffer (e.g., PBS, pH 7.4) at 37°C to a final concentration of 1 mg/mL.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the solution.
-
Immediately analyze the aliquot by reverse-phase HPLC (using the method in Protocol 1).
-
-
Data Analysis: Monitor the decrease in the peak area of the intact MS(PEG)4 over time and the corresponding increase in the peak area of the hydrolyzed product (MS(PEG)4-acid). Calculate the half-life (t½) of the active NHS ester under these conditions.
Visualizing Workflows and Pathways
Diagrams can clarify complex experimental processes and biological mechanisms. The following are examples created using the DOT language for Graphviz.
Caption: Workflow for qualifying MS(PEG)4 from different suppliers.
References
- 1. Thermo Scientific™ MS(PEG)4 Methyl-PEG-NHS-Ester Reagent | Fisher Scientific [fishersci.ca]
- 2. Thermo Scientific™ MS(PEG)4 Methyl-PEG-NHS-Ester Reagent-北京杰辉博高生物技术有限公司 [xyycbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to PEGylation Strategies: Maximizing Therapeutic Protein Performance
For researchers, scientists, and drug development professionals, optimizing the therapeutic properties of proteins is a critical endeavor. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, has emerged as a leading strategy to enhance the pharmacokinetic and pharmacodynamic profiles of protein-based drugs. This guide provides an objective comparison of two prominent PEGylation strategies—random amine-reactive PEGylation and site-specific thiol-reactive PEGylation—supported by experimental data and detailed protocols to inform strategic decisions in biologic drug development.
PEGylation can significantly improve a protein's therapeutic value by increasing its serum half-life, enhancing stability, improving solubility, and reducing immunogenicity.[1] The increased hydrodynamic size of the PEGylated protein reduces renal clearance, while the PEG chains can shield the protein from proteolytic enzymes and the host's immune system.[1][2] However, the method of PEG attachment can profoundly impact the resulting conjugate's homogeneity, bioactivity, and overall in vivo performance.[3] This guide will delve into the nuances of two distinct approaches: the established, random PEGylation via N-hydroxysuccinimide (NHS) esters, and the more targeted, site-specific PEGylation using maleimide (B117702) derivatives.
Performance Comparison: Random vs. Site-Specific PEGylation
The choice between a random and a site-specific PEGylation strategy involves a trade-off between process simplicity and product homogeneity. First-generation PEGylation often involves the non-specific modification of primary amines on lysine (B10760008) residues and the N-terminus, which can lead to a heterogeneous mixture of PEGylated species.[4][5] In contrast, second-generation, site-specific methods offer greater control, resulting in a more uniform product with potentially improved therapeutic efficacy.[5]
| Feature | Amine-Reactive PEGylation (Random) | Thiol-Reactive PEGylation (Site-Specific) |
| Target Residues | Lysine, N-terminus | Cysteine |
| Homogeneity | Low (Polydisperse mixture of positional isomers and varying degrees of PEGylation)[6] | High (Monodisperse or well-defined conjugate) |
| Characterization | Challenging due to heterogeneity[6][7] | More straightforward, defined mass and structure[8] |
| Impact on Bioactivity | Potential for significant loss of activity if PEG attaches near the active site | Higher retention of bioactivity due to controlled conjugation site |
| Process Control | Less control over the final product composition | High degree of control over the conjugation site |
| Immunogenicity | Can be reduced, but heterogeneity may introduce new epitopes | Generally lower and more predictable immunogenic profile |
| In Vivo Half-life | Significant extension, but variable among different PEGylated forms[3] | Significant and more consistent extension of half-life[9] |
Case Study Insights: The Impact of PEGylation Strategy on Therapeutic Proteins
While direct head-to-head comparisons of identical proteins PEGylated by these two methods are not always publicly available, inferences can be drawn from various studies. For instance, the PEGylation of interferon-α2a, which resulted in eight different positional isomers, highlights the heterogeneity of amine-reactive methods.[4] Conversely, studies on site-specific PEGylation, such as the modification of a free cysteine in an anti-CEA/CD3 bispecific antibody, have demonstrated a 12-fold increase in half-life while retaining potent antitumor efficacy.[9]
Research has also shown a clear trade-off with PEG chain length, a factor relevant to both strategies. In one study, a 10 kDa PEG chain increased a conjugate's half-life by 11.2-fold compared to a 2.5-fold increase with a 4 kDa PEG linker.[3] However, the longer chain also resulted in greater in vitro cytotoxicity reduction, emphasizing the need to balance pharmacokinetics and potency.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful PEGylation. Below are generalized protocols for the two compared strategies.
Amine-Reactive PEGylation Protocol (NHS Ester Chemistry)
This protocol outlines a general procedure for the random PEGylation of a protein using a PEG-NHS ester.[1]
Materials:
-
Protein of interest
-
PEG-NHS ester
-
Reaction Buffer: Amine-free buffer, pH 7.0-8.5 (e.g., phosphate-buffered saline)[1]
-
Quenching Buffer: 1 M Tris-HCl or glycine, pH 8.0
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve or buffer exchange the protein into the reaction buffer at a concentration of 1-10 mg/mL.[1]
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous solvent (e.g., DMSO or DMF) and then dilute with the reaction buffer.
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle mixing.[1] The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[1]
-
Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted PEG-NHS ester.[1] Incubate for an additional 15-30 minutes.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method.
Thiol-Reactive PEGylation Protocol (Maleimide Chemistry)
This protocol describes a general procedure for the site-specific PEGylation of a protein via a free cysteine residue using a PEG-maleimide.[1][10]
Materials:
-
Protein with a free cysteine residue
-
PEG-maleimide
-
Reaction Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., phosphate (B84403) buffer containing EDTA)[1]
-
Reducing agent (optional, for disulfide bond reduction): DTT or TCEP
-
Quenching Reagent: 1 M β-mercaptoethanol (BME) or DTT[10]
-
Purification system
Procedure:
-
Protein Preparation: Dissolve or buffer exchange the protein into the reaction buffer. If necessary, reduce disulfide bonds to generate a free thiol and subsequently remove the reducing agent.
-
PEG Reagent Preparation: Dissolve the PEG-maleimide in the reaction buffer immediately before use.
-
PEGylation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-maleimide to the protein solution with gentle mixing.[1]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[1]
-
Quenching: Stop the reaction by adding an excess of the quenching reagent to react with any unreacted PEG-maleimide.[10]
-
Purification: Isolate the PEGylated protein using a suitable chromatography technique.
Characterization of PEGylated Proteins
A multi-faceted analytical approach is essential to characterize the resulting PEGylated protein and ensure product quality.[6]
| Analytical Technique | Information Provided |
| SDS-PAGE | Apparent molecular weight, purity, and degree of PEGylation.[1] |
| Size-Exclusion Chromatography (SEC-HPLC) | Purity, heterogeneity, and separation of different PEGylated species.[8] |
| Reversed-Phase HPLC (RP-HPLC) | Purity and separation of positional isomers.[8] |
| Mass Spectrometry (MS) | Precise molecular weight, degree of PEGylation, and identification of conjugation sites.[7][8] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Biological activity and immunogenicity.[1] |
Visualizing PEGylation Workflows
To better illustrate the processes, the following diagrams outline the experimental workflows for both PEGylation strategies.
Caption: Workflow for Amine-Reactive PEGylation.
Caption: Workflow for Thiol-Reactive PEGylation.
Conclusion
The choice of PEGylation strategy is a critical decision in the development of therapeutic proteins. While random amine-reactive PEGylation offers a simpler, more established method, it often results in a heterogeneous product that can be challenging to characterize and may compromise bioactivity. In contrast, site-specific thiol-reactive PEGylation provides a higher degree of control, leading to a more homogeneous and well-defined product with a greater likelihood of retaining biological function and a more predictable in vivo performance. For the development of next-generation biotherapeutics, the precision offered by site-specific PEGylation strategies presents a compelling advantage in creating more effective and consistent protein drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Ms-PEG4-MS in a Laboratory Setting
Immediate Safety and Handling Protocols
Before initiating any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield.[2][3][4] | Protects against potential splashes and aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][3][5] | Prevents skin contact and absorption. |
| Body Protection | A standard laboratory coat.[1][2][3] | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a fume hood.[3][4] | Minimizes the inhalation of any dust or aerosols. |
In the event of a spill, the area should be evacuated and well-ventilated. The spilled material should be absorbed with an inert, non-combustible material and placed in a suitable, sealed container for disposal.[1] The spill surface should then be decontaminated with an appropriate solvent, such as alcohol, and all contaminated materials disposed of as chemical waste.[1][2]
Step-by-Step Disposal Protocol
The primary route for the disposal of Ms-PEG4-MS waste is through a licensed chemical waste disposal contractor.[1] Under no circumstances should this material be discharged into the sewer system, as it can impact wastewater treatment processes.[1][6]
-
Waste Segregation: Designate a specific, clearly labeled, and chemically compatible waste container for all this compound waste, including unused product and any contaminated materials such as pipette tips, gloves, and absorbent pads.[2][3][5] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
-
Containerization and Labeling: Use a sealable and leak-proof container for waste collection.[2][3] The container must be clearly labeled with "Hazardous Chemical Waste," the full chemical name "this compound," and any other relevant hazard warnings.[5][7]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated designated satellite accumulation area within the laboratory.[1][3][5] This area should be secure and away from incompatible materials such as strong oxidizing agents.[1][4]
-
Arranging for Disposal: Once the waste container is full, or in accordance with your institution's guidelines, contact your EHS office or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[1][3]
Experimental Protocols
Specific, validated experimental protocols for the chemical neutralization or degradation of this compound are not publicly available. Attempting chemical inactivation without a validated protocol can be hazardous and may produce other dangerous byproducts. Therefore, the recommended and compliant method of disposal is through an EHS-managed hazardous waste program.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: A logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Ms-PEG4-MS
Essential Safety and Handling of Ms-PEG4-MS
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn at all times when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Wear tight-sealing safety goggles to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Wear suitable gloves, such as nitrile rubber. Inspect gloves before use. |
| Body Protection | Laboratory Coat | Wear a standard laboratory coat. For larger quantities or risk of splashing, consider additional protective clothing. |
| Respiratory Protection | Not generally required | Under normal handling conditions with adequate ventilation, respiratory protection is not expected to be necessary. In case of insufficient ventilation or creation of aerosols, use a certified respirator. |
Health Hazard Information
Based on data from similar PEGylated compounds, this compound is expected to have a low level of toxicity. However, it is crucial to handle it with care as it may cause irritation upon contact.
| Exposure Route | Potential Health Effects | First Aid Measures |
| Inhalation | May cause respiratory tract irritation. Unlikely to be a significant hazard under normal use. | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician if symptoms persist. |
| Skin Contact | May cause skin irritation. | Wash off with soap and plenty of water. |
| Eye Contact | May cause eye irritation. | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | May be harmful if swallowed. | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.
| Aspect | Guideline |
| Handling | Handle in a well-ventilated area. Avoid formation of dust and aerosols. Keep away from heat and sources of ignition. |
| Storage | Store in a tightly closed container in a dry and well-ventilated place. The recommended storage temperature is 4°C. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste materials should be treated as chemical waste.
| Waste Type | Disposal Method |
| Unused Product | Dispose of at a licensed chemical waste disposal site. |
| Contaminated Packaging | Empty containers may retain some product residues. Dispose of in the same manner as the product itself. |
Experimental Workflow for Handling this compound
To ensure operational safety and consistency, the following workflow diagram outlines the key steps for handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
